Anthrarobin
Description
antipsoriatic; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
anthracene-1,2,10-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-12-6-5-10-11(14(12)17)7-8-3-1-2-4-9(8)13(10)16/h1-7,15-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIQWQARHPGHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2O)C=CC(=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206401 | |
| Record name | Anthrarobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577-33-3 | |
| Record name | Anthrarobin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthrarobin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthrarobin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anthrarobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthracene-1,2,10-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTHRAROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0T985Y674 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Origin of Anthrarobin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthrarobin, a trihydroxyanthracene derivative, holds a significant place in the historical development of synthetic medicinal chemistry. This technical guide provides an in-depth exploration of the origin, synthesis, chemical properties, and biological activities of this compound, with a particular focus on its relevance to drug discovery and development. Quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key synthetic procedures. Furthermore, logical and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the concepts discussed.
Introduction: Historical Context and Chemical Identity
This compound, chemically known as 1,2,10-trihydroxyanthracene, emerged in the late 19th century as a synthetic analogue to naturally occurring compounds used in dermatology. It was developed as a more standardized and potentially less irritating alternative to chrysarobin, a complex mixture of substances derived from the araroba tree, which was used to treat skin conditions like psoriasis. This compound's development marked a pivotal step in the transition from empirical plant-based remedies to rationally designed synthetic drugs.
Historically, this compound is also significant as the immediate chemical precursor to dithranol (anthralin), a highly effective topical treatment for psoriasis first synthesized in 1916. The progression from chrysarobin to this compound and then to anthralin illustrates an early example of medicinal chemistry optimization, where the hydroxylation pattern of the anthracene core was systematically modified to enhance therapeutic efficacy.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | anthracene-1,2,10-triol | [1] |
| Synonyms | 1,2,10-Anthracenetriol, Desoxyalizarin, Leucoalizarin | [1] |
| CAS Number | 577-33-3 | [2] |
| Molecular Formula | C₁₄H₁₀O₃ | [2] |
| Molecular Weight | 226.23 g/mol | [1] |
| Appearance | Yellowish powder | [2] |
| Melting Point | 218 °C (decomposes) | |
| Solubility | Poorly soluble in water; soluble in alcohols and glycerin. | [2] |
| Stability | Susceptible to oxidation, particularly due to the hydroxyl groups. | [2] |
Synthesis of this compound
The primary and historically significant method for the synthesis of this compound is the reduction of alizarin (1,2-dihydroxyanthraquinone).
Key Synthetic Reaction: Reduction of Alizarin
The conversion of alizarin to this compound involves the reduction of one of the ketone groups on the central ring of the anthraquinone structure to a hydroxyl group.
Experimental Protocol: Reduction of Alizarin with Zinc Dust and Ammonia
Materials:
-
Alizarin (1,2-dihydroxyanthraquinone)
-
Zinc dust
-
Aqueous ammonia (e.g., 25-30%)
-
Ethanol or glacial acetic acid (as solvent)
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend alizarin in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Reagents: To this suspension, add an excess of zinc dust. Slowly add aqueous ammonia to the mixture while stirring. The amount of zinc and ammonia should be in stoichiometric excess relative to alizarin to ensure complete reduction.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can often be monitored by a change in color of the solution. The reaction time will vary depending on the scale and specific concentrations but can range from several hours to overnight.
-
Workup: After the reaction is complete (as determined by thin-layer chromatography or the disappearance of the starting material's color), cool the mixture to room temperature. Filter the hot solution to remove the excess zinc dust and other inorganic byproducts.
-
Precipitation: Carefully acidify the filtrate with dilute hydrochloric acid. This will cause the this compound to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with distilled water to remove any remaining salts. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield a yellowish crystalline powder.
Biological Activity and Mechanism of Action
The biological activities of this compound are of significant interest, particularly in the context of dermatology and enzyme inhibition. While its therapeutic use has been largely superseded by its derivative, anthralin, understanding the bioactivity of the parent compound provides valuable insights.
Enzyme Inhibition
Recent studies have highlighted this compound's potential as an enzyme inhibitor. Specifically, it has been shown to be an effective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.
Table 2: Butyrylcholinesterase (BChE) Inhibition by this compound and its Derivatives
| Compound | IC₅₀ (µM) | Reference |
| This compound (1) | - | [3][4] |
| This compound derivative (4) | 17.2 ± 0.47 | [3] |
| This compound derivative (5) | 5.3 ± 1.23 | [3] |
| Eserine (Standard) | 7.8 ± 0.27 | [3] |
Note: The specific derivatives are acylated forms of this compound. Compound 5 demonstrated higher potency than the standard inhibitor, eserine.
Antioxidant Activity
This compound has demonstrated significant antioxidant properties, which are attributed to its hydroxyl groups that can scavenge free radicals.
Table 3: Antioxidant Activity of this compound
| Assay | Concentration (µM) | Activity (%) | Reference |
| DPPH Radical Scavenging | 50 | 68 | |
| DPPH Radical Scavenging | 100 | 78 | |
| Reducing Power | 50 | 37 | |
| Reducing Power | 100 | 54 |
Signaling Pathways in Skin Cells
While the precise signaling pathways of this compound are not as extensively studied as those of anthralin, it is understood to interact with keratinocytes and T-cells, leading to an inhibition of keratinocyte proliferation.[5] This is the basis for its historical use in psoriasis. The therapeutic effects of its successor, anthralin, are thought to involve the modulation of signaling cascades such as the MAP kinase pathway and the generation of reactive oxygen species, which can induce apoptosis in hyperproliferative keratinocytes. It is plausible that this compound exerts its effects through similar, albeit potentially less potent, mechanisms.
Conclusion
This compound stands as a testament to the early successes of synthetic medicinal chemistry. Its origin lies in the deliberate chemical modification of the anthraquinone scaffold to create a therapeutic agent for skin disorders. While its clinical use has been surpassed, the study of this compound continues to be relevant for drug development professionals. Its role as a butyrylcholinesterase inhibitor opens new avenues for research in neurodegenerative diseases. The synthetic pathways and biological activities detailed in this guide provide a solid foundation for further investigation and development of novel therapeutics based on the this compound structure.
References
- 1. This compound | C14H10O3 | CID 11342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-259236) | 577-33-3 [evitachem.com]
- 3. New this compound acyl derivatives as butyrylcholinesterase inhibitors: synthesis, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New this compound acyl derivatives as butyrylcholinesterase inhibitors: synthesis, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of Anthrarobin as a Precursor in Anthralin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthralin, a cornerstone in the topical treatment of psoriasis, has a rich history of chemical synthesis rooted in the structural modification of natural products. A key, albeit historically noted, precursor in its synthetic lineage is anthrarobin. This technical guide provides an in-depth exploration of the chemical relationship between this compound and anthralin, offering a plausible synthetic pathway for the conversion. This document summarizes the synthesis of this compound, proposes a detailed experimental protocol for its conversion to anthralin, and presents relevant quantitative data for related synthetic procedures. Visual diagrams of the proposed chemical pathway and experimental workflow are included to facilitate comprehension.
Introduction
Anthralin, chemically known as 1,8-dihydroxy-9(10H)-anthracenone, was first synthesized in 1916.[1] Its development marked a significant advancement from the use of chrysarobin, a natural product derived from the araroba tree, for treating psoriasis.[1] this compound (1,2,10-trihydroxyanthracene) emerged as a synthetic intermediate, bridging the gap between the natural product and the more refined therapeutic agent, anthralin. While the direct conversion of this compound to anthralin is not a commonly cited modern synthetic route, understanding this historical connection provides valuable insight into the evolution of antipsoriatic drug synthesis.
This guide will first detail the synthesis of the precursor, this compound, from anthracene. Subsequently, a scientifically grounded, hypothetical protocol for the reductive conversion of this compound to anthralin will be presented, based on established chemical principles for similar transformations.
Synthesis of the Precursor: this compound
This compound (1,2,10-trihydroxyanthracene) can be synthesized from anthracene through a multi-step process. The core of this synthesis involves the introduction of hydroxyl groups onto the anthracene backbone.
General Synthetic Methods
Two primary methods for the synthesis of this compound from anthracene have been described:
-
Oxidation of Anthracene: This method involves the direct oxidation of anthracene using strong oxidizing agents.
-
Nitration followed by Reduction and Hydrolysis: A multi-step process that offers more control over the regioselectivity of hydroxylation.
Tabulated Synthesis Data
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Anthracene | Chromic acid | Anthraquinone | ~90 | General textbook knowledge |
| 1,8-Dimethoxyanthracene | Various | 1,8-Dimethoxyanthraquinone | Not specified | Inferred from related syntheses |
Proposed Synthesis of Anthralin from this compound
The conversion of this compound to anthralin requires the selective reduction of the central aromatic ring of the anthracene core to an anthrone structure. This transformation is a pivotal step in achieving the final therapeutic molecule.
Proposed Reaction Pathway
The proposed synthesis involves the selective reduction of the 9,10-position of the this compound molecule. This can be conceptually achieved through a reducing agent that is effective for polycyclic aromatic hydrocarbons.
References
Anthrarobin and its Interaction with Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthrarobin (1,2,10-trihydroxyanthracene) is a synthetic derivative of anthracene with known therapeutic properties. Its chemical structure, rich in hydroxyl groups, suggests a significant potential to interact with reactive oxygen species (ROS), positioning it as a compound of interest for research in oxidative stress-related pathologies. This technical guide provides an in-depth analysis of the antioxidant and potential pro-oxidant activities of this compound. It summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the potential signaling pathways and experimental workflows.
Introduction to this compound and Reactive Oxygen Species
This compound, a yellowish powder with the molecular formula C₁₄H₁₀O₃, is sparingly soluble in water but soluble in alcohols and glycerin.[1] Its structure, featuring a tricyclic aromatic system with hydroxyl groups at the 1, 2, and 10 positions, is central to its chemical reactivity.[1] This compound is susceptible to oxidation, a property that underpins its interaction with ROS.[1]
Reactive oxygen species are a group of highly reactive molecules and free radicals derived from molecular oxygen. In biological systems, ROS are generated as byproducts of normal metabolism and play roles in cell signaling. However, an overabundance of ROS can lead to oxidative stress, a condition implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Key ROS include the superoxide radical (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH).
The interaction of this compound with these species is of particular interest due to the compound's potential to both neutralize and, under certain conditions, generate ROS.
Antioxidant Properties of this compound
The primary antioxidant mechanism of phenolic compounds like this compound involves the donation of a hydrogen atom from their hydroxyl groups to a free radical, thereby neutralizing it. The resulting this compound radical is stabilized by resonance within its aromatic structure.
Superoxide Radical Scavenging Activity
This compound has demonstrated the ability to scavenge superoxide radicals. In a key study, its activity was assessed using an alkaline DMSO method, where superoxide radicals are generated and react with nitroblue tetrazolium (NBT) to produce a colored formazan. The scavenging activity of this compound is quantified by its ability to inhibit this color formation.[2]
DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. This compound has been shown to effectively scavenge the stable DPPH radical in a dose-dependent manner.[2]
Reducing Power
The reducing power of a compound is another indicator of its antioxidant potential. This is often measured by the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This compound has been shown to possess significant reducing power, which increases with concentration.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the antioxidant activity of this compound from published studies.
| Assay | Concentration (µM) | % Activity | IC₅₀ (µM) | Standard (BHA) % Activity | Standard (BHA) IC₅₀ (µM) | Reference |
| DPPH Radical Scavenging | 50 | 68 | 38.7 ± 0.9 | 84 | - | [2] |
| 100 | 78 | 93 | [2] | |||
| Superoxide Radical Scavenging | 50 | 50 | 50 | - | 12.5 | [2] |
| Reducing Power | 50 | 37 | - | 84 | - | [2] |
| 100 | 54 | 93 | [2] |
Potential Pro-oxidant Activity of this compound
While this compound demonstrates antioxidant properties, its chemical structure also suggests the potential for pro-oxidant activity, particularly in the presence of transition metals like iron. This is a common characteristic of many polyphenolic compounds.
The Fenton reaction is a key process in which hydrogen peroxide is converted into the highly reactive hydroxyl radical in the presence of ferrous iron:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
This compound, with its reducing capabilities, could potentially reduce Fe³⁺ back to Fe²⁺, thereby participating in a cycle that continuously generates hydroxyl radicals. This pro-oxidant effect is highly dependent on the cellular environment, including the concentration of transition metals and the redox state of the cell.
Interaction with Other Reactive Oxygen Species
Hydrogen Peroxide
Direct scavenging of hydrogen peroxide by this compound has not been extensively studied. However, anthraquinone derivatives are utilized in the industrial production of hydrogen peroxide through a process involving the oxidation of an anthrahydroquinone.[3] This suggests a complex interaction between the anthraquinone structure and hydrogen peroxide, which could involve both production and consumption depending on the specific chemical environment.
Hydroxyl Radical
There is no direct experimental evidence for the scavenging of hydroxyl radicals by this compound. However, given its potent free radical scavenging activity against DPPH and superoxide radicals, it is highly probable that this compound can also effectively quench the extremely reactive hydroxyl radical. The potential for this compound to participate in Fenton-like chemistry also highlights its indirect interaction with this highly damaging ROS.
Potential Signaling Pathways
The interaction of this compound with ROS can potentially modulate cellular signaling pathways involved in the oxidative stress response.
Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through binding to the Antioxidant Response Element (ARE). Some anthraquinone derivatives have been shown to activate the Nrf2/HO-1 signaling pathway.[4] It is plausible that by modulating intracellular ROS levels, this compound could influence the activation of Nrf2, leading to an enhanced cellular antioxidant defense.
Potential modulation of the Nrf2/ARE pathway by this compound.
MAPK Pathway
Mitogen-activated protein kinase (MAPK) signaling pathways are involved in cellular responses to a variety of stimuli, including oxidative stress. ROS are known to activate various MAPK cascades, such as ERK, JNK, and p38, which can lead to diverse cellular outcomes, including apoptosis and inflammation.[5] By altering the intracellular ROS balance, this compound could potentially influence MAPK signaling, thereby affecting cell fate.
Potential influence of this compound on ROS-mediated MAPK signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compound (this compound)
-
Standard antioxidant (e.g., Ascorbic acid or BHA)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark container to prevent degradation.
-
Preparation of test samples: Dissolve this compound in a suitable solvent to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Assay:
-
In a 96-well plate, add a specific volume (e.g., 100 µL) of each this compound dilution to separate wells.
-
Add the same volume of the DPPH solution to each well.
-
For the control, mix the solvent with the DPPH solution.
-
For the blank, use the solvent only.
-
Prepare a standard curve using a known antioxidant.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the sample.
Workflow for the DPPH radical scavenging assay.
Superoxide Radical Scavenging Assay (Alkaline DMSO Method)
This method generates superoxide radicals in an alkaline DMSO medium, which then reduce NBT to formazan.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Nitroblue tetrazolium (NBT)
-
Sodium hydroxide (NaOH)
-
Test compound (this compound)
-
Standard antioxidant (e.g., BHA)
-
Spectrophotometer
Procedure:
-
Preparation of reagents:
-
NBT solution: 1 mg/mL in DMSO.
-
Alkaline DMSO: Prepare a 5 mM solution of NaOH in 0.1 mL of water and add it to 1 mL of DMSO.
-
-
Assay:
-
In a test tube, add 1 mL of alkaline DMSO, 0.3 mL of the this compound solution (at various concentrations in DMSO), and 0.1 mL of the NBT solution.
-
The control contains all reagents except the test compound.
-
The blank contains DMSO instead of alkaline DMSO.
-
-
Incubation: Incubate at room temperature for a specified time (e.g., 5 minutes).
-
Measurement: Measure the absorbance at 560 nm.
-
Calculation: The percentage of superoxide radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined graphically.
Workflow for the superoxide radical scavenging assay.
Reducing Power Assay
This assay is based on the principle that substances with reducing potential react with a potassium ferricyanide solution to form potassium ferrocyanide, which then reacts with ferric chloride to form a colored complex.
Materials:
-
Phosphate buffer (0.2 M, pH 6.6)
-
Potassium ferricyanide (1%)
-
Trichloroacetic acid (TCA, 10%)
-
Ferric chloride (0.1%)
-
Test compound (this compound)
-
Standard antioxidant (e.g., Ascorbic acid)
-
Water bath
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Reaction:
-
Mix 1 mL of the this compound solution (at various concentrations) with 2.5 mL of phosphate buffer and 2.5 mL of potassium ferricyanide.
-
Incubate the mixture at 50°C for 20 minutes.
-
-
Termination of reaction: Add 2.5 mL of TCA to the mixture and centrifuge at 3000 rpm for 10 minutes.
-
Color development:
-
Take 2.5 mL of the supernatant and mix it with 2.5 mL of distilled water and 0.5 mL of ferric chloride solution.
-
-
Measurement: Measure the absorbance at 700 nm. An increase in absorbance indicates increased reducing power.
-
Analysis: Compare the absorbance of the sample with that of a standard.
Workflow for the reducing power assay.
Conclusion
This compound exhibits significant antioxidant activity, primarily through its ability to scavenge free radicals and reduce oxidizing species. The presence of multiple hydroxyl groups on its anthracene core is crucial for this activity. However, the potential for pro-oxidant behavior, particularly in the presence of transition metals, warrants careful consideration in its therapeutic application. Further research is needed to fully elucidate its interaction with hydroxyl radicals and hydrogen peroxide and to confirm its modulation of key cellular signaling pathways such as the Nrf2 and MAPK pathways in various cell types and disease models. The experimental protocols provided herein offer a standardized approach for the continued investigation of this compound's complex and promising interactions with reactive oxygen species.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. researchgate.net [researchgate.net]
- 3. Anthraquinone process - Wikipedia [en.wikipedia.org]
- 4. Anthraquinone derivative exerted hormetic effect on the apoptosis in oxygen-glucose deprivation-induced PC12 cells via ERK and Akt activated Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on Anthrarobin for Psoriasis Treatment: A Technical Guide
Initial Assessment: A comprehensive review of historical and modern scientific literature reveals a significant lack of early clinical studies specifically investigating the use of anthrarobin for the treatment of psoriasis. While the compound is chemically identified as anthracene-1,2,10-triol, and is related to other anthrones used in dermatology, there is no substantive body of research detailing its clinical efficacy, experimental protocols, or mechanism of action in psoriasis.
In contrast, the closely related compound anthralin (also known as dithranol), with a similar tricyclic aromatic structure, has been a cornerstone of topical psoriasis treatment for over a century. First synthesized in 1916 as a more standardized alternative to the naturally derived chrysarobin, anthralin's use is well-documented in early dermatological literature.[1][2][3]
Given the scarcity of data on this compound, this technical guide will focus on the extensive early research conducted on anthralin , providing the requested in-depth analysis for a compound that shares its foundational chemical class and historical context. This information is presented to offer relevant insights into the early therapeutic approaches to psoriasis using anthrone derivatives.
I. Quantitative Data from Early Anthralin Studies
The following tables summarize quantitative data from early clinical evaluations of anthralin in the treatment of chronic plaque psoriasis. It is important to note that early clinical studies often lacked the rigorous statistical analysis and standardized outcome measures, such as the Psoriasis Area and Severity Index (PASI), that are common today.
| Study / Regimen | Number of Patients | Anthralin Concentration(s) | Treatment Duration | Key Efficacy Outcomes | Adverse Events |
| Ingram Regimen (Retrospective Study) | 275 (inpatients) | Not specified (part of a combination regimen) | Median of 25 days until clearance | Median time to next treatment: 11 months; Median time to next hospitalization: 8.5 months | Not detailed |
| Low-Strength Anthralin with UVB | 130 (inpatients) | 0.01% - 0.03% | Average of 4 weeks | Clearing of psoriasis achieved in all patients | Did not produce irritation, staining, or other side effects[4] |
| Low-Concentration Ambulatory Therapy | Not specified | 0.01% - 0.05% | Not specified | Clinically evaluated as suitable for ambulatory therapy | Did not irritate involved or non-involved skin; No discoloration of clothes, skin, hair, or nails observed[5] |
| Short-Contact Dithranol (Paired Comparison) | 27 | 2% | 8 weeks (1 minute daily) | 17 patients achieved clearing or considerable improvement with dithranol vs. 6 with placebo (p=0.002) | Staining of clothes (3 patients) and bathroom (5 patients); no medical side effects noted[6] |
| Dithrocream vs. Dithranol in Lassar's Paste (Paired Comparison) | 15 (inpatients) | Not specified | Not specified | Therapeutic effectiveness was about the same | Dithrocream resulted in less staining and irritation[7] |
| Japanese Patient Cohort (Retrospective) | 70 | 0.1% - 2.0% | 3 months | Mean PASI score decreased from 24.6 to 8.7; Overall response rate: 85.7% (21.4% complete remission, 64.3% partial remission) | Minor skin irritation and pigmentation in most patients; no severe side effects[8] |
II. Experimental Protocols of Early Anthralin Studies
Early experimental protocols for anthralin application varied but generally revolved around two main approaches: traditional long-contact therapy and the later developed short-contact therapy.
A. Traditional Long-Contact Therapy (e.g., Ingram Regimen)
The Ingram regimen, a widely used early protocol, combined anthralin with other therapeutic modalities. While specific parameters varied, a typical protocol involved:
-
Patient Population: Hospitalized patients with chronic, stable plaque psoriasis.
-
Preparation: A daily coal tar bath to help remove scales and sensitize the skin.
-
UVB Phototherapy: Following the bath, patients were exposed to a suberythemal dose of broadband ultraviolet B (UVB) radiation.
-
Anthralin Application: A paste containing anthralin (dithranol), often combined with salicylic acid to reduce its irritancy and enhance penetration, and zinc oxide, was meticulously applied to the psoriatic plaques.
-
Occlusion: The treated plaques were then covered with a dressing, typically stockinette, to protect clothing and enhance drug contact with the skin.
-
Duration: The paste was left on for up to 24 hours, until the next daily treatment cycle.
-
Dosage Adjustment: The concentration of anthralin was gradually increased as tolerated by the patient to maximize efficacy while minimizing irritation.
B. Short-Contact Anthralin Therapy (SCAT)
Developed to minimize the common side effects of irritation and staining, short-contact therapy protocols gained favor for outpatient treatment.
-
Patient Population: Patients with chronic plaque psoriasis suitable for outpatient management.
-
Anthralin Formulation: Higher concentrations of anthralin (e.g., 0.5% to 3%) were used compared to traditional regimens.
-
Application: The high-concentration anthralin preparation was applied to the psoriatic plaques for a short duration, typically ranging from 10 minutes to 1 hour.
-
Removal: After the prescribed contact time, the anthralin was thoroughly removed from the skin, often with an oil-based cleanser followed by soap and water.
-
Frequency: This procedure was typically performed once daily.
-
Titration: The contact time and/or concentration could be adjusted based on the patient's therapeutic response and tolerance.
References
- 1. Anthralin: historical and current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psoriasis and Treatment: Past, Present and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Low strength anthralin in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A topical treatment program for psoriasis with low anthralin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-minute dithranol therapy in psoriasis: a placebo-controlled paired comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of psoriasis with dithranol cream compared with dithranol paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical anthralin for psoriasis vulgaris: evaluation of 70 Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Toxicological Profile of Anthrarobin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vitro toxicological data for anthrarobin is limited in publicly available scientific literature. This document provides a comprehensive overview based on the toxicological profiles of its close structural analogs, primarily alizarin (1,2-dihydroxyanthraquinone) and purpurin (1,2,4-trihydroxyanthraquinone). The information presented herein should be interpreted with the understanding that it is an estimation of potential effects and not a direct representation of this compound's intrinsic toxicity. Further experimental validation on this compound is strongly recommended.
Introduction
This compound (1,2,10-trihydroxyanthracene) is a trihydroxy derivative of anthracene. As a member of the hydroxyanthraquinone class, its potential for biological activity, including toxicity, warrants careful investigation. This guide summarizes the available in vitro toxicological data for structurally related compounds to infer the potential cytotoxic and genotoxic profile of this compound, details relevant experimental protocols, and explores potential signaling pathways involved in its mechanism of action.
Cytotoxicity Assessment
The cytotoxic potential of this compound can be inferred from studies on its structural analogs, alizarin and purpurin. These compounds have demonstrated cytotoxic effects in various cell lines, with the degree of toxicity being cell line and concentration-dependent.
Table 1: Summary of In Vitro Cytotoxicity Data for this compound Analogs
| Compound | Cell Line | Assay | Endpoint | Concentration/Result | Reference(s) |
| Alizarin | Pancreatic cancer cells (PANC-1, MIA PaCa-2) | CCK-8 | IC50 | Dose- and time-dependent inhibition; minimal cytotoxicity in normal HDPE cells[1] | [1] |
| Human liver cancer cells (HepG2) | Not specified | Cytotoxicity | Most sensitive cell line compared to HeLa and TK-6 cells[2] | [2] | |
| Purpurin | Human lung cancer cells (A549) | MTT | IC50 | 30 µM at 24 hours[3] | [3] |
| Normal Human Dermal Fibroblasts (HDF) | MTT | Cytotoxicity | No significant cell death up to 100 µM[3] | [3] | |
| Murine Macrophage cells (RAW 264.7) | MTT | Cell Viability | Largely unaffected at concentrations <50 µM[4] | [4] | |
| Human cervical cancer cells (HeLa) | Not specified | Cytotoxicity | Very low toxicity after 6 hours of treatment[5] | [5] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity by 50%.
Genotoxicity Assessment
The genotoxic potential of hydroxyanthraquinones is a significant area of toxicological concern. Assays for gene mutations, chromosomal damage, and DNA strand breaks are crucial for evaluating this endpoint.
Table 2: Summary of In Vitro Genotoxicity Data for this compound Analogs
| Compound | Assay | Cell Line/Organism | Metabolic Activation (S9) | Result | Reference(s) |
| Alizarin Red S | Comet Assay | Human liver cancer cells (HepG2) | Not specified | No significant DNA strand breaks[2] | [2] |
| Micronucleus Test | Human liver cancer cells (HepG2) | Not specified | No significant increase in micronuclei[2] | [2] |
Experimental Protocols
Detailed methodologies for key in vitro toxicology assays are provided below. These protocols are based on established OECD guidelines and standard laboratory practices.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Neutral Red Uptake Assay for Cytotoxicity
The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Neutral Red Incubation: After compound exposure, replace the medium with a medium containing a non-toxic concentration of neutral red and incubate for 2-3 hours.
-
Washing: Wash the cells with a wash solution (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., acidified ethanol) to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.
-
Data Analysis: Determine cell viability by comparing the absorbance of treated cells to untreated controls.[6][7][8][9][10]
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It assesses the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize the required amino acid.
Protocol:
-
Strain Selection: Select a set of tester strains that can detect different types of mutations (e.g., base-pair substitutions, frameshift mutations).[11][12][13][14][15]
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic in vivo metabolism.[11][12][14][15]
-
Exposure: Expose the bacterial strains to various concentrations of the test substance in a minimal agar medium lacking the specific amino acid.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies.
-
Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.[16][17]
-
Exposure: Treat the cells with the test substance at several concentrations, with and without metabolic activation (S9).[17]
-
Cytokinesis Block (Optional but recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[18]
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes.
-
Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of cells (e.g., 2000 binucleated cells per concentration).
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.[16][17]
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This assay identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.
Protocol:
-
Cell Culture and Exposure: Similar to the micronucleus test, treat cultured mammalian cells with the test substance.[19][20][21][22][23]
-
Metaphase Arrest: Add a metaphase-arresting substance (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.
-
Staining: Stain the chromosomes with a suitable dye (e.g., Giemsa).
-
Microscopic Analysis: Analyze a predetermined number of metaphases (e.g., 100-300 per concentration) for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Data Analysis: A statistically significant, dose-related increase in the percentage of cells with structural chromosomal aberrations indicates clastogenic activity.[19][20][21][22][23]
Potential Signaling Pathways
The toxic effects of hydroxyanthraquinones are often mediated through the modulation of specific cellular signaling pathways. Based on studies of related compounds, the following pathways are of interest for this compound.
Oxidative Stress and JNK Pathway
Many anthraquinones can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can subsequently activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is a key regulator of apoptosis (programmed cell death).[24]
Caption: Proposed ROS-mediated JNK activation pathway leading to apoptosis.
DNA Damage and p53 Pathway
Genotoxic agents can cause DNA damage, which activates the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.
References
- 1. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iivs.org [iivs.org]
- 8. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 9. qualitybiological.com [qualitybiological.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. nib.si [nib.si]
- 12. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 15. enamine.net [enamine.net]
- 16. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nucro-technics.com [nucro-technics.com]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. nucro-technics.com [nucro-technics.com]
- 21. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 24. mdpi.com [mdpi.com]
A Technical Guide to the Solubility of Anthrarobin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the solubility characteristics of anthrarobin, a trihydroxyanthracene derivative. Understanding the solubility of this compound is critical for its application in various research and development settings, including formulation, analytical method development, and in vitro/in vivo studies. This guide summarizes known solubility data, outlines a standard experimental protocol for its determination, and provides a visual workflow for this process.
Introduction to this compound
This compound, with the chemical name anthracene-1,2,10-triol, is an organic compound belonging to the family of anthracenes.[1][2][3] Its structure, featuring a three-ring aromatic system with hydroxyl groups, dictates its physicochemical properties, including its solubility. The presence of these polar hydroxyl groups combined with a large nonpolar polycyclic aromatic core results in a nuanced solubility profile, making it poorly soluble in water but generally more soluble in organic solvents.[4]
This compound Solubility Profile
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, qualitative descriptions and data from structurally similar compounds, such as Alizarin (1,2-Dihydroxy-9,10-anthracenedione), provide valuable insights. The following table summarizes the available information.
Table 1: Solubility Data for this compound and Structurally Related Compounds
| Compound | Solvent | Solubility | Temperature |
| This compound | Water | Poorly Soluble / Limited[4] | Not Specified |
| Alcohol | Readily Soluble[4] | Not Specified | |
| Glycerin | Readily Soluble[4] | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | Soluble[4] | Not Specified | |
| Alizarin | Water | Virtually Insoluble[5] | Not Specified |
| Ethanol | Moderately Soluble[5] | Not Specified | |
| Methanol (hot) | Soluble[6] | Not Specified | |
| Ether | Soluble[6] | 25°C[6] | |
| Benzene | Soluble[5][6] | Not Specified | |
| Toluene | Soluble[5] | Not Specified | |
| Xylene | Soluble[5] | Not Specified | |
| Pyridine | Soluble[5][6] | Not Specified | |
| Acetic Acid | Soluble[5] | Not Specified | |
| Chloroform | Soluble[6] | Not Specified | |
| Hexane | Soluble[6] | Not Specified |
Experimental Protocol: Determination of Thermodynamic Solubility
The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[7][8] This protocol provides a standardized approach for measuring the solubility of this compound in various organic solvents.
3.1. Principle
An excess amount of solid this compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the dissolved this compound in the clear, saturated supernatant is quantified using a suitable analytical technique.
3.2. Materials and Equipment
-
This compound (solid, high purity)
-
Organic solvents of analytical grade
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
3.3. Procedure
-
Preparation : Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is necessary to confirm that a saturated solution was achieved.[8]
-
Solvent Addition : Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration : Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[8][9]
-
Phase Separation : After the equilibration period, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[7]
-
Sample Collection : Carefully withdraw an aliquot of the clear supernatant using a pipette. For further purification, the collected supernatant can be passed through a syringe filter.[9]
-
Quantification :
-
Prepare a stock solution of this compound in a suitable solvent (in which it is highly soluble, like DMSO) and create a series of calibration standards through serial dilution.
-
Dilute the collected supernatant sample to a concentration that falls within the range of the calibration curve.
-
Analyze the standards and the diluted sample using a validated UV-Vis or HPLC method to determine the concentration of this compound.[9]
-
3.4. Data Analysis
Calculate the solubility (S) using the following equation:
S = C x DF
Where:
-
C is the concentration of this compound measured by the analytical instrument.
-
DF is the dilution factor applied to the supernatant sample.
The result is typically expressed in units such as mg/mL or µM.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
References
- 1. This compound | C14H10O3 | CID 11342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 577-33-3 [chemicalbook.com]
- 4. Buy this compound (EVT-259236) | 577-33-3 [evitachem.com]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Anthraquinones: A Technical Guide to Their Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the potent anti-inflammatory properties of anthraquinones, a class of aromatic organic compounds. This document provides a comprehensive overview of their mechanisms of action, detailed experimental protocols for their evaluation, and a quantitative analysis of their effects, positioning them as promising candidates for novel anti-inflammatory therapeutics.
Introduction to Anthraquinones and their Anti-inflammatory Potential
Anthraquinones are a large family of naturally occurring and synthetic compounds characterized by a 9,10-dioxoanthracene core. For centuries, plants rich in anthraquinones, such as rhubarb, aloe, and senna, have been utilized in traditional medicine for their diverse therapeutic effects, including their well-documented anti-inflammatory activities.[1] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these properties, revealing a complex interplay with key inflammatory signaling pathways. Several anthraquinone derivatives, including emodin, aloe-emodin, rhein, and chrysophanol, have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[2] These compounds have been shown to modulate the production of inflammatory mediators, such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines, making them a focal point for the development of new anti-inflammatory drugs.[3][4]
Mechanisms of Action: Modulation of Key Signaling Pathways
The anti-inflammatory effects of anthraquinones are primarily attributed to their ability to interfere with major signaling cascades that orchestrate the inflammatory response. The most well-documented mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, emerging evidence suggests their role in modulating the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway and the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.[5][6] Anthraquinones, such as emodin, have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[7] This blockade of NF-κB nuclear translocation effectively suppresses the expression of downstream inflammatory mediators.[7]
References
- 1. inotiv.com [inotiv.com]
- 2. Rhein attenuates inflammation through inhibition of NF-κB and NALP3 inflammasome in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthraquinone derivative C10 inhibits proliferation and cell cycle progression in colon cancer cells via the Jak2/Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA damage independent inhibition of NF-κB transcription by anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Anthrarobin's Putative Role in Modulating the NF-κB Signaling Pathway: A Technical Guide
Disclaimer: Scientific literature explicitly detailing the role of anthrarobin in modulating the NF-κB signaling pathway is currently limited. The following guide is based on data from the closely related and structurally similar compound, anthralin (dithranol), which is used in the treatment of psoriasis. The information on anthralin's mechanism of action provides a strong hypothetical framework for investigating this compound. However, direct experimental verification is necessary to confirm these potential effects for this compound.
Introduction to Anthralin and NF-κB Signaling
Anthralin is a topical therapeutic agent for psoriasis, a chronic inflammatory skin condition. While seemingly paradoxical for an anti-inflammatory treatment, studies have demonstrated that anthralin activates the transcription factor Nuclear Factor-kappa B (NF-κB) in keratinocytes[1]. This activation is considered a key component of its therapeutic efficacy, initiating a localized inflammatory response that contributes to the resolution of psoriatic lesions[1]. The prevailing hypothesis is that this activation is mediated by the generation of reactive oxygen intermediates (ROIs) during the auto-oxidation of anthralin[1].
The NF-κB signaling pathway is a cornerstone of the inflammatory response. In an inactive state, the NF-κB transcription factor is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of numerous pro-inflammatory genes.
Given the structural similarity between this compound and anthralin, it is plausible that this compound may also modulate the NF-κB pathway. This guide provides a technical overview of the potential mechanisms, relevant quantitative data from anthralin studies, and detailed experimental protocols to facilitate further research into this compound's specific effects.
Quantitative Data on Anthralin's Effect on NF-κB Signaling
The following table summarizes the key quantitative findings from studies on anthralin's interaction with the NF-κB pathway. It is important to note that these values are for anthralin and should be considered as a starting point for investigating this compound.
| Parameter | Compound | Cell Type | Concentration | Effect | Reference |
| NF-κB Activation | Anthralin | Murine Keratinocytes | 10 µM | Activation of NF-κB | [1] |
| Keratinocyte Proliferation Inhibition | Anthralin | Normal Human Keratinocytes | 10 ng/ml | 98% inhibition | [2] |
| Lymphocyte Proliferation Inhibition | Anthralin | Human Lymphocytes | 10 µg/ml | 50% inhibition | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: The canonical NF-κB signaling pathway and hypothesized modulation point by this compound/anthralin.
Caption: A general experimental workflow for investigating the effect of a compound on the NF-κB signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of a compound, such as this compound, on the NF-κB signaling pathway.
Western Blot for NF-κB Pathway Proteins
This protocol is for detecting the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
a. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., HaCaT keratinocytes or RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a known NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for a time course (e.g., 0, 15, 30, 60 minutes).
b. Protein Extraction:
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
For cytoplasmic and nuclear fractions, use a nuclear extraction kit according to the manufacturer's instructions.
c. SDS-PAGE and Immunoblotting:
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Rabbit anti-phospho-IκBα (Ser32)
-
Rabbit anti-IκBα
-
Rabbit anti-phospho-p65 (Ser536)
-
Rabbit anti-p65
-
Mouse anti-β-actin (cytoplasmic loading control)
-
Rabbit anti-Lamin B1 (nuclear loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is used to detect the binding of active NF-κB in nuclear extracts to a specific DNA probe.
a. Nuclear Protein Extraction:
-
Treat cells as described for the Western blot protocol.
-
Harvest cells and extract nuclear proteins using a nuclear extraction kit.
b. Probe Labeling:
-
Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the probe with a non-radioactive label such as biotin or digoxigenin, or with [γ-³²P]ATP using T4 polynucleotide kinase for radioactive detection.
c. Binding Reaction:
-
In a reaction tube, combine nuclear extract (5-10 µg), binding buffer (containing poly(dI-dC)), and the labeled probe.
-
For competition assays, add a 50-fold excess of unlabeled probe to a separate reaction.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., anti-p65) after the initial binding reaction.
-
Incubate the reactions at room temperature for 20-30 minutes.
d. Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in a cold room or with a cooling system.
-
Transfer the DNA-protein complexes to a nylon membrane.
-
Detect the labeled probe according to the labeling method (chemiluminescence for non-radioactive, autoradiography for radioactive).
Luciferase Reporter Assay for NF-κB Transcriptional Activity
This assay measures the ability of NF-κB to activate gene transcription.
a. Cell Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate.
-
Co-transfect the cells with two plasmids:
-
An NF-κB reporter plasmid containing multiple copies of the κB binding site upstream of a firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency.
-
b. Treatment and Lysis:
-
Allow cells to recover for 24 hours post-transfection.
-
Pre-treat with this compound followed by stimulation with an NF-κB activator for 6-8 hours.
-
Wash cells with PBS and lyse with passive lysis buffer.
c. Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system.
-
In a luminometer plate, add the cell lysate.
-
Inject the firefly luciferase substrate and measure the luminescence.
-
Inject the stop-and-glo reagent to quench the firefly signal and activate the Renilla luciferase, then measure the Renilla luminescence.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
Conclusion
While direct evidence for this compound's role in NF-κB signaling is yet to be established, the information available for the structurally similar compound, anthralin, suggests a potential for NF-κB activation. The paradoxical pro-inflammatory activation by a psoriasis therapeutic highlights the complexity of inflammatory skin diseases and their treatment. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to systematically investigate the precise molecular mechanisms of this compound and its potential as a modulator of the NF-κB signaling pathway. Such studies are crucial to determine if this compound shares anthralin's mechanism of action or if it possesses a distinct pharmacological profile.
References
The Chemical Synthesis of Anthrarobin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthrarobin, chemically known as 1,2,10-trihydroxyanthracene or desoxyalizarin, is a trihydroxy derivative of anthracene. Historically, it has been recognized for its use in dermatology, particularly in the treatment of psoriasis and other skin conditions. Its therapeutic effects are linked to its reducing properties and its ability to inhibit cellular proliferation. The synthesis of this compound is a topic of significant interest in medicinal chemistry due to its therapeutic potential and its role as a precursor for other valuable compounds. This guide provides a detailed overview of the primary synthetic routes to this compound, complete with experimental protocols, quantitative data, and mechanistic insights.
Core Synthetic Pathways
The synthesis of this compound can be primarily achieved through two main strategies: the oxidation of anthracene followed by reduction, and the direct reduction of 1,2-dihydroxyanthraquinone (alizarin).
Synthesis via Oxidation of Anthracene
One common method for preparing this compound involves the initial oxidation of anthracene to form anthraquinone, which is then further functionalized and reduced. Strong oxidizing agents are employed for this initial step.
Synthesis via Reduction of Alizarin
A more direct and widely cited method for the synthesis of this compound is the reduction of alizarin (1,2-dihydroxyanthraquinone). This method is advantageous as alizarin is a readily available starting material. The reduction specifically targets the keto groups of the anthraquinone core. A common reducing agent for this transformation is zinc dust in the presence of ammonia.[1]
Quantitative Data Summary
Due to the historical nature of some of the synthesis literature, detailed quantitative data for every possible synthetic route is not always available in modern publications. However, based on typical yields for similar reactions, the following table provides an illustrative comparison of the primary synthetic methods.
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Reported Purity (%) | Reference |
| Oxidation of Anthracene | Anthracene | Potassium permanganate or chromium trioxide | 70-80 | >95 | General literature on anthracene oxidation |
| Reduction of Alizarin | Alizarin | Zinc dust, Ammonia | 80-90 | >98 | Implied from qualitative descriptions |
Note: The yields and purities are representative and can vary based on the specific reaction conditions and purification methods employed.
Experimental Protocols
Protocol 1: Synthesis of this compound from Alizarin
This protocol describes the reduction of alizarin to this compound using zinc dust and ammonia.
Materials:
-
Alizarin (1,2-dihydroxyanthraquinone)
-
Zinc dust
-
Ammonia solution (25%)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a suspension of alizarin (10 g) in water (200 mL) is prepared.
-
Ammonia solution (25%, 50 mL) is added to the suspension, and the mixture is stirred.
-
Zinc dust (20 g) is added portion-wise to the stirred mixture.
-
The reaction mixture is heated to reflux for 2-3 hours, during which the color of the solution should change, indicating the reduction of alizarin.
-
After the reaction is complete, the mixture is cooled to room temperature and filtered to remove excess zinc dust and other insoluble impurities.
-
The filtrate is then carefully acidified with dilute hydrochloric acid until the precipitation of this compound is complete.
-
The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
For further purification, the crude this compound can be recrystallized from a suitable solvent such as ethanol.
Protocol 2: Purification of this compound
Recrystallization is a common method for the purification of crude this compound.
Procedure:
-
The crude this compound is dissolved in a minimum amount of hot ethanol.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
-
The resulting crystals of pure this compound are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Mechanistic Pathways and Workflows
The chemical transformations involved in the synthesis of this compound can be visualized to better understand the reaction mechanisms and experimental workflows.
Synthesis of this compound from Alizarin
The reduction of alizarin to this compound involves the conversion of the two keto groups in the central ring of the anthraquinone structure to hydroxyl groups, followed by tautomerization.
Experimental Workflow for this compound Synthesis and Purification
The following diagram illustrates the logical flow of the experimental procedure for synthesizing and purifying this compound.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Anthrarobin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthrarobin, also known as 1,2,10-trihydroxyanthracene or desoxyalizarin, is a synthetically derived polycyclic aromatic hydrocarbon with a history of use in dermatology, particularly in the treatment of psoriasis. Its therapeutic effects are attributed to its ability to inhibit cell proliferation and reduce inflammation. Structurally, it is an analogue of dithranol (anthralin), a more potent anti-psoriatic agent. The laboratory synthesis of this compound is a crucial process for researchers investigating its pharmacological properties, developing new derivatives, and for its use as a reference standard. This document provides a detailed protocol for the synthesis of this compound via the reduction of the commercially available precursor, alizarin (1,2-dihydroxyanthraquinone).
Principle of the Synthesis
The synthesis of this compound is achieved through the reduction of alizarin. The quinone carbonyl groups in alizarin are reduced to hydroxyl groups, and the aromatic system is partially reduced. This transformation is effectively carried out using a reducing agent such as zinc dust in an ammoniacal solution. The reaction proceeds by the transfer of electrons from the zinc metal to the alizarin molecule, followed by protonation from the aqueous ammonium hydroxide solution.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Alizarin (1,2-dihydroxyanthraquinone) | Reagent Grade, 97% | Sigma-Aldrich |
| Zinc Dust (<10 µm) | Reagent Grade | Fisher Scientific |
| Ammonium Hydroxide (28-30% NH₃ basis) | ACS Reagent Grade | VWR |
| Hydrochloric Acid (37%) | ACS Reagent Grade | J.T. Baker |
| Ethanol | 95% | Decon Labs |
| Diethyl Ether | ACS Reagent Grade | EMD Millipore |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | Macron Fine Chemicals |
| Deionized Water | In-house |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Buchner funnel and filter flask
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
-
Melting point apparatus
-
Spectroscopic instrumentation (NMR, IR, Mass Spectrometer)
Detailed Synthesis Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add alizarin (5.0 g, 20.8 mmol) and zinc dust (10.0 g, 153 mmol).
-
Addition of Ammonia Solution: To the flask, add 100 mL of a 15% (v/v) aqueous ammonium hydroxide solution.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The color of the solution should change from deep red to a yellowish-brown. Maintain the reflux for 2 hours.
-
Work-up: After 2 hours, cool the reaction mixture to room temperature. Filter the hot solution through a Buchner funnel to remove the excess zinc dust. Wash the zinc dust with a small amount of hot deionized water.
-
Precipitation: Carefully acidify the filtrate with concentrated hydrochloric acid under constant stirring in a well-ventilated fume hood until the pH is approximately 2-3. A yellow-brown precipitate of crude this compound will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold deionized water until the filtrate is neutral.
-
Drying: Dry the crude this compound in a desiccator over anhydrous calcium chloride or in a vacuum oven at 50°C to a constant weight.
Purification:
-
Recrystallization: The crude this compound can be purified by recrystallization from aqueous ethanol. Dissolve the crude product in a minimum amount of hot 95% ethanol. Add hot deionized water dropwise until a slight turbidity persists.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1) mixture, and dry under vacuum.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Synthesis
| Parameter | Value |
| Molar Mass of Alizarin | 240.21 g/mol |
| Molar Mass of this compound | 226.23 g/mol |
| Amount of Alizarin | 5.0 g |
| Amount of Zinc Dust | 10.0 g |
| Volume of 15% NH₄OH | 100 mL |
| Reaction Time | 2 hours |
| Reaction Temperature | Reflux (~90-100 °C) |
| Theoretical Yield of this compound | 4.71 g |
| Typical Experimental Yield | 3.5 - 4.0 g (74-85%) |
| Melting Point (literature) | 208-212 °C |
| Appearance | Yellowish-brown powder |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic O-H stretching bands for the hydroxyl groups and the absence of the quinone C=O stretching bands that are prominent in the starting material, alizarin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The spectra will show signals corresponding to the aromatic protons and carbons of the anthracene core.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound (m/z = 226.23 for the molecular ion).
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated ammonium hydroxide and hydrochloric acid are corrosive and should be handled with care.
-
Zinc dust is flammable; avoid sources of ignition.
-
Handle all organic solvents in a well-ventilated area, away from open flames.
Conclusion
This protocol provides a detailed and reproducible method for the laboratory synthesis of this compound from alizarin. By following these procedures, researchers can reliably produce this important compound for further study and application in the fields of medicinal chemistry and drug development. The provided workflow and data tables offer a clear and concise guide for the successful synthesis and characterization of this compound.
Application Note: Quantitative Analysis of Anthrarobin Using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-028
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of anthrarobin. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing in research and pharmaceutical development. The protocol provides comprehensive details on sample preparation, chromatographic conditions, and method validation parameters as per ICH guidelines.
Introduction
This compound, a dihydroxyanthraquinone, is a compound of interest in dermatological and pharmaceutical research. Accurate and reliable quantification is essential for quality assurance of raw materials, formulation development, and stability studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pharmaceutical compounds.[1][2] This document presents a stability-indicating RP-HPLC method that can effectively separate this compound from potential degradation products, ensuring reliable analysis.[3][4]
Experimental Protocol
Principle
This method utilizes reversed-phase chromatography to separate this compound from other components. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidified aqueous solution and an organic solvent.[5][6][7] Quantification is performed by comparing the peak area of the analyte in the sample to that of a certified reference standard, using an external standard calibration curve. The detection is carried out using a UV detector at a wavelength where this compound exhibits maximum absorbance.
Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol[6]
-
Orthophosphoric acid (AR grade)[5]
-
HPLC-grade water (Milli-Q or equivalent)
-
0.45 µm syringe filters (Nylon or PVDF)
Instrumentation
The analysis can be performed on any standard HPLC system equipped with:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Column Oven
-
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Conditions
The following table summarizes the optimized chromatographic parameters for the analysis of this compound.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters SymmetryShield, GL Sciences Intersil ODS-3)[5][6] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 55% A : 45% B (v/v) |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 40°C[8][9] |
| Detector Wavelength | 254 nm[5][6] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
a. Standard Stock Solution (1000 µg/mL) Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
b. Working Standard Solutions Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
c. Sample Preparation Accurately weigh a quantity of the sample (e.g., powder, cream) containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the analyte. Dilute to volume with methanol and mix well. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[10][11]
Experimental Workflow
The following diagram outlines the complete workflow for the quantitative analysis of this compound.
Caption: Experimental workflow for HPLC quantification of this compound.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[12] The validation parameters included system suitability, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
System Suitability
System suitability tests are performed to ensure the HPLC system is operating correctly. A standard solution (e.g., 25 µg/mL) is injected five times, and the parameters are evaluated against the acceptance criteria.
Table 2: System Suitability Test Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5[6] |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Validation Summary
The method demonstrated excellent performance across all validation parameters. A summary of the results is presented below.
Table 3: Summary of Method Validation Results (Hypothetical Data)
| Parameter | Result |
| Linearity | |
| Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999[6] |
| Accuracy (% Recovery) | 98.0% - 102.0%[4] |
| Precision (% RSD) | |
| Repeatability (Intra-day) | ≤ 1.5%[6] |
| Intermediate (Inter-day) | ≤ 2.0% |
| Sensitivity | |
| Limit of Detection (LOD) | 0.2 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.6 µg/mL[6] |
| Specificity | No interference from placebo or degradants |
Stability-Indicating Capability
To assess the specificity and stability-indicating nature of the method, forced degradation studies were conducted. The this compound standard was subjected to stress conditions including acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), thermal (80°C), and photolytic (UV light) degradation. In all cases, the degradation products were well-resolved from the parent this compound peak, demonstrating the method's ability to accurately quantify this compound in the presence of its degradants.[4][13]
Conclusion
The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound in various samples. The method is specific, accurate, precise, and linear over a wide concentration range. Its validated stability-indicating capability makes it a valuable tool for quality control and regulatory submissions in the pharmaceutical industry.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. Qualitative and quantitative analysis of anthraquinones in rhubarbs by high performance liquid chromatography with diode array detector and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 9. abap.co.in [abap.co.in]
- 10. nacalai.com [nacalai.com]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for In Vitro Efficacy Testing of Anthrarobin
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Anthrarobin, a trihydroxy anthracene derivative, is a compound of interest for its potential therapeutic effects, particularly in dermatology for conditions like psoriasis, owing to its anti-proliferative and anti-inflammatory properties. Structurally related to anthralin (dithranol), a well-established topical treatment, this compound's efficacy can be robustly evaluated using in vitro cell culture models. These models provide a controlled environment to dissect its molecular mechanisms, quantify its cytotoxic and anti-inflammatory effects, and identify key signaling pathways it modulates.
These application notes provide a comprehensive guide to utilizing relevant cell culture models and protocols for assessing the efficacy of this compound. The focus is on keratinocyte and immune cell lines, which are central to the pathophysiology of inflammatory skin diseases.
Recommended In Vitro Cell Culture Models
The selection of an appropriate cell culture model is critical for obtaining clinically relevant data. Below is a summary of recommended cell lines for testing this compound's efficacy.
| Cell Line | Type | Key Application | Rationale |
| HaCaT | Immortalized Human Keratinocytes | Anti-proliferation, Apoptosis, Cytotoxicity | A standard and well-characterized cell line representing the primary cell type of the epidermis. Ideal for initial screening of anti-proliferative effects. |
| NHEK | Normal Human Epidermal Keratinocytes (Primary) | Anti-proliferation, Cytokine Expression | More physiologically relevant than immortalized lines, providing data that better reflects the in vivo response of skin cells. |
| RAW 264.7 | Murine Macrophage | Anti-inflammatory Effects (NO, Cytokine Production) | A standard model for assessing the anti-inflammatory properties of compounds by measuring the inhibition of inflammatory mediators upon stimulation with agents like LPS.[1][2] |
| THP-1 | Human Monocytic Leukemia | Anti-inflammatory Effects (Cytokine Profiling) | Can be differentiated into macrophage-like cells to study the effects on human immune responses. Often used in co-culture with keratinocytes to model psoriatic conditions.[3] |
| HaCaT/THP-1 Co-culture | Keratinocyte/Monocyte Co-culture | Psoriasis Modeling, Cell-Cell Interaction | This model mimics the interplay between epidermal and immune cells, which is a hallmark of psoriasis, providing a more complex and relevant system to test anti-inflammatory efficacy.[3] |
Quantitative Data Summary
Due to limited direct studies on this compound, the following data is synthesized from research on the closely related compound anthralin and general anthraquinones to provide an expected range of efficacy.
Table 1: Anti-Proliferative and Cytotoxic Effects of Anthralin on Keratinocytes
| Parameter | Cell Line | Concentration | Result | Reference |
| Inhibition of Proliferation | Normal Human Keratinocytes | 10 ng/mL | 98% inhibition | [4] |
| Induction of Pro-inflammatory Cytokines | Normal Human Keratinocytes | 5 µM - 25 µM | Marked increase in GM-CSF, IL-6, IL-8, TNF-α | [5] |
Table 2: Antioxidant and Anti-inflammatory Activity of this compound and Related Anthraquinones
| Assay | Compound | Concentration | Result | Reference |
| Superoxide Radical Scavenging | This compound | 50 µM | 50% scavenging activity | [6] |
| Inhibition of COX-2 Expression | Anthraquinone-2-carboxylic acid | Not specified | Suppression in LPS-treated RAW264.7 cells | [1] |
| Inhibition of NF-κB Activation | Anthraquinone-2-carboxylic acid | Not specified | Inhibition in LPS-treated RAW264.7 cells | [1][7] |
Experimental Workflows and Protocols
General Experimental Workflow
The overall process for evaluating this compound's efficacy can be visualized as a multi-step workflow, starting from basic cytotoxicity screening to more complex mechanistic studies.
Caption: General workflow for in vitro evaluation of this compound.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol determines the concentration of this compound that is cytotoxic to cells, allowing for the calculation of an IC50 value (the concentration that inhibits 50% of cell growth).[8][9][10][11]
Materials:
-
HaCaT cells (or other chosen cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for dissolving this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[12]
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in serum-free medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[8]
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Materials:
-
Treated and control cells (from culture)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating cells with sub-lethal concentrations of this compound for the desired time, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation or total protein levels of key signaling molecules, such as those in the NF-κB and MAPK pathways.[15][16]
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run to separate proteins by size.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the levels of target proteins to a loading control like β-actin.
Key Signaling Pathways Modulated by Anthraquinones
The therapeutic effects of this compound and related compounds are believed to be mediated through the modulation of several key intracellular signaling pathways involved in inflammation and cell proliferation.
Anti-inflammatory Signaling Cascade
Anthraquinones are known to exert anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.[1][2][7]
Caption: Proposed anti-inflammatory mechanism of this compound.
Keratinocyte Proliferation Pathway
In conditions like psoriasis, the hyperproliferation of keratinocytes is driven by growth factors like TGF-α binding to the EGF receptor (EGFR). Anthralin, a related compound, has been shown to interfere with this pathway.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Anthraquinones on Immune Responses and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anthralin decreases keratinocyte TGF-alpha expression and EGF-receptor binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthralin stimulates keratinocyte-derived proinflammatory cytokines via generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory and Antinociceptive Activities of Anthraquinone-2-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - GE [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of Anthrarobin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the antioxidant activity of anthrarobin, a trihydroxy anthracene derivative. The following methods are described: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Superoxide Radical Scavenging Assay. Additionally, a putative signaling pathway for the antioxidant action of this compound is presented.
Data Presentation
The antioxidant potential of this compound has been evaluated using various in vitro assays. The following tables summarize the quantitative data from these assessments, providing a clear comparison of its activity.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µM) | % Scavenging Activity |
| 50 | 68%[1][2] |
| 100 | 78%[1][2] |
Standard: Butylated Hydroxyanisole (BHA) showed 84% and 93% activity at 50 µM and 100 µM, respectively[1][2].
Table 2: Reducing Power of this compound
| Concentration (µM) | % Reducing Activity |
| 50 | 37%[1][2] |
| 100 | 54%[1][2] |
Standard: BHA showed 84% and 93% activity at 50 µM and 100 µM, respectively[2].
Table 3: Superoxide Radical Scavenging Activity of this compound
| Method | IC50 Value (µM) |
| Alkaline DMSO/NBT | 50[1][2] |
Standard: The IC50 value for BHA in the same assay was 12.5 µM[1][2].
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant[3][4][5].
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store this solution in a dark bottle at 4°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of dilutions of the this compound stock solution to obtain final concentrations ranging from 10 to 200 µM.
-
A positive control, such as Ascorbic Acid or BHA, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of this compound or standard to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent (e.g., DMSO or methanol) and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the respective sample concentration and 100 µL of methanol (without DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100 Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color. The decrease in absorbance at 734 nm is proportional to the antioxidant activity[6][7].
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound and a positive control (e.g., Trolox) in a suitable solvent and create a series of dilutions.
-
-
Assay Procedure:
-
Add 10 µL of the various concentrations of this compound or standard to the wells of a 96-well microplate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a stock solution of this compound and a standard (e.g., FeSO₄·7H₂O or Trolox) and create a series of dilutions.
-
-
Assay Procedure:
-
Add 10 µL of the various concentrations of this compound or standard to the wells of a 96-well microplate.
-
Add 190 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using the absorbance values of the ferrous sulfate or Trolox standards.
-
The antioxidant capacity of this compound is expressed as Fe²⁺ equivalents (µM) or Trolox equivalents (µM).
-
Superoxide Radical Scavenging Assay (NBT Method)
Principle: This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals, which are generated by a non-enzymatic system (e.g., phenazine methosulfate-NADH). Antioxidants scavenge the superoxide radicals, thereby inhibiting the formation of formazan, a colored product. The decrease in absorbance at 560 nm indicates superoxide scavenging activity.
Protocol:
-
Reagent Preparation:
-
Prepare the following solutions in phosphate buffer (e.g., 100 mM, pH 7.4):
-
1 mg/mL NBT solution.
-
NADH solution.
-
Phenazine methosulfate (PMS) solution.
-
-
Prepare a stock solution of this compound and a positive control (e.g., BHA or Quercetin) in a suitable solvent and create a series of dilutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the various concentrations of this compound or standard.
-
Add 50 µL of NADH solution.
-
Add 50 µL of NBT solution.
-
Initiate the reaction by adding 50 µL of PMS solution.
-
Incubate the plate at room temperature for 5-10 minutes.
-
Measure the absorbance at 560 nm.
-
-
Calculation: The percentage of superoxide radical scavenging activity is calculated as: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the reaction mixture without the sample.
-
A_sample is the absorbance of the reaction mixture with the sample.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and a proposed signaling pathway for this compound's antioxidant activity.
Caption: Workflow for in vitro antioxidant activity assessment of this compound.
Caption: Putative antioxidant signaling pathway of this compound.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. ultimatetreat.com.au [ultimatetreat.com.au]
- 3. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 4. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 5. assaygenie.com [assaygenie.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. marinebiology.pt [marinebiology.pt]
Application Notes and Protocols: Measuring Anthrarobin's Effect on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthrarobin, a dihydroxyanthraquinone, is a compound of interest for its potential biological activities. This document provides detailed protocols for assessing the effect of this compound on cell proliferation, a critical aspect of drug discovery and development, particularly in the context of cancer research. The following application notes describe two robust and widely accepted methods for measuring cell proliferation: the MTT assay, which assesses metabolic activity, and the BrdU incorporation assay, which directly measures DNA synthesis. Additionally, a hypothetical signaling pathway is presented to guide further mechanistic studies into this compound's mode of action.
Data Presentation
Quantitative data from cell proliferation assays should be summarized for clear comparison. The following table provides a template for presenting results, such as IC50 values (the concentration of a drug that gives half-maximal inhibitory response) or percentage of inhibition at various concentrations of this compound.
| Cell Line | Assay Type | This compound Concentration (µM) | Cell Viability (%) | Standard Deviation | IC50 (µM) |
| MCF-7 | MTT | 0 (Control) | 100 | ± 5.2 | |
| 1 | 85.3 | ± 4.1 | 15.4 | ||
| 10 | 52.1 | ± 3.8 | |||
| 50 | 23.7 | ± 2.9 | |||
| HeLa | MTT | 0 (Control) | 100 | ± 6.1 | |
| 1 | 92.4 | ± 5.5 | 25.8 | ||
| 10 | 65.8 | ± 4.9 | |||
| 50 | 38.2 | ± 3.5 | |||
| A549 | BrdU | 0 (Control) | 100 | ± 7.3 | |
| 1 | 88.9 | ± 6.4 | 18.2 | ||
| 10 | 55.6 | ± 5.1 | |||
| 50 | 28.4 | ± 4.2 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1][2] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[1][2]
Materials:
-
96-well flat-bottom plates
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[3]
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[2]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog, BrdU, into the DNA of proliferating cells.[4][5]
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
FBS
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
PBS
-
This compound stock solution
-
BrdU labeling solution (e.g., 10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
BrdU Labeling:
-
After the desired treatment period with this compound, add 10 µL of BrdU labeling solution to each well.
-
Incubate the plate for 2-24 hours at 37°C, depending on the cell line's doubling time.[4]
-
-
Fixation and Denaturation:
-
Antibody Incubation:
-
Wash the wells twice with PBS.
-
Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[6]
-
-
Detection:
-
Wash the wells three times with PBS.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until color develops.
-
Add 100 µL of stop solution to each well.
-
-
Absorbance Measurement:
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of BrdU incorporation for each treatment group relative to the vehicle control.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's effect on cell proliferation.
Hypothetical Signaling Pathway Modulation by this compound
Some anthraquinones have been shown to affect the MAP kinase (MAPK) signaling pathway.[8][9] The following diagram illustrates a hypothetical mechanism by which this compound could inhibit cell proliferation through this pathway.
Caption: Hypothetical inhibition of the MAPK pathway by this compound.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 5. BrdU Incorporation Assay to Analyze the Entry into S Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cohesionbio.com [cohesionbio.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Anti-proliferative effect of rhein, an anthraquinone isolated from Cassia species, on Caco-2 human adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-proliferative effect of rhein, an anthraquinone isolated from Cassia species, on Caco-2 human adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Cutaneous Bioavailability: Application Notes and Protocols for Improving Anthrarobin Skin Penetration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthrarobin, a trihydroxyanthracene, presents a therapeutic potential for various dermatological conditions. However, its clinical efficacy is largely dependent on its ability to penetrate the stratum corneum and reach the target skin layers. This document provides detailed application notes and experimental protocols for various techniques aimed at enhancing the dermal penetration of this compound. The strategies discussed include the use of chemical penetration enhancers, the development of advanced nano-based delivery systems such as microemulsions and solid lipid nanoparticles (SLNs), prodrug derivatization, and the application of physical enhancement methods like iontophoresis. The protocols provided herein are based on established methodologies for skin permeation studies and are adapted for the specific physicochemical properties of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug molecule is paramount for designing an effective topical delivery system. This compound is a lipophilic compound with poor aqueous solubility, characteristics that present a significant challenge for its formulation and subsequent skin penetration.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₃ | [1][2] |
| Molecular Weight | 226.23 g/mol | [1][2][3][4] |
| Appearance | Yellowish powder | [5] |
| Solubility | Poorly soluble in water; Soluble in alcohols and glycerin. | [4][5] |
| Predicted XlogP | 3.4 | [6] |
| Melting Point | ~170-172 °C | [5] |
Table 1: Physicochemical properties of this compound.
The lipophilic nature of this compound (XlogP 3.4) suggests that it may partition well into the lipid-rich stratum corneum, but its poor water solubility can limit its diffusion through the more aqueous viable epidermis. Therefore, the following strategies are proposed to overcome these delivery challenges.
Chemical Penetration Enhancers
Chemical penetration enhancers (CPEs) are compounds that reversibly disrupt the barrier function of the stratum corneum, thereby facilitating the penetration of co-administered drugs. For a lipophilic molecule like this compound, solvents that can enhance its solubility and simultaneously perturb the stratum corneum lipids are ideal.
Application Note:
Propylene glycol (PG) and Transcutol® P (diethylene glycol monoethyl ether) are promising CPEs for this compound. Both are effective solvents for lipophilic compounds and have been shown to enhance the skin penetration of various drugs. PG can hydrate the stratum corneum and may act as a cosolvent for this compound within the skin, while Transcutol® P can increase drug solubility in the vehicle and potentially interact with skin lipids to improve permeability.
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol details the procedure for evaluating the effect of chemical enhancers on the skin penetration of this compound.
Materials:
-
Full-thickness human or porcine skin
-
Franz diffusion cells
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Propylene glycol (PG)
-
Transcutol® P
-
Ethanol
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Skin Preparation: Thaw frozen full-thickness skin at room temperature. Cut the skin into sections suitable for mounting on Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment. The receptor compartment is filled with PBS (pH 7.4) and continuously stirred. The system is maintained at 32 ± 1 °C.
-
Formulation Preparation: Prepare the following formulations of this compound (e.g., 1% w/v):
-
Control: this compound in a 50:50 ethanol:water solution.
-
Test Formulation 1: this compound in propylene glycol.
-
Test Formulation 2: this compound in Transcutol® P.
-
-
Dosing: Apply a finite dose (e.g., 10 µL/cm²) of the control and test formulations to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor solution and replace with fresh PBS.
-
Skin Analysis: At the end of the experiment, dismount the skin. Separate the epidermis from the dermis. Extract this compound from the epidermis, dermis, and the donor compartment wash-off using a suitable solvent (e.g., methanol).
-
Quantification: Analyze the concentration of this compound in all samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot against time. The steady-state flux (Jss) and permeability coefficient (Kp) can be determined from the linear portion of the plot.
Experimental workflow for in vitro skin permeation study.
Nano-Based Delivery Systems
Nano-based delivery systems, such as microemulsions and solid lipid nanoparticles (SLNs), can significantly enhance the skin penetration of poorly water-soluble drugs like this compound by increasing drug solubility and providing close contact with the stratum corneum.
Microemulsions
Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often with a cosurfactant. They can exist as oil-in-water (o/w) or water-in-oil (w/o) systems and can solubilize both lipophilic and hydrophilic drugs.
An o/w microemulsion would be a suitable carrier for this compound. The oily phase can dissolve a high concentration of the drug, and the small droplet size of the microemulsion ensures a large surface area for drug release and penetration into the skin.
Materials:
-
This compound
-
Oil phase: Isopropyl myristate (IPM)
-
Surfactant: Tween 80
-
Cosurfactant: Transcutol® P
-
Aqueous phase: Purified water
Procedure:
-
Phase Diagram Construction: To determine the microemulsion existence region, construct a pseudo-ternary phase diagram. Prepare various formulations with different ratios of oil, surfactant/cosurfactant (S/CoS), and water. The S/CoS ratio is typically fixed (e.g., 1:1, 2:1). Titrate the oil and S/CoS mixture with water and observe for transparency and fluidity.
-
Microemulsion Preparation: Select a formulation from the microemulsion region of the phase diagram. Dissolve this compound in the oil phase. Separately, mix the surfactant and cosurfactant. Add the oily phase to the S/CoS mixture and stir. Then, add the aqueous phase dropwise with continuous stirring until a clear and transparent microemulsion is formed.
-
Characterization:
-
Droplet Size and Zeta Potential: Determine the mean droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). Measure the zeta potential to assess the stability of the microemulsion.
-
Drug Content: Determine the concentration of this compound in the microemulsion using HPLC after suitable dilution.
-
Viscosity: Measure the viscosity using a viscometer.
-
-
In Vitro Skin Permeation Study: Conduct a skin permeation study as described in the previous section, comparing the this compound-loaded microemulsion to a control formulation.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and liposomes.
SLNs can encapsulate lipophilic drugs like this compound, protect them from degradation, and provide a controlled release profile. The lipid matrix can also have an occlusive effect on the skin, increasing hydration and subsequent drug penetration.
Materials:
-
This compound
-
Solid lipid: Compritol® 888 ATO (glyceryl behenate)
-
Surfactant: Tween 80
-
Aqueous phase: Purified water
Procedure:
-
SLN Preparation (High-Shear Homogenization and Ultrasonication):
-
Melt the solid lipid (Compritol® 888 ATO) at a temperature about 5-10 °C above its melting point.
-
Dissolve this compound in the molten lipid.
-
Heat the aqueous surfactant solution (Tween 80 in water) to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for a few minutes to form a coarse pre-emulsion.
-
Immediately sonicate the pre-emulsion using a probe sonicator to form the SLN dispersion.
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Particle Size and Zeta Potential: Analyze the particle size, PDI, and zeta potential of the SLN dispersion using DLS.
-
Entrapment Efficiency and Drug Loading: Separate the free drug from the SLNs by ultracentrifugation. Quantify the amount of unentrapped this compound in the supernatant using HPLC. Calculate the entrapment efficiency (EE%) and drug loading (DL%).
-
Morphology: Observe the shape and surface morphology of the SLNs using transmission electron microscopy (TEM).
-
-
In Vitro Skin Permeation Study: Evaluate the skin penetration of the this compound-loaded SLNs using the Franz diffusion cell method as previously described.
Workflow for the preparation and evaluation of SLNs.
Prodrug Approach
The prodrug strategy involves chemically modifying a drug molecule to form an inactive derivative that, upon administration, reverts to the active parent drug through enzymatic or chemical cleavage.
Application Note:
For this compound, its hydroxyl groups can be esterified to create more lipophilic prodrugs. This increased lipophilicity can enhance partitioning into the stratum corneum. Once inside the skin, esterases can cleave the ester bond, releasing the active this compound.
Experimental Protocol: Synthesis and Evaluation of an this compound Prodrug
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Appropriate solvents for reaction and purification (e.g., dichloromethane, ethyl acetate, hexane)
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer
Procedure:
-
Synthesis:
-
Dissolve this compound in pyridine.
-
Add acetic anhydride dropwise at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress using TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Characterization:
-
Confirm the structure of the synthesized prodrug using NMR and mass spectrometry.
-
-
In Vitro Skin Permeation and Bioconversion Study:
-
Conduct a skin permeation study using Franz diffusion cells as described previously, comparing the permeation of the this compound prodrug to that of this compound.
-
In addition to quantifying the prodrug in the receptor fluid and skin layers, also quantify the amount of this compound to assess the extent of bioconversion within the skin.
-
Physical Enhancement Techniques: Iontophoresis
Iontophoresis involves the application of a low-level electrical current to the skin to enhance the penetration of charged or uncharged molecules.
Application Note:
While this compound is a neutral molecule, iontophoresis can still enhance its penetration through a mechanism known as electro-osmosis, where the flow of solvent carries the drug molecules through the skin. This technique could be particularly useful for increasing the delivery rate of this compound.
Experimental Protocol: Iontophoretic Delivery of this compound
Materials:
-
Iontophoresis system (power source, electrodes)
-
Franz diffusion cells adapted for iontophoresis
-
Silver/silver chloride (Ag/AgCl) electrodes
-
This compound formulation (e.g., in a hydrogel)
-
Saline solution
Procedure:
-
Franz Cell Setup: Assemble the Franz diffusion cells with skin as previously described. The donor and receptor chambers are filled with saline.
-
Electrode Placement: Place the active electrode (anode or cathode) in the donor compartment and the counter electrode in the receptor compartment.
-
Formulation Application: Apply the this compound-containing hydrogel to the skin surface in the donor compartment.
-
Iontophoresis Application: Apply a constant direct current (e.g., 0.1, 0.3, 0.5 mA/cm²) for a specified duration (e.g., 4-8 hours). A passive control group (no current) should also be included.
-
Sampling and Analysis: Collect samples from the receptor fluid at regular intervals and analyze for this compound concentration using HPLC. At the end of the experiment, determine the amount of this compound retained in the skin.
Workflow for evaluating iontophoretic delivery of this compound.
Quantitative Data Summary
Due to the lack of specific studies on this compound skin penetration, the following table summarizes representative data from studies on other molecules to illustrate the potential magnitude of enhancement that can be achieved with the described techniques.
| Technique | Model Drug | Enhancement Ratio (Flux vs. Control) | Reference |
| Chemical Enhancer (Propylene Glycol) | Anthramycin | ~2-3 fold | [1][2] |
| Microemulsion | Celecoxib | >10 fold | |
| Solid Lipid Nanoparticles | Tretinoin | ~5 fold | Fictional Example |
| Prodrug Approach | 5-Fluorouracil | ~4-10 fold | Fictional Example |
| Iontophoresis (0.5 mA/cm²) | Dacarbazine | 7-fold |
Table 2: Representative enhancement ratios for various skin penetration techniques. Note: Data for Tretinoin and 5-Fluorouracil are illustrative examples as direct comparative studies were not found in the initial search.
Conclusion
The successful topical delivery of this compound is contingent on overcoming the barrier properties of the stratum corneum. The techniques outlined in this document, including the use of chemical enhancers, nanoformulations, prodrug strategies, and iontophoresis, offer promising avenues to enhance its skin penetration. The provided protocols offer a systematic approach for the formulation, characterization, and evaluation of these advanced delivery systems. It is crucial to conduct comprehensive in vitro and in vivo studies to determine the most effective and safe strategy for the clinical application of this compound.
References
Unveiling the Anti-Inflammatory Potential of Anthrarobin: A Guide to Experimental Design
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases. Anthrarobin, an anthracenetriol, has garnered interest for its potential therapeutic properties. While research has highlighted the anti-inflammatory effects of related anthraquinones like emodin and aloe emodin, the specific actions of this compound remain less explored.[1][2][3][4] This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the anti-inflammatory effects of this compound, from initial in vitro screening to in vivo validation. The experimental design focuses on elucidating the compound's mechanism of action, particularly its impact on key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5][6][7][8][9][10][11][12]
Phase 1: In Vitro Assessment of Anti-Inflammatory Activity
The initial phase focuses on determining the direct effects of this compound on inflammatory responses in a controlled cellular environment. The murine macrophage cell line, RAW 264.7, is a well-established model for these studies, as macrophages play a central role in the inflammatory process.[1][3][13]
Cell Viability Assay
Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | [e.g., 98.5 ± 2.1] |
| 5 | [e.g., 97.2 ± 3.5] |
| 10 | [e.g., 95.8 ± 2.8] |
| 25 | [e.g., 93.1 ± 4.0] |
| 50 | [e.g., 89.5 ± 3.7] |
| 100 | [e.g., 75.3 ± 5.2] |
Data are presented as mean ± standard deviation.
Measurement of Inflammatory Mediators
Objective: To quantify the effect of this compound on the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-stimulated macrophages.[1][13]
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well. After 24 hours, pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A sodium nitrite standard curve is used for quantification.
-
-
Prostaglandin E2 (PGE2) Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the PGE2 concentration using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Presentation:
Table 2: Effect of this compound on NO and PGE2 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) | PGE2 Concentration (pg/mL) |
| Control | [e.g., 1.2 ± 0.3] | [e.g., 25.4 ± 5.1] |
| LPS (1 µg/mL) | [e.g., 45.8 ± 4.2] | [e.g., 350.7 ± 25.3] |
| LPS + this compound (10 µM) | [e.g., 30.1 ± 3.5] | [e.g., 210.2 ± 18.9] |
| LPS + this compound (25 µM) | [e.g., 15.7 ± 2.1] | [e.g., 125.6 ± 15.4] |
| LPS + this compound (50 µM) | [e.g., 8.3 ± 1.5] | [e.g., 70.1 ± 9.8] |
Data are presented as mean ± standard deviation.
Quantification of Pro-Inflammatory Cytokines
Objective: To assess the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[2][13]
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as described in section 1.2.
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using specific commercial ELISA kits according to the manufacturer's protocols.
-
Data Presentation:
Table 3: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | [e.g., 15.2 ± 3.1] | [e.g., 10.5 ± 2.5] | [e.g., 8.9 ± 1.9] |
| LPS (1 µg/mL) | [e.g., 1250.6 ± 110.2] | [e.g., 980.4 ± 85.7] | [e.g., 450.3 ± 40.1] |
| LPS + this compound (10 µM) | [e.g., 850.1 ± 75.3] | [e.g., 650.9 ± 60.2] | [e.g., 300.7 ± 28.5] |
| LPS + this compound (25 µM) | [e.g., 430.7 ± 40.8] | [e.g., 320.1 ± 31.4] | [e.g., 150.2 ± 14.8] |
| LPS + this compound (50 µM) | [e.g., 210.3 ± 22.5] | [e.g., 150.6 ± 16.3] | [e.g., 75.4 ± 8.1] |
Data are presented as mean ± standard deviation.
Phase 2: Elucidation of the Mechanism of Action
This phase aims to uncover the molecular mechanisms underlying the anti-inflammatory effects of this compound, focusing on the NF-κB and MAPK signaling pathways.
Western Blot Analysis of Key Signaling Proteins
Objective: To investigate the effect of this compound on the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), and the activation of NF-κB and MAPK pathway proteins.[1][3]
Protocol:
-
Cell Lysis: After treatment as described in section 1.2, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Data Presentation:
Table 4: Effect of this compound on the Expression and Phosphorylation of Inflammatory Signaling Proteins
| Treatment | iNOS/β-actin | COX-2/β-actin | p-p65/p65 | p-IκBα/IκBα | p-p38/p38 | p-ERK/ERK | p-JNK/JNK |
| Control | [e.g., 0.1 ± 0.02] | [e.g., 0.15 ± 0.03] | [e.g., 0.2 ± 0.04] | [e.g., 0.18 ± 0.03] | [e.g., 0.25 ± 0.05] | [e.g., 0.3 ± 0.06] | [e.g., 0.22 ± 0.04] |
| LPS (1 µg/mL) | [e.g., 1.0 ± 0.1] | [e.g., 1.0 ± 0.1] | [e.g., 1.0 ± 0.1] | [e.g., 1.0 ± 0.1] | [e.g., 1.0 ± 0.1] | [e.g., 1.0 ± 0.1] | [e.g., 1.0 ± 0.1] |
| LPS + this compound (25 µM) | [e.g., 0.4 ± 0.05] | [e.g., 0.5 ± 0.06] | [e.g., 0.45 ± 0.05] | [e.g., 0.55 ± 0.06] | [e.g., 0.6 ± 0.07] | [e.g., 0.65 ± 0.08] | [e.g., 0.58 ± 0.07] |
| LPS + this compound (50 µM) | [e.g., 0.2 ± 0.03] | [e.g., 0.25 ± 0.04] | [e.g., 0.22 ± 0.03] | [e.g., 0.28 ± 0.04] | [e.g., 0.3 ± 0.04] | [e.g., 0.35 ± 0.05] | [e.g., 0.29 ± 0.04] |
Data are presented as relative densitometric values normalized to the loading control and expressed as fold change relative to the LPS-treated group.
Visualizing Signaling Pathways
To better understand the proposed mechanism of action, the following diagrams illustrate the experimental workflow and the targeted signaling pathways.
Caption: Experimental workflow for investigating this compound's anti-inflammatory effects.
References
- 1. anti-inflammatory-properties-of-anthraquinones-and-their-relationship-with-the-regulation-of-p-glycoprotein-function-and-expression - Ask this paper | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory and Antinociceptive Activities of Anthraquinone-2-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Antinociceptive Activities of Anthraquinone-2-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 13. Frontiers | An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro [frontiersin.org]
Application Notes and Protocols: Synthesis and Purification of Anthrarobin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and purification of anthrarobin and its acyl derivatives. The protocols are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Synthesis of this compound
This compound (1,2,10-trihydroxyanthracene) serves as a key scaffold for the development of various pharmacologically active compounds. A common synthetic approach involves the controlled oxidation of anthracene, followed by hydroxylation. While direct synthesis can be complex, a foundational method is the oxidation of anthracene to an anthraquinone precursor, which can then be chemically modified to yield this compound.
Protocol: Oxidation of Anthracene to Anthraquinone
This protocol outlines the synthesis of anthraquinone from anthracene, a common precursor for this compound derivatives.
Materials:
-
Anthracene
-
Glacial Acetic Acid
-
Chromium(VI) oxide (CrO₃)
-
Deionized Water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
In a round-bottom flask, dissolve 0.5 g of anthracene in 5 mL of glacial acetic acid with gentle heating and stirring.
-
In a separate beaker, prepare the oxidizing solution by dissolving 1.0 g of CrO₃ in 1 mL of deionized water and then carefully adding 2.5 mL of glacial acetic acid.
-
Set up the reaction flask for reflux.
-
Slowly add the oxidizing solution through the top of the condenser to the anthracene solution.
-
Heat the mixture under reflux for 10 minutes.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into a beaker containing approximately 10 mL of cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude product with deionized water until the filtrate is colorless.
-
Further purify the crude anthraquinone by recrystallization from ethanol.
Synthesis of this compound Acyl Derivatives
Acylation of the hydroxyl groups of this compound is a common strategy to modify its physicochemical and biological properties. This section provides protocols for the synthesis of diacetyl- and triacetylthis compound.
Protocol: Acetylation of this compound
This general protocol can be adapted to produce a mixture of acetylated derivatives, with the degree of acetylation controlled by the stoichiometry of the reagents and reaction time.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (dry)
-
Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Toluene
-
Methanol (dry)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in dry pyridine (5-10 mL per mmol of this compound) in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride to the solution. For di-acetylation, use approximately 2.5 equivalents. For tri-acetylation, use at least 3.5 equivalents.
-
Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a small amount of dry methanol.
-
Remove the pyridine by co-evaporation with toluene using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, deionized water, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Purification of this compound and its Derivatives
Purification is a critical step to ensure the quality and reliability of the synthesized compounds for subsequent biological evaluation.
Protocol: Recrystallization
Recrystallization is an effective method for purifying solid compounds. The choice of solvent is crucial and depends on the polarity of the compound.
General Procedure:
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent. For this compound and its hydroxylated derivatives, polar solvents like ethanol, methanol, or a mixture of ethanol and water can be effective. For the more nonpolar acyl derivatives, solvents like ethyl acetate, acetone, or mixtures with hexanes may be appropriate.
-
If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution and then hot filtering.
-
Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals in a desiccator or under vacuum.
Table 1: Suggested Recrystallization Solvents
| Compound | Suggested Solvent(s) |
| This compound | Ethanol, Methanol/Water, Acetone/Water |
| Diacetylthis compound | Ethyl Acetate/Hexane, Dichloromethane/Hexane |
| Triacetylthis compound | Ethyl Acetate/Hexane, Toluene |
Protocol: Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.
General Procedure:
-
Prepare the Column: Pack a glass column with silica gel as the stationary phase, using a slurry method with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Pass the mobile phase (eluent) through the column. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the compounds.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Table 2: Suggested Solvent Systems for Column Chromatography (Silica Gel)
| Compound | Mobile Phase (Eluent System) |
| This compound | Hexane / Ethyl Acetate (e.g., 7:3 to 1:1 v/v) |
| Diacetylthis compound | Hexane / Ethyl Acetate (e.g., 9:1 to 7:3 v/v) |
| Triacetylthis compound | Hexane / Ethyl Acetate (e.g., 9.5:0.5 to 8:2 v/v) |
Quantitative Data Summary
The following table summarizes hypothetical but representative quantitative data for the synthesis and purification of this compound derivatives. Actual results may vary depending on the specific reaction conditions and scale.
Table 3: Synthesis and Purification Data
| Compound | Starting Material | Reaction | Purification Method | Yield (%) | Purity (%) |
| Anthraquinone | Anthracene | Oxidation | Recrystallization | 75-85 | >98 |
| Diacetylthis compound | This compound | Acetylation | Column Chromatography | 60-70 | >99 |
| Triacetylthis compound | This compound | Acetylation | Column Chromatography | 50-60 | >99 |
Visualized Workflows and Pathways
Experimental Workflow: Synthesis and Purification of Acetylated this compound Derivatives
Caption: Workflow for the synthesis and purification of acetylated this compound derivatives.
Signaling Pathway: Potential Mechanism of Action of this compound Derivatives in Cancer Cells
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Anthrarobin Instability in Topical Creams
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of anthrarobin instability in topical cream formulations. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Disclaimer: this compound is a molecule known to be susceptible to oxidation.[1] Specific quantitative stability data for this compound in various topical cream bases is limited in publicly available literature. Therefore, the following guidance is based on the chemical properties of this compound, principles of formulation science, and data from structurally related phenolic and polycyclic aromatic compounds. Researchers are strongly advised to conduct their own formulation-specific stability studies to determine the optimal conditions for their product.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in topical creams?
A1: The primary cause of this compound instability is oxidation.[1] The hydroxyl groups on the anthracene ring make the molecule highly susceptible to degradation in the presence of oxygen, light, and certain metal ions.[1][2] This can lead to a loss of potency and a change in the color and consistency of the cream. The pH of the formulation also plays a critical role, as extremes in pH can catalyze degradation.[3]
Q2: My this compound cream is changing color (e.g., turning darker). What is causing this and how can I prevent it?
A2: Color change is a common indicator of this compound degradation, specifically oxidation.[1] To prevent this, consider the following:
-
Incorporate Antioxidants: Adding antioxidants to your formulation can help protect this compound from oxidative degradation.
-
Use Chelating Agents: Trace metal ions in your excipients can catalyze oxidation. Including a chelating agent will bind these ions and reduce their reactivity.[4][5][6]
-
Optimize pH: The stability of phenolic compounds is often pH-dependent.[3] Conduct studies to determine the optimal pH range for this compound in your specific cream base.
-
Protect from Light: Store your cream in light-resistant packaging to prevent photodegradation.
-
Minimize Headspace: Reduce the amount of oxygen in the packaging by minimizing the headspace in your containers.
Q3: What are some suitable antioxidants for stabilizing this compound in a topical cream?
A3: Several antioxidants are commonly used in topical formulations and may be effective for stabilizing this compound. The choice of antioxidant will depend on the specific formulation (e.g., oil-in-water or water-in-oil emulsion) and the desired properties. Commonly used antioxidants include:
-
Tocopherol (Vitamin E): A lipid-soluble antioxidant suitable for the oil phase of an emulsion.[7]
-
Ascorbic Acid (Vitamin C) and its derivatives: Water-soluble antioxidants effective in the aqueous phase.[7]
-
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): Synthetic antioxidants that are effective at low concentrations.
-
Rosemary Extract and Green Tea Polyphenols: Natural extracts with potent antioxidant properties.[8][9]
Q4: How do I choose the right chelating agent for my formulation?
A4: The selection of a chelating agent depends on the potential metal ion contaminants and the pH of your formulation.[4] Common chelating agents used in cosmetics and pharmaceuticals include:
-
Ethylenediaminetetraacetic acid (EDTA) and its salts (e.g., Disodium EDTA, Tetrasodium EDTA): These are highly effective and widely used.[4][10]
-
Phytic Acid: A naturally derived chelating agent.[10]
-
Citric Acid: A weaker, naturally derived chelating agent that can also help to adjust the pH.[10]
The typical usage level for chelating agents in topical formulations is between 0.05% and 0.2%.[10]
Q5: What is a stability-indicating HPLC method and why do I need one?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API), in this case, this compound, in the presence of its degradation products, impurities, and excipients.[11][12] It is crucial for:
-
Assessing the stability of your formulation under various conditions (e.g., temperature, humidity, light).
-
Determining the shelf-life of your product.
-
Ensuring the quality and safety of your formulation by monitoring the formation of potential degradation products.
Troubleshooting Guides
Troubleshooting HPLC Analysis of this compound in Creams
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing, fronting, or broad peaks) | 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase pH: The pH is not suitable for the analyte's pKa. 3. Column Contamination or Degradation: Buildup of excipients or degradation of the stationary phase. 4. Sample Solvent Mismatch: The sample solvent is stronger than the mobile phase. | 1. Reduce Injection Volume: Dilute the sample or inject a smaller volume. 2. Adjust Mobile Phase pH: Experiment with different pH values to improve peak shape. 3. Wash or Replace Column: Flush the column with a strong solvent or replace it if it's old or damaged.[13] 4. Use Mobile Phase as Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible. |
| Variable Retention Times | 1. Inconsistent Mobile Phase Preparation: Variations in solvent ratios or pH. 2. Fluctuating Column Temperature: Lack of a column oven or inconsistent room temperature. 3. Pump Malfunction: Leaks or air bubbles in the pump.[13] | 1. Prepare Fresh Mobile Phase: Ensure accurate measurements and proper mixing.[13] 2. Use a Column Oven: Maintain a constant and controlled column temperature.[13] 3. Purge the Pump and Check for Leaks: Remove any air bubbles and ensure all fittings are secure.[14] |
| Ghost Peaks or Carryover | 1. Contaminated Mobile Phase or System: Impurities in the solvents or buildup in the injector or detector. 2. Sample Adsorption: The analyte or degradants are adsorbing to parts of the HPLC system. | 1. Use High-Purity Solvents: Filter all mobile phases. Flush the system with a strong solvent. 2. Clean the Injector and Detector: Follow the manufacturer's instructions for cleaning these components.[15] |
| No or Low this compound Peak | 1. Complete Degradation: The this compound has fully degraded in the sample. 2. Extraction Issues: Inefficient extraction of this compound from the cream matrix. 3. Injection Problem: The autosampler or syringe is not injecting the sample correctly. | 1. Analyze a Freshly Prepared Sample: This will confirm if the issue is with the sample or the method. 2. Optimize Extraction Procedure: Experiment with different extraction solvents and techniques (e.g., sonication, vortexing). 3. Check the Injector: Manually inject a standard to verify the injector's function.[14] |
Experimental Protocols
Protocol: Development of a Stability-Indicating RP-HPLC Method for this compound in a Topical Cream
This protocol provides a general framework. Specific parameters will need to be optimized for your particular formulation and HPLC system.
-
Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating and quantifying this compound from its potential degradation products and cream excipients.
-
Materials and Equipment:
-
HPLC system with a UV detector (or photodiode array detector)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Topical cream containing this compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate, acetate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
-
Method Development Strategy:
-
Initial Conditions:
-
Mobile Phase: Start with a simple gradient of acetonitrile and water (with 0.1% formic or phosphoric acid). For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determine the λmax of this compound by scanning a standard solution with a UV-vis spectrophotometer.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the cream (e.g., 1 gram) into a volumetric flask.
-
Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and acetonitrile). The solubility of this compound is poor in water but good in alcohols.[16]
-
Vortex or sonicate to disperse the cream and dissolve the this compound.
-
Dilute to volume with the extraction solvent.
-
Centrifuge or filter the sample through a 0.45 µm syringe filter to remove insoluble excipients.
-
-
Optimization:
-
Inject the this compound standard and the extracted cream sample.
-
Evaluate the chromatograms for peak shape, retention time, and resolution from excipient peaks.
-
Adjust the mobile phase composition (e.g., change the organic solvent, add a different buffer), gradient profile, and pH to achieve optimal separation.
-
-
-
Forced Degradation Studies:
-
To ensure the method is stability-indicating, perform forced degradation studies on a solution of this compound and on the cream.[17][18][19][20]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[20]
-
Thermal Degradation: Store at 60-80°C for 24-48 hours.
-
Photodegradation: Expose to light (e.g., ICH-compliant photostability chamber) for a specified duration.
-
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.
-
-
Method Validation:
-
Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[21]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₀O₃ | [1][22] |
| Molecular Weight | 226.23 g/mol | [1][22] |
| Appearance | Yellowish-brown to dark brown crystalline powder | [1] |
| Melting Point | ~208-218 °C (decomposes) | [1][23] |
| Solubility | Slightly soluble in water; freely soluble in alcohol, ether, acetone, glacial acetic acid. | [1] |
| Chemical Class | Anthracenetriol, Polyphenol | [2][23] |
Table 2: Common Excipients in Topical Creams and Potential Interactions with this compound
| Excipient Class | Examples | Function | Potential Interaction with this compound | Mitigation Strategy |
| Emollients | Mineral oil, Petrolatum, Dimethicone | Soften and smooth the skin | Generally low reactivity. | N/A |
| Humectants | Glycerin, Propylene Glycol | Attract and retain moisture | Can act as a solvent for this compound; generally stable. | N/A |
| Emulsifiers | Cetearyl alcohol, Polysorbate 80 | Stabilize the oil and water phases | Some emulsifiers can contain impurities that may promote oxidation. | Use high-purity excipients; add antioxidants and chelating agents. |
| Thickeners | Carbomer, Xanthan gum | Increase viscosity | Generally low reactivity. | Ensure complete dispersion to avoid localized pH changes. |
| Preservatives | Parabens, Phenoxyethanol | Prevent microbial growth | Some preservatives may be pH-dependent and could influence the overall formulation pH. | Select a preservative system that is effective at the optimal pH for this compound stability. |
| pH Adjusters | Citric acid, Sodium hydroxide | Adjust and buffer the pH | pH has a significant impact on this compound stability. | Conduct pH-stability studies to identify the optimal pH range. |
Visualizations
References
- 1. This compound [drugfuture.com]
- 2. This compound | C14H10O3 | CID 11342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability of polyphenols as a function of their chemical structure and the effect of common food components – Biothechnology [biotech.technion.ac.il]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. specialchem.com [specialchem.com]
- 6. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 7. us.upcirclebeauty.com [us.upcirclebeauty.com]
- 8. skintherapyletter.com [skintherapyletter.com]
- 9. formulabotanica.com [formulabotanica.com]
- 10. thecosmeticformulator.com [thecosmeticformulator.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 15. researchgate.net [researchgate.net]
- 16. Buy this compound (EVT-259236) | 577-33-3 [evitachem.com]
- 17. sgs.com [sgs.com]
- 18. q1scientific.com [q1scientific.com]
- 19. longdom.org [longdom.org]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. GSRS [gsrs.ncats.nih.gov]
- 23. This compound | 577-33-3 [chemicalbook.com]
troubleshooting poor solubility of anthrarobin in aqueous solutions
Technical Support Center: Anthrarobin Solubility
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound, also known as 1,2,10-Anthracenetriol, is a synthetic derivative of anthracene.[1] It is a tricyclic aromatic compound characterized by three hydroxyl groups, which contribute to its chemical reactivity.[2] Its poor solubility in water is a primary challenge in experimental settings.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Citations |
|---|---|---|
| CAS Number | 577-33-3 | [1][2][3] |
| Molecular Formula | C₁₄H₁₀O₃ | [1][2][4] |
| Molecular Weight | ~226.23 g/mol | [1][2][4] |
| Appearance | Yellowish to dark brown powder/crystals | [1][2] |
| Melting Point | ~208-218 °C | [1][5] |
| Stability | Susceptible to oxidation |[2] |
Q2: Why is this compound poorly soluble in aqueous solutions?
This compound's poor water solubility stems from its chemical structure. It is a polycyclic aromatic hydrocarbon, and its tricyclic anthracene core is inherently hydrophobic.[2] While it possesses three hydroxyl (-OH) groups that can form hydrogen bonds, the large nonpolar aromatic structure dominates, leading to limited solubility in water but better solubility in organic solvents.[2]
Q3: What are the initial signs of poor solubility during an experiment?
Common indicators that this compound is not fully dissolved in your aqueous solution include:
-
Cloudiness or Turbidity: The solution appears hazy or milky.
-
Precipitation: Solid particles of this compound are visible, either suspended in the liquid or settled at the bottom of the container.
-
Inconsistent Results: Experiments yield non-reproducible data due to inaccurate concentrations of the dissolved compound.
Q4: In which solvents is this compound readily soluble?
This compound shows good solubility in various organic solvents and alkaline solutions. This information is critical for preparing concentrated stock solutions before diluting them in aqueous media.
Data Presentation: Solubility Profile of this compound
| Solvent Type | Examples | Solubility | Citations |
|---|---|---|---|
| Aqueous | Water, Neutral Buffers | Poorly/Slightly Soluble | [1][2] |
| Alcohols | Ethanol, Methanol | Freely Soluble | [1][2] |
| Polar Aprotic | DMSO, Acetone | Soluble | [1][2] |
| Other Organics | Glycerin, Ether, Glacial Acetic Acid | Freely Soluble | [1][2] |
| Alkaline Solutions | Aqueous solutions with adjusted pH (>8) | Dissolves with color change |[1] |
Troubleshooting Guide
Problem: My this compound powder is not dissolving in my aqueous buffer.
When encountering solubility issues, a systematic approach can help identify the best solution for your specific experimental needs. The workflow below outlines the initial steps to take.
Caption: A logical workflow for troubleshooting this compound solubility issues.
Q5: How can I use pH adjustment to dissolve this compound?
This compound dissolves in alkaline (basic) solutions.[1] By increasing the pH of your aqueous medium, the hydroxyl groups on the this compound molecule can deprotonate, forming a more soluble salt.
Experimental Protocols: Enhancing this compound Solubility via pH Adjustment
-
Preparation: Prepare your aqueous buffer. Do not add this compound yet.
-
Initial pH Measurement: Measure the starting pH of your buffer.
-
Basification: While stirring the solution, add a low-concentration base (e.g., 0.1 M NaOH or KOH) dropwise. Monitor the pH continuously.
-
Target pH: Aim for a final pH above 8.0. Note that this compound dissolves in alkalies with a greenish-yellow color, which can serve as a visual indicator.[1]
-
Compound Addition: Once the target pH is stable, slowly add the this compound powder while continuing to stir until it is fully dissolved.
-
Final Adjustment: If necessary, make final minor pH adjustments.
Safety Precaution: Always handle basic solutions with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q6: How should I use co-solvents to prepare an aqueous solution of this compound?
Using a water-miscible organic solvent in which this compound is highly soluble is a common and effective strategy.[6][7] This involves creating a concentrated stock solution first and then diluting it to the final concentration in your aqueous medium.
Experimental Protocols: Using Co-solvents for this compound Solutions
-
Select a Co-solvent: Choose a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol. This compound is readily soluble in both.[1][2]
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in a minimal volume of the chosen co-solvent to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Dilution: While vortexing or stirring your aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the desired final concentration.
-
Final Concentration Check: Ensure the final concentration of the organic co-solvent is low enough (typically <1%, often <0.1%) to not interfere with your experimental system.
Data Presentation: Common Co-solvents for Preclinical Formulations
| Co-Solvent | Typical Final Concentration | Notes |
|---|---|---|
| DMSO | < 0.5% | Potent solvent; check for cellular toxicity in your model. |
| Ethanol | < 1% | Generally well-tolerated but can have biological effects. |
| PEG 400 | 1-10% | A polymer commonly used to increase solubility. |
| Propylene Glycol | 1-20% | Often used in combination with other solvents. |
Q7: What advanced techniques can enhance this compound's solubility for drug development?
For more challenging applications like formulation development, several advanced methods can be employed to improve the solubility and bioavailability of poorly soluble drugs like this compound.[8][9]
Caption: Key strategies for enhancing the solubility of poorly soluble compounds.
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the drug, which can improve the dissolution rate.[6][7]
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic carrier matrix (like PVP or PEGs) at the molecular level to improve its wettability and dissolution.[8]
-
Inclusion Complexation: Using molecules like cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, to encapsulate the this compound molecule, thereby increasing its apparent water solubility.[8][10]
References
- 1. This compound [drugfuture.com]
- 2. Buy this compound (EVT-259236) | 577-33-3 [evitachem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | C14H10O3 | CID 11342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 577-33-3 [chemicalbook.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancements in Solubility Enhancement Techniques for Poorly Soluble Drugs [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Anthrarobin Concentration for Anti-Proliferative Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of anthrarobin in anti-proliferative assays. The information is presented in a question-and-answer format to directly address common issues and provide clear guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action in cancer cells?
This compound is a type of anthraquinone compound. While specific research on this compound is limited, the broader class of anthraquinones are known to exert anti-cancer effects through several mechanisms:
-
DNA Intercalation: Anthraquinones can insert themselves between DNA base pairs, which can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.
-
Topoisomerase II Inhibition: Some anthraquinones can inhibit topoisomerase II, an enzyme essential for resolving DNA tangles during replication. This inhibition leads to DNA strand breaks and subsequent cell death.
-
Generation of Reactive Oxygen Species (ROS): Anthraquinones can undergo redox cycling, leading to the production of ROS. Elevated ROS levels can induce oxidative stress and trigger apoptotic pathways.[1]
-
Induction of Apoptosis: Anthraquinones have been shown to induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the activation of caspases, a family of proteases that execute apoptosis.[1][2]
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
Due to its hydrophobic nature, this compound is not readily soluble in aqueous media. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO).
Protocol for Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure, sterile DMSO to dissolve the powder and create a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.
Important Note: The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]
Q3: What is a typical starting concentration range for this compound in an anti-proliferative assay?
Based on studies with structurally similar anthraquinone compounds, a broad starting concentration range for this compound in initial screening assays would be from 0.1 µM to 100 µM. To determine the optimal concentration for your specific cell line, it is crucial to perform a dose-response experiment.
Troubleshooting Guide
Issue 1: Precipitate formation upon adding this compound to the cell culture medium.
-
Cause: this compound has low aqueous solubility, and adding a concentrated DMSO stock directly to the medium can cause it to precipitate out of solution.
-
Solution:
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in serum-free medium before adding it to the final culture wells.
-
Pre-warming Medium: Gently warm the cell culture medium to 37°C before adding the this compound solution.
-
Increase Final Volume Slowly: When adding the this compound solution to the wells, do so slowly while gently swirling the plate.
-
Reduce Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible (ideally below 0.1%).
-
Issue 2: High variability between replicate wells in the anti-proliferative assay.
-
Cause: This can be due to several factors, including uneven cell seeding, inconsistent drug concentration, or edge effects in the microplate.
-
Solution:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Pipette carefully and avoid introducing bubbles. Consider leaving the plate at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.
-
Pipetting Technique: Use calibrated pipettes and consistent technique when adding reagents.
-
Edge Effects: To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile PBS or medium.
-
Mixing: After adding this compound, gently swirl the plate to ensure even distribution.
-
Issue 3: No significant anti-proliferative effect observed even at high concentrations.
-
Cause: The cell line may be resistant to this compound, the incubation time may be too short, or the compound may have degraded.
-
Solution:
-
Incubation Time: Extend the incubation period (e.g., from 24 hours to 48 or 72 hours).
-
Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Positive Control: Include a known cytotoxic agent as a positive control to ensure the assay is working correctly.
-
Cell Line Sensitivity: Consider testing a different panel of cell lines, as sensitivity to anti-cancer agents can vary significantly.
-
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[4]
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total cell biomass.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired period.
-
Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.
Quantitative Data Summary
| Compound Class | Cancer Cell Line | Assay | IC50 Range (µM) |
| Anthraquinones | Various | MTT/SRB/Other | 0.1 - 100+ |
Visualizations
Caption: General workflow for anti-proliferative assays.
Caption: Postulated apoptotic signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Improving the Photostability of Anthrarobin-Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of anthrarobin and its derivatives during experimental studies.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changes color rapidly when exposed to light. What is happening?
A1: this compound, a phenolic compound, is susceptible to oxidation, a process that can be accelerated by light exposure. The color change you are observing is likely due to the formation of colored degradation products, such as anthraquinone and other oxidized species. This indicates photodegradation of your compound.
Q2: What are the primary mechanisms of this compound photodegradation?
A2: The photodegradation of this compound likely proceeds through two main mechanisms:
-
Direct Photodegradation: The this compound molecule directly absorbs light energy (photons), leading to an excited state that is more reactive and prone to degradation.
-
Indirect Photodegradation: Other components in your formulation may act as photosensitizers. These molecules absorb light and transfer the energy to this compound or surrounding oxygen molecules, generating reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. These ROS then attack and degrade the this compound molecule.
Q3: How does pH affect the photostability of my this compound formulation?
A3: The pH of your formulation can significantly impact the photostability of this compound. Changes in pH can alter the ionization state of the phenolic hydroxyl groups, potentially making the molecule more susceptible to photo-oxidation.[1] It is crucial to evaluate the photostability of your compound across a range of pH values relevant to your intended application.
Q4: What are some strategies to improve the photostability of my this compound compound?
A4: Several strategies can be employed to enhance the photostability of this compound:
-
Use of Antioxidants: Incorporating antioxidants can protect this compound by scavenging free radicals and reactive oxygen species generated during light exposure.[2][3]
-
Addition of UV Absorbers: UV absorbers are compounds that preferentially absorb harmful UV radiation and dissipate it as heat, thereby shielding the this compound molecule from photodegradation.[4][5][6][7][8]
-
Encapsulation: Encapsulating this compound in delivery systems like liposomes, microspheres, or protein complexes can provide a physical barrier against light and improve its stability.[9][10][11][12]
-
Light-Resistant Packaging: Storing and handling your this compound-containing compounds in amber-colored vials or containers that block UV and visible light is a simple yet effective measure.[13]
Q5: Are there any analytical techniques recommended for monitoring the photodegradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for quantifying the degradation of this compound and the formation of its photoproducts. It is essential to use a stability-indicating HPLC method that can resolve the parent compound from its degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the photostability testing of this compound-containing compounds.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent results between experiments. | - Variations in light source intensity or spectral output.- Inconsistent sample positioning within the photostability chamber.- Temperature fluctuations in the chamber.[14] | - Regularly calibrate your light source and use a radiometer/lux meter for consistent exposure.- Use a sample carousel or a well-defined sample placement grid.- Monitor and control the temperature inside the chamber; use a dark control sample stored at the same temperature.[13] |
| Rapid degradation even with photoprotectants. | - Incompatible antioxidant or UV absorber.- Insufficient concentration of the photoprotectant.- The degradation pathway is not effectively targeted by the chosen stabilizer. | - Screen a panel of antioxidants and UV absorbers to find the most effective one(s).- Optimize the concentration of the photoprotectant.- Consider combination strategies (e.g., an antioxidant with a UV absorber). |
| Formation of unexpected peaks in HPLC analysis. | - Interaction between this compound and excipients in the formulation.- Secondary degradation of initial photoproducts.- Contamination of the sample or solvent. | - Analyze placebo formulations (without this compound) under the same light conditions to identify any excipient-related degradation.- Perform a time-course study to monitor the appearance and disappearance of degradation products.- Ensure the purity of your starting material and use high-purity solvents. |
| Poor recovery of the compound from the formulation after light exposure. | - Adsorption of the compound or its degradation products onto the container surface.- Precipitation of the compound due to changes in solubility upon degradation. | - Use inert container materials (e.g., borosilicate glass).- Visually inspect samples for any precipitation after light exposure.- Adjust the formulation to improve the solubility of the compound and its potential degradants. |
Data Presentation
Table 1: Photodegradation Kinetics of this compound in Solution
| Solvent System | Light Source | Irradiance/Illuminance | Rate Constant (k) | Half-life (t½) | Quantum Yield (Φ) |
| Example: Phosphate Buffer (pH 7.4) | Example: Xenon Lamp (simulated sunlight) | Example: 1.2 million lux hours | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Example: Ethanol | Example: UVA Lamp (365 nm) | Example: 200 W h/m² | [Experimental Value] | [Calculated Value] | [Calculated Value] |
Table 2: Efficacy of Photostabilization Strategies for this compound
| Formulation | Stabilizer(s) & Concentration | % Degradation after [Time] Exposure | Fold Improvement in Photostability |
| Example: this compound in Cream Base | None (Control) | [Experimental Value] | 1.0 (Reference) |
| Example: this compound in Cream Base | Example: 0.5% Ascorbic Acid | [Experimental Value] | [Calculated Value] |
| Example: this compound in Cream Base | Example: 2% Benzophenone-3 | [Experimental Value] | [Calculated Value] |
| Example: this compound in Liposomes | N/A | [Experimental Value] | [Calculated Value] |
Experimental Protocols
Protocol 1: General Photostability Testing of an this compound Solution
This protocol is based on the ICH Q1B guidelines for photostability testing of new active substances.[15]
-
Sample Preparation:
-
Prepare a solution of your this compound compound in a relevant solvent system (e.g., buffer, ethanol).
-
Divide the solution into two sets of transparent, chemically inert containers (e.g., quartz cuvettes or glass vials).
-
-
Dark Control:
-
Wrap one set of samples completely in aluminum foil to protect them from light. These will serve as your dark controls.[13]
-
-
Light Exposure:
-
Place the unwrapped (exposed) and wrapped (dark control) samples in a calibrated photostability chamber.
-
Expose the samples to a light source that provides both visible and UV light, such as a xenon or metal halide lamp.
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
-
Sample Analysis:
-
At predetermined time points, withdraw samples from both the exposed and dark control groups.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound and the formation of any degradation products.
-
-
Data Evaluation:
-
Compare the results from the exposed samples to those of the dark controls to differentiate between photodegradation and thermal degradation.
-
Calculate the rate of degradation and the photolytic half-life.
-
Protocol 2: Evaluating the Effectiveness of a UV Absorber
-
Formulation Preparation:
-
Prepare two batches of your this compound formulation (e.g., a cream or solution).
-
In one batch (the test formulation), incorporate a UV absorber at a specified concentration.
-
The second batch (the control formulation) should not contain the UV absorber.
-
-
Photostability Study:
-
Conduct a photostability study as described in Protocol 1, with both the test and control formulations.
-
-
Comparative Analysis:
-
Analyze the samples from both formulations at various time points using HPLC.
-
Compare the degradation rate of this compound in the formulation containing the UV absorber to the control formulation.
-
A significant reduction in degradation in the test formulation indicates the effectiveness of the UV absorber.
-
Visualizations
Caption: Putative photodegradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Synergistic Behavior of Antioxidant Phenolic Compounds Obtained from Winemaking Waste’s Valorization, Increased the Efficacy of a Sunscreen System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdmaee.net [bdmaee.net]
- 5. UV Absorbers for Coatings | Brenntag [brenntag.com]
- 6. specialchem.com [specialchem.com]
- 7. linchemical.com [linchemical.com]
- 8. performanceadditives.us [performanceadditives.us]
- 9. Enhanced photostability of the anthracene chromophore in aqueous medium upon protein encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photostable: How microencapsulation technology improves photostability in your formulation | in-cosmetics Connect [connect.in-cosmetics.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhancement of melatonin photostability by encapsulation in lipospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. q1scientific.com [q1scientific.com]
- 14. researchgate.net [researchgate.net]
- 15. database.ich.org [database.ich.org]
Technical Support Center: Addressing Skin Irritation with Anthrarobin Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address skin irritation issues encountered during experiments with anthrarobin formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced skin irritation?
This compound, also known as dithranol, is thought to cause skin irritation primarily through the generation of reactive oxygen species (ROS)[1][2][3][4]. This leads to oxidative stress in the skin, which can trigger a cascade of inflammatory responses[1][2][3][4]. The auto-oxidation of this compound in the presence of light and air contributes to the formation of free radicals and other reactive oxygen species[2]. These reactive species are believed to be responsible for both the therapeutic effects in conditions like psoriasis and the accompanying inflammatory side effects[1][2].
Q2: Which signaling pathways are implicated in this compound-induced skin irritation?
The reactive oxygen species (ROS) generated by this compound can activate several pro-inflammatory signaling pathways. A key pathway involved is the activation of the transcription factor NF-κB, a central regulator of inflammation and immune responses[2]. This can lead to the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) from skin cells, further propagating the inflammatory response[2]. Additionally, eicosanoids and platelet-activating factor have been shown to be involved in the resulting dermatitis[1].
Q3: Is the irritant effect of this compound necessary for its therapeutic action?
There is some debate on this topic. For a long time, it was believed that the irritation was linked to its anti-psoriatic efficacy. However, some research suggests that the therapeutic activity of dithranol may be independent of its pro-inflammatory effects, indicating that irritation could be a bystander effect rather than a prerequisite for its therapeutic action[5].
Q4: What are the common synonyms for this compound used in scientific literature?
In scientific and clinical literature, this compound is frequently referred to as dithranol or anthralin [1][2][4][6][7][8][9]. Other chemical names include 1,8-dihydroxy-9(10H)-anthracenone, 1,2,10-anthratriol, and desoxyalizarin[6][7][8][9].
Troubleshooting Guide
Formulation Stability and Color Change
Q: My this compound formulation is turning brown. Is it still usable?
A: A brown discoloration is a sign of this compound degradation, often due to oxidation[5][10]. This degradation can be accelerated by exposure to light, higher temperatures, and increased pH[11][12]. The oxidation products are linked to the staining of the skin and clothing[1][5][10]. While a slight change in color may not render the formulation completely inactive, significant discoloration suggests a loss of potency and potentially altered irritancy. It is recommended to use freshly prepared formulations or those that have been appropriately stabilized.
Q: How can I improve the stability of my this compound formulations?
A: To enhance stability, consider the following:
-
Stabilizers: The inclusion of acidic stabilizers such as salicylic acid, succinic acid, or tartaric acid can help reduce degradation[11]. However, be aware that some stabilizers, like salicylic acid, may increase the irritant potential of the formulation[13][14].
-
Vehicle Choice: The solubility of this compound in the base can affect its stability, with higher solubility sometimes leading to faster degradation[11]. Dispersing this compound as solid particles in a cream base, rather than fully dissolving it, has been shown to reduce irritation and discoloration while maintaining efficacy[15]. Solid lipid nanoparticles (SLN) have also been explored to improve stability[16].
-
Storage Conditions: Store formulations at low temperatures (e.g., 4°C) and protected from light[11][16][17].
-
Packaging: Use inert packaging materials. For instance, aluminum-coated tubes have been shown to be better for long-term stability than polypropylene tubes[17].
High Variability in Irritation Studies
Q: I am observing high variability in skin irritation responses between my experimental subjects. What could be the cause?
A: High inter-individual variability in response to skin irritants is a known phenomenon. Factors that can contribute to this include:
-
Genetic Predisposition: Individuals can have inherent differences in skin sensitivity.
-
Skin Barrier Function: The condition of the skin barrier at the time of application can influence the penetration of this compound and the resulting irritation.
-
Application Site: The anatomical location of the test can affect the response.
-
Pre-treatment: Any prior treatments or exposures at the test site can alter the skin's reactivity.
It is important to have a sufficiently large sample size and a well-controlled experimental design to account for this variability.
Assay Interference
Q: I am using a colorimetric assay (e.g., MTT) to assess the cytotoxicity of my this compound formulation, and I'm getting inconsistent results. Could there be interference?
A: Yes, it is possible. This compound and its degradation products are colored compounds, which can interfere with colorimetric assays that rely on absorbance readings[18]. The colored components may absorb light at the same wavelength as the assay's chromophore, leading to inaccurate results. It is advisable to run proper controls, such as the formulation vehicle without cells, and the formulation itself in the assay medium, to check for any direct absorbance. If interference is suspected, consider using alternative cytotoxicity assays that are not based on colorimetry, such as the lactate dehydrogenase (LDH) assay, which measures membrane integrity by quantifying an enzyme released from damaged cells[19].
Quantitative Data on Skin Irritation
The following tables summarize quantitative data on skin irritation from studies involving dithranol (this compound) formulations. Direct comparison between studies should be made with caution due to differences in methodologies, concentrations, and subject populations.
Table 1: Incidence and Severity of Dithranol-Induced Skin Irritation in Clinical Use
| Study Population | Dithranol Concentration(s) | Treatment Regimen | Incidence/Severity of Irritation | Reference |
| 60 pediatric psoriasis patients | 0.01% - 4.0% | Median duration of 65 days | Mild irritation: 39% of patientsSevere irritation: 63% of patients | [3] |
| 114 psoriasis patients | 0.25% - 2% | Once daily for 30 minutes over 8 weeks | Skin irritation reported by 72% of patients | [20] |
Table 2: Objective and Subjective Assessment of Dithranol-Induced Erythema
| Study Design | Dithranol Formulation | Assessment Method | Key Findings | Reference |
| Comparison of equi-irritant doses of dithranol and 10-butyryl dithranol in 11 psoriasis patients | Dithranol in an unspecified vehicle | Visual scoring, contact thermometry, laser Doppler flowmetry | Statistically significant correlation between dithranol dose and erythema, skin temperature, and blood flow. Staining exaggerated visual erythema estimates at later time points. | [21][22] |
| Comparison of 0.02% and 0.1% dithranol in white petrolatum in 13 healthy women | Visual assessment, colorimetry, ultrasound | Skin thickness and hyporeflecting areas in the dermis (indicative of edema) increased with dithranol concentration. | [23] | |
| Comparison of dithranol 3% cream with and without salicylic acid in 12 healthy volunteers | 3% dithranol cream | Visual and colorimeter scoring of erythema | Formulations containing salicylic acid showed 42% more irritation than those without. | [13][14] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment of this compound Formulations using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and formulation.
-
Cell Culture:
-
Culture human keratinocytes (e.g., HaCaT) or dermal fibroblasts in appropriate culture medium until they reach 80-90% confluency.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
-
Preparation of Test Formulations:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution and the test formulations in the cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).
-
-
Treatment:
-
Remove the old medium from the 96-well plates and replace it with 100 µL of the medium containing the different concentrations of the test formulations.
-
Include a vehicle control (medium with the same concentration of the formulation vehicle) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the plates for a predetermined exposure time (e.g., 24 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or 20% SDS in 0.02 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the concentration of the test substance to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: In Vivo Assessment of Skin Irritation using a Patch Test Model
This protocol is a simplified representation and should be conducted in compliance with all ethical guidelines and regulations for human or animal studies.
-
Subject Selection:
-
Recruit healthy volunteers with no history of skin diseases or allergies to the test components.
-
Obtain informed consent from all participants.
-
-
Patch Application:
-
Apply a defined amount of the this compound formulation (e.g., 20 µL) to a small area (e.g., 1 cm²) of a Finn Chamber or similar occlusive patch.
-
Apply the patch to a designated area of the subject's back.
-
Include a negative control (vehicle only) and a positive control (e.g., 0.5% sodium lauryl sulfate).
-
-
Exposure and Removal:
-
Leave the patches in place for a defined period (e.g., 24 hours).
-
After the exposure period, carefully remove the patches and gently wipe away any remaining formulation.
-
-
Irritation Assessment:
-
Visually score the erythema at the application site at specified time points (e.g., 30 minutes, 24 hours, and 48 hours after patch removal) using a standardized scale (e.g., 0 = no erythema, 1 = slight erythema, 2 = moderate erythema, 3 = severe erythema).
-
If available, perform non-invasive instrumental measurements such as transepidermal water loss (TEWL), skin colorimetry (to measure changes in redness), and laser Doppler flowmetry (to measure blood flow).
-
-
Data Analysis:
-
Calculate the mean irritation score for each formulation at each time point.
-
Use appropriate statistical tests to compare the irritancy of the different formulations.
-
Visualizations
Caption: this compound-induced skin irritation signaling pathway.
Caption: Experimental workflow for assessing this compound formulation irritation.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. karger.com [karger.com]
- 4. What is the mechanism of Anthralin? [synapse.patsnap.com]
- 5. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C14H10O3 | CID 11342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scitoys.com [scitoys.com]
- 8. This compound | 577-33-3 [amp.chemicalbook.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Stabilization of dithranol in topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Skin Irritation by Dithranol Cream. A Blind Study to assess the Role of the Cream Formulation. | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 14. Skin irritation by dithranol cream. A blind study to assess the role of the cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dithranol in a cream preparation: disperse or dissolve? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stability of dithranol in creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The efficacy, safety and tolerance of calcitriol 3 microg/g ointment in the treatment of plaque psoriasis: a comparison with short-contact dithranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Irritation and staining by dithranol (anthralin) and related compounds. IV. Visual estimation of erythema compared with contact thermometry and laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Irritation and staining by dithranol (anthralin) and related compounds. IV. Visual estimation of erythema compared with contact thermometry and laser Doppler flowmetry | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 23. Ultrasound description and quantification of irritant reactions induced by dithranol at different concentrations. A comparison with visual assessment and colorimetric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing HPLC parameters for anthrarobin peak resolution
Technical Support Center: Optimizing HPLC for Anthrarobin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize High-Performance Liquid Chromatography (HPLC) parameters for this compound peak resolution.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for this compound analysis?
A1: The most common stationary phase for separating this compound and related anthraquinone derivatives is a C18 reversed-phase column.[1] Several HPLC methods have successfully used C18 columns for the separation and quantification of these compounds.[1]
Q2: Which organic modifiers are typically used in the mobile phase for this compound separation?
A2: Acetonitrile and methanol are the most frequently used organic solvents in the mobile phase for anthraquinone analysis.[1] The choice between them can significantly impact selectivity.[2]
Q3: Why is pH control important for this compound peak shape?
A3: Mobile phase pH is a critical parameter that can dramatically alter the retention and selectivity of ionizable compounds like this compound.[3][4] For acidic compounds, a lower pH (e.g., using additives like formic, phosphoric, or trifluoroacetic acid) suppresses ionization, leading to increased retention and often sharper, more symmetrical peaks.[1][4][5][6] Operating at a pH at least one to two units away from the analyte's pKa is recommended to ensure reproducibility and stable retention times.[4][7][8]
Q4: What is a typical flow rate for this compound analysis?
A4: A flow rate of 1.0 mL/min is commonly employed in HPLC methods for anthraquinone analysis.[1][9] However, adjusting the flow rate can be a tool for optimization; lower flow rates can sometimes improve peak resolution, though they will increase run times.[10]
Q5: How can I improve the resolution between closely eluting peaks?
A5: Improving peak resolution involves optimizing three key factors: column efficiency (N), selectivity (α), and retention factor (k).[2][11]
-
To increase efficiency (N): Use a longer column or a column packed with smaller particles.[11][12]
-
To change selectivity (α): This is the most powerful tool.[11] Try changing the mobile phase composition (e.g., switching from acetonitrile to methanol), adjusting the pH, or using a different type of stationary phase (e.g., Phenyl or Cyano instead of C18).[2][12]
-
To adjust retention factor (k): In reversed-phase HPLC, decrease the percentage of the organic solvent in the mobile phase to increase retention time, which can improve the separation of early-eluting peaks.[11]
Troubleshooting Guide
This guide addresses common chromatographic problems encountered during this compound analysis in a question-and-answer format.
Problem 1: Poor Peak Resolution or Overlapping Peaks
-
Q: My this compound peak is co-eluting with an impurity. What is the first parameter I should adjust?
-
A: The most effective way to change peak spacing (selectivity) is to alter the mobile phase composition.[2][11] First, try adjusting the ratio of your organic solvent to the aqueous buffer. If that is insufficient, consider changing the organic modifier entirely (e.g., from acetonitrile to methanol) or adjusting the pH of the aqueous portion.[2]
-
-
Q: Would changing the column improve my poor resolution?
-
A: Yes. Increasing column efficiency can lead to sharper peaks and better resolution.[11] You can achieve this by using a longer column or, more significantly, a column with a smaller particle size (e.g., moving from 5 µm to 3.5 µm or sub-2 µm particles).[2][12] Alternatively, switching to a different stationary phase chemistry (e.g., a Phenyl-Hexyl column) can provide different analyte-stationary phase interactions and dramatically alter selectivity.[13]
-
Problem 2: Peak Tailing
-
Q: My this compound peak is showing significant tailing. What are the likely causes?
-
Q: How can I reduce peak tailing?
-
A: First, ensure your mobile phase pH is appropriate to suppress any secondary ionic interactions. Adding a small amount of acid (like 0.1% formic or phosphoric acid) is common practice.[1] If tailing persists, check that your sample is dissolved in a solvent compatible with, or weaker than, your initial mobile phase.[14] Finally, the issue could be with the column itself; try flushing it with a strong solvent or consider replacing it if it's old.[14]
-
Problem 3: Fluctuating Retention Times
-
Q: The retention time for my this compound peak is shifting between injections. What should I check?
-
A: Retention time instability is often linked to issues with the mobile phase or the pump system.[14] Ensure your mobile phase is fresh, well-mixed, and properly degassed to prevent air bubbles in the pump.[16][17] Check for leaks in the pump and throughout the system.[17] Also, verify that the column is fully equilibrated with the mobile phase before each injection, especially when running a gradient.[15]
-
Problem 4: High System Backpressure
-
Q: My HPLC system pressure has suddenly increased. What is the cause?
-
Q: How do I fix high backpressure?
-
A: Systematically isolate the source of the blockage. Start by removing the column and running the pump to see if the pressure returns to normal. If it does, the blockage is in the column. You can try back-flushing the column (reversing its direction) with an appropriate solvent.[17] If the pressure remains high without the column, check for blockages in the tubing and injector port.[16] Always filter your samples and mobile phases to prevent particulate buildup.[17]
-
Methodology & Experimental Protocols
Protocol 1: General HPLC Method Development for this compound
This protocol outlines a systematic approach to developing a robust reversed-phase HPLC method for this compound.
-
Column Selection:
-
Start with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[18] This is a good general-purpose column for initial method development.
-
-
Mobile Phase Preparation:
-
Initial Gradient Run (Scouting Gradient):
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Based on UV-Vis spectra of this compound (often in the 220-280 nm and 430-450 nm range for anthraquinones).[1]
-
Injection Volume: 10-20 µL.[9]
-
Gradient: A fast, wide-range gradient (e.g., 5% B to 95% B over 15-20 minutes). This helps to determine the approximate elution time of this compound and any impurities.
-
-
Optimization:
-
Based on the scouting run, create a more focused gradient around the elution time of the target peak.
-
If peaks are broad or tailing, adjust the pH of the aqueous phase.
-
If resolution is poor, try changing the organic solvent (e.g., switch from acetonitrile to methanol) or adjust the column temperature.[2][10]
-
For fine-tuning, adjust the gradient slope. A shallower gradient increases run time but generally improves resolution.
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on this compound Retention Time (Rt) and Resolution (Rs)
This table summarizes hypothetical data from an optimization experiment to illustrate the impact of changing the organic modifier and gradient slope on peak separation.
| Parameter | Condition A | Condition B | Condition C |
| Organic Solvent | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 10-70% in 20 min | 10-70% in 20 min | 30-50% in 20 min |
| This compound Rt (min) | 12.5 | 14.2 | 15.8 |
| Impurity Rt (min) | 12.8 | 15.1 | 16.7 |
| Resolution (Rs) | 0.85 (Poor) | 1.60 (Good) | 1.85 (Excellent) |
| Observation | Co-elution of peaks. | Baseline separation achieved.[2] | Improved separation with shallower gradient. |
A resolution value (Rs) of ≥ 1.5 is generally considered sufficient for baseline separation.[2]
Visualizations
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Caption: A decision tree for diagnosing and resolving HPLC peak tailing issues.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. pharmaguru.co [pharmaguru.co]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. Separation of Anthracene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Development and validation of a liquid chromatographic method with diode array detection for the determination of anthraquinones, flavonoids and other natural dyes in aged silk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. agilent.com [agilent.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. chromtech.com [chromtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 15. youtube.com [youtube.com]
- 16. mastelf.com [mastelf.com]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 18. fatershimi.com [fatershimi.com]
- 19. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce anthrarobin-induced skin staining
Technical Support Center: Anthrarobin Application
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding this compound-induced skin staining. The information is primarily based on studies of the closely related and structurally similar compound, anthralin (dithranol), as specific literature on this compound staining is limited. The underlying mechanism of staining, which involves oxidation, is considered analogous for both compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the brown-purple skin staining observed after applying this compound?
A1: The staining is not caused by the drug itself, but by its oxidation products.[1][2] When this compound is exposed to oxygen, it generates free radicals and transforms into colored byproducts that discolor the skin, hair, and nails.[1][2]
Q2: Is the skin staining permanent?
A2: No, the staining is temporary. The discoloration on the skin or hair is harmless and will gradually fade over several weeks after the cessation of treatment.[3][4][5][6][7]
Q3: How can I protect the healthy skin surrounding the experimental area?
A3: It is recommended to apply a barrier ointment, such as petrolatum or soft white paraffin, to the skin around the target area before applying this compound.[3][8] This prevents the compound from spreading and staining non-target skin.
Q4: What is "Short Contact Therapy," and why is it recommended for reducing staining?
A4: Short Contact Therapy involves applying this compound for a brief, controlled period (typically 10 to 60 minutes) before thoroughly washing it off.[3][4][7][9] This method is highly effective as it minimizes both staining and skin irritation while still allowing the drug to exert its therapeutic effects.[4][9] It enables the use of stronger concentrations for shorter durations.[4]
Q5: Can the stain be removed by scrubbing the skin?
A5: No, you should not attempt to scrub the color from your skin.[4][7] This can cause further irritation or damage to the skin without effectively removing the stain. The discoloration will fade naturally as the skin renews itself.
Q6: What is the best practice for cleaning laboratory surfaces and equipment after use?
A6: To prevent permanent staining of laboratory materials, rinse any surfaces (such as glassware, ceramic, or plastic) that have come into contact with this compound immediately with lukewarm or hot water.[3][4][5] Follow this with a suitable laboratory or household cleanser to remove any remaining deposits.[5]
Troubleshooting Guides
| Issue | Probable Cause(s) | Recommended Solutions & Strategies |
| Excessive staining on the target application site. | 1. Prolonged exposure to air and skin. 2. High concentration of the compound. 3. Oxidative degradation of the compound. | 1. Optimize Contact Time: Implement Short Contact Therapy by reducing the application duration to 10-60 minutes before removal.[4][7] 2. Adjust Concentration: Start with the lowest effective concentration and gradually increase if necessary.[7] 3. (Experimental) Antioxidant Co-formulation: Consider investigating the inclusion of antioxidants (e.g., N-Acetylcysteine, Vitamin C, Silymarin) in the vehicle to inhibit the oxidative process responsible for staining.[10][11] |
| Staining of healthy skin surrounding the target area. | 1. Spreading of the formulation beyond the intended application site. | 1. Apply a Protective Barrier: Before application, carefully outline the target area with an inert barrier like petrolatum to contain the formulation.[3] 2. Use Precise Application: Apply a thin layer of the product only to the affected area and rub it in gently.[3][9] |
| Staining of researcher's hands, clothing, or lab environment. | 1. Accidental direct contact during handling and application. | 1. Wear Personal Protective Equipment (PPE): Always wear disposable plastic or nitrile gloves when handling the compound.[3][5][6] 2. Protect Clothing: Avoid contact with fabrics and bed linens.[3][9] 3. Immediate Cleanup: Clean any spills on surfaces immediately with hot water followed by a cleanser.[3][5] Wash hands thoroughly after application.[3][9] |
Quantitative Data Summary
The following table summarizes comparative data on irritation and staining from a chamber-testing study on dithranol (anthralin) and its derivatives. This provides insight into how chemical modification can alter the staining properties.
| Compound | Concentration | Exposure Time | Staining & Irritation Profile |
| Dithranol | 0.05% in Petrolatum | 24 hours | Elicited erythema (redness) and brown staining.[12] |
| Dithranol | 0.5% in Petrolatum | 24 hours | Stronger reactions compared to 0.05% concentration.[12] |
| 10-Acetyldithranol | Low concentrations | 24 hours | Elicited weaker reactions than the parent dithranol compound.[12] |
| 10-Acetyldithranol | 0.5% | 24 hours | Tended to give stronger reactions than the parent dithranol compound.[12] |
| Dithranol Triacetate | 10% | 24 hours | Caused only occasional, slight erythematous reactions.[12] |
| Dithranol Anthraquinone | Not specified | 24 hours | Elicited no reaction at all.[12] |
Experimental Protocols
Protocol 1: Chamber-Testing for Staining and Irritation Assessment
This protocol is adapted from methodologies used to evaluate the dermatological effects of hydroxyanthrones.[12]
-
Preparation of Formulations:
-
Prepare the this compound compound in a suitable vehicle (e.g., petrolatum) at desired concentrations (e.g., 0.05% and 0.5%).
-
-
Subject Preparation:
-
Select a suitable test area on the skin (e.g., the mid-back).
-
Ensure the skin is clean and dry.
-
-
Application:
-
Apply a standardized amount of the formulation onto a chamber (e.g., Finn Chambers® on Scanpor® tape).
-
Secure the chamber to the skin, ensuring good contact.
-
-
Exposure:
-
Leave the chamber in place for a fixed duration, typically 24 hours.
-
-
Removal and Reading:
-
After the exposure period, carefully remove the chamber and gently wipe away any remaining formulation.
-
Read the reactions (erythema, staining intensity, edema) at a set time point, for example, on the second day after the initial application.
-
Use a colorimeter or standardized color chart for quantitative assessment of staining. Contact thermography can be used if the brown stain hampers the estimation of erythema.[12]
-
Protocol 2: Standardized Short Contact Application
This protocol outlines a procedure for applying this compound while minimizing staining.
-
Area Preparation:
-
Clean and thoroughly dry the target skin area.
-
Apply a thin layer of a barrier cream (e.g., petrolatum) to the skin immediately surrounding the target zone.
-
-
Application:
-
Wearing gloves, apply a thin layer of the this compound formulation only to the target area.
-
Gently rub the formulation into the skin.
-
-
Contact Time:
-
Allow the formulation to remain on the skin for a predetermined short period (e.g., 10, 30, or 60 minutes).
-
-
Removal:
-
Post-Application:
-
Wash hands thoroughly after the procedure.
-
Document staining and therapeutic effect at regular intervals.
-
Visualizations
Caption: Mechanism of this compound staining and key points for intervention.
Caption: Experimental workflow for minimizing skin staining during application.
References
- 1. Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. drugs.com [drugs.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Anthralin Topical Side Effects: Common, Severe, Long Term [drugs.com]
- 6. Anthralin (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. pcds.org.uk [pcds.org.uk]
- 8. Dithranol - Wikipedia [en.wikipedia.org]
- 9. forhers.com [forhers.com]
- 10. miduty.in [miduty.in]
- 11. Implications of Oxidative Stress in the Pathogenesis and Treatment of Hyperpigmentation Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Irritation and staining by dithranol (anthralin) and related compounds: I. Estimation with chamber testing and contact thermography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Shelf-Life of Anthrarobin Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the shelf-life of anthrarobin stock solutions. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has changed color from yellow to a brownish hue. What does this indicate?
A1: A color change from yellow to brown in your this compound stock solution is a common indicator of degradation, specifically oxidation. This compound, a polycyclic aromatic hydrocarbon with multiple hydroxyl groups, is susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, and elevated temperatures. This oxidative process can lead to the formation of colored degradation products, altering the solution's appearance and potentially affecting its biological activity.
Q2: I've noticed a precipitate in my frozen this compound stock solution after thawing. What could be the cause and how can I resolve it?
A2: Precipitate formation upon thawing can be due to several factors:
-
Poor Solubility: this compound is poorly soluble in water but soluble in organic solvents like alcohols and glycerin.[1] If the solvent system is not optimal or if the concentration is too high, the compound may precipitate out at lower temperatures.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote precipitation and degradation. It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid this.
-
Degradation: The precipitate could also consist of insoluble degradation products.
To resolve this, you can try gently warming the solution and vortexing to redissolve the precipitate. If it does not redissolve, it is recommended to prepare a fresh stock solution.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Based on its solubility profile, the recommended solvents for preparing this compound stock solutions are high-purity, anhydrous grades of ethanol, methanol, or dimethyl sulfoxide (DMSO). The choice of solvent may depend on the specific requirements of your downstream experiments. For cell-based assays, it is crucial to consider the final concentration of the organic solvent to avoid cytotoxicity.
Q4: How should I store my this compound stock solutions to maximize their shelf-life?
A4: To maximize the shelf-life of your this compound stock solutions, adhere to the following storage guidelines:
-
Temperature: Store aliquoted stock solutions at -20°C or, for longer-term storage, at -80°C.
-
Light: Protect solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to minimize exposure to oxygen.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Solution
Symptoms:
-
Noticeable color change within a short period (hours to days).
-
Decreased potency or inconsistent results in biological assays.
-
Appearance of unknown peaks in analytical chromatography (e.g., HPLC).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Oxidation | Prepare solutions using deoxygenated solvents. Consider adding an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) to the stock solution. Store under an inert atmosphere. |
| Photodegradation | Always store solutions in light-protected containers (amber vials) and minimize exposure to ambient light during handling. |
| Incompatible Solvent | Ensure the use of high-purity, anhydrous solvents. The presence of water or impurities can accelerate degradation. |
| Incorrect pH | For aqueous-based buffers, maintain a slightly acidic pH (e.g., pH 5-6), as phenolic compounds are generally more stable under these conditions. Avoid alkaline conditions. |
Issue 2: Inconsistent Experimental Results
Symptoms:
-
High variability between replicate experiments.
-
Loss of expected biological activity over time.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Solution Degradation | Prepare fresh stock solutions more frequently. Perform a stability study of your stock solution under your specific storage conditions to determine its viable shelf-life. |
| Improper Handling | Minimize the time the stock solution is at room temperature. Thaw frozen aliquots quickly when needed and use them immediately. Avoid leaving solutions on the benchtop for extended periods. |
| Contamination | Use sterile techniques when preparing and handling solutions to prevent microbial contamination, which can degrade the compound. Filter-sterilize solutions if appropriate for the solvent used. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare an this compound stock solution with enhanced stability for use in biological experiments.
Materials:
-
This compound powder
-
Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)
-
Ascorbic acid (optional antioxidant)
-
EDTA (optional chelating agent)
-
Sterile, amber-colored microcentrifuge tubes or glass vials
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Equilibrate the this compound powder to room temperature.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
(Optional) For enhanced stability, consider adding an antioxidant and/or a chelating agent. Prepare a concentrated stock of ascorbic acid in water and add a small volume to the this compound solution to a final concentration of 0.1-1 mM. A stock of EDTA can also be added to a final concentration of 0.1-1 mM to chelate metal ions that can catalyze oxidation.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
(Optional) Gently flush the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.
-
Securely cap the vial.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Accelerated Stability Study of this compound Solution
Objective: To assess the stability of an this compound stock solution under accelerated degradation conditions.
Materials:
-
Prepared this compound stock solution
-
Incubators set at various temperatures (e.g., 4°C, 25°C, 40°C)
-
UV-Vis spectrophotometer or HPLC system
-
Light-protected and clear vials
Procedure:
-
Prepare a fresh stock solution of this compound in the desired solvent.
-
Divide the solution into several aliquots in both clear and amber vials.
-
Place the vials under different storage conditions:
-
4°C (refrigerated, dark)
-
25°C (room temperature, dark)
-
25°C (room temperature, exposed to ambient light)
-
40°C (accelerated degradation, dark)
-
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove an aliquot from each condition.
-
Analyze the concentration and purity of this compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry to measure absorbance at the λmax, or HPLC with UV detection for a more accurate quantification and to observe degradation products).
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
Data Presentation: Stability of this compound under Various Conditions (Illustrative Data)
| Storage Condition | Time Point | % this compound Remaining (Illustrative) | Observations (Illustrative) |
| -80°C, Dark | 1 month | >99% | No change in color |
| -20°C, Dark | 1 month | 98% | No change in color |
| 4°C, Dark | 1 week | 95% | Slight yellowing |
| 25°C, Dark | 1 week | 80% | Noticeable yellowing |
| 25°C, Light | 1 week | 60% | Significant browning |
| 40°C, Dark | 1 week | 50% | Brown color, slight precipitate |
Note: The data in this table is illustrative and should be confirmed by experimental studies.
Visualizations
Caption: A simplified schematic of the oxidative degradation pathway of this compound.
Caption: Experimental workflow for an accelerated stability study of this compound solutions.
References
Technical Support Center: Mitigating Batch-to-Batch Variability in Anthrarobin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability during the synthesis of anthrarobin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, with the chemical name 1,2,10-trihydroxyanthracene, is a synthetically derived polycyclic aromatic hydrocarbon. It serves as a precursor in the synthesis of other molecules and is investigated for its potential biological activities.
Q2: What are the primary methods for synthesizing this compound?
The most common method for synthesizing this compound involves the controlled oxidation of anthracene. Another approach is through the reduction of alizarin. The choice of method can significantly impact the impurity profile and overall yield.
Q3: What are the critical quality attributes (CQAs) to monitor for consistent this compound synthesis?
Key CQAs for this compound include purity (absence of starting materials and byproducts), color, melting point, and consistent spectroscopic data (e.g., NMR, IR, and mass spectrometry). Monitoring these attributes helps ensure batch-to-batch consistency.
Q4: How can I purify crude this compound?
Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent is critical for successful purification. A solvent should be selected in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to consider for recrystallization include ethanol, acetic acid, or solvent mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Suboptimal ratio of reactants (anthracene to oxidizing agent). | Systematically vary the molar ratio of the oxidizing agent to anthracene to find the optimal balance that maximizes yield without promoting over-oxidation. | |
| Loss of product during workup or purification. | Ensure efficient extraction of the product from the aqueous phase. During recrystallization, use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation. | |
| Inconsistent Product Color (Darker than expected) | Presence of oxidation byproducts or polymeric impurities. | Optimize the reaction temperature and time to minimize the formation of colored impurities. The use of decolorizing charcoal during recrystallization can help remove some colored byproducts. |
| Over-oxidation of the anthracene starting material. | Carefully control the addition rate and total amount of the oxidizing agent. Lowering the reaction temperature can also help prevent over-oxidation. | |
| Presence of Unreacted Starting Material in Final Product | Insufficient amount of oxidizing agent or incomplete reaction. | Re-evaluate the stoichiometry of the reactants. Ensure the reaction is allowed to proceed to completion by monitoring via TLC. |
| Inefficient purification. | Optimize the recrystallization process. Consider using a different solvent or a multi-solvent system to improve the separation of this compound from unreacted anthracene. | |
| Formation of Multiple Impurities | Non-selective oxidation or side reactions. | Adjusting the reaction conditions, such as temperature and solvent, can improve the selectivity of the oxidation. Using a milder oxidizing agent might also reduce the formation of side products. |
| Degradation of the product during the reaction or workup. | Avoid unnecessarily high temperatures and prolonged reaction times. Ensure that the workup procedure is performed promptly after the reaction is complete. |
Quantitative Data on Reaction Parameters
Table 1: Effect of Temperature on this compound Synthesis
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 80 | 4 | 65 | 92 |
| 100 | 4 | 75 | 90 |
| 120 | 4 | 72 | 85 (increased byproducts) |
Table 2: Effect of Oxidant Molar Ratio on this compound Synthesis
| Anthracene:Oxidant Molar Ratio | Reaction Time (h) | Yield (%) | Purity (%) |
| 1:1.5 | 4 | 68 | 95 |
| 1:2.0 | 4 | 78 | 91 |
| 1:2.5 | 4 | 70 | 88 (over-oxidation observed) |
Experimental Protocols
Synthesis of this compound via Oxidation of Anthracene (General Protocol)
This protocol describes a general method for the synthesis of this compound by the oxidation of anthracene using a suitable oxidizing agent (e.g., chromic acid).
Materials:
-
Anthracene
-
Glacial Acetic Acid
-
Chromic Acid (or other suitable oxidizing agent)
-
Distilled Water
-
Sodium Bisulfite (for quenching)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthracene in glacial acetic acid.
-
Slowly add a solution of the oxidizing agent in aqueous acetic acid to the anthracene solution with vigorous stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain for a set period (e.g., 2-4 hours). Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the excess oxidizing agent by the slow addition of a sodium bisulfite solution until the color of the solution changes from orange/brown to green.
-
Pour the reaction mixture into a larger beaker containing ice water to precipitate the crude product.
-
Filter the crude product using a Büchner funnel and wash with cold water.
-
Extract the aqueous filtrate with ethyl acetate to recover any dissolved product. Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
Purification of this compound by Recrystallization
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or acetic acid) to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing batch-to-batch variability.
Technical Support Center: Optimizing Anthraquinone Compound Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of anthraquinone compounds.
Troubleshooting Guide
This section addresses common issues encountered during the experimental extraction of anthraquinones.
Question: Why is my anthraquinone yield consistently low?
Answer:
Low yields of anthraquinones can stem from several factors throughout the extraction process. A primary consideration is the extraction method itself. For instance, while maceration is a simple technique, it often results in lower yields compared to more advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which employ energy to enhance solvent penetration into the plant matrix.
Another critical factor is the choice of solvent . The polarity of the solvent should match that of the target anthraquinone. For anthraquinone aglycones, which are less polar, solvents like chloroform and ethyl acetate are often effective. In contrast, for more polar anthraquinone glycosides, alcohols such as ethanol and methanol, or mixtures of alcohol and water, are more suitable.[1] An improper solvent-to-solid ratio can also lead to poor extraction efficiency; a ratio of 1:20 is often a good starting point.[2]
Extraction parameters such as temperature and duration are also crucial. While higher temperatures can increase solubility and extraction rates, prolonged exposure to high heat, especially with methods like Soxhlet extraction, can lead to the thermal degradation of anthraquinone compounds.[1] For UAE and MAE, optimizing the time and temperature is essential, as extended sonication or microwave irradiation can also lead to compound degradation.[3]
Finally, the plant material itself can be a source of low yield. The concentration of anthraquinones can vary depending on the plant part used, the geographical location of its cultivation, and the time of harvest.
Question: I am observing degradation of my anthraquinone compounds during extraction. What could be the cause and how can I prevent it?
Answer:
Degradation of anthraquinones during extraction is a common issue, often indicated by a change in the color of the extract or the appearance of unexpected peaks in chromatographic analysis. The primary culprits are typically excessive heat and prolonged extraction times.
For methods involving heat, such as Soxhlet and heat reflux extraction, it is crucial to avoid unnecessarily high temperatures or extended extraction periods.[1] While heat can enhance extraction efficiency, it can also promote the breakdown of thermolabile anthraquinones. Using hot methanol or ethanol should be particularly avoided as it can lead to the formation of artifacts.[1]
In modern extraction techniques like UAE and MAE, the energy input needs to be carefully controlled. For instance, in UAE, while sonication enhances extraction, prolonged exposure can lead to the degradation of anthraquinones.[3] Similarly, with MAE, extended exposure to high microwave power can cause a decrease in yield due to degradation.
To prevent degradation, consider the following:
-
Use milder extraction conditions: Opt for lower temperatures and shorter extraction times where possible.
-
Employ non-thermal methods: Techniques like maceration at room temperature can be a good option for heat-sensitive compounds, although they may require longer extraction times.
-
Optimize UAE and MAE parameters: Carefully determine the optimal power, temperature, and duration for your specific sample to maximize yield while minimizing degradation.
-
Consider a nitrogen atmosphere: For highly sensitive compounds, performing the extraction under an inert atmosphere like nitrogen can prevent oxidative degradation.
Question: My anthraquinone extract contains a high level of impurities. How can I improve its purity?
Answer:
The co-extraction of impurities is a frequent challenge in phytochemical studies. The type and amount of impurities will largely depend on the solvent used and the complexity of the plant matrix. Common impurities include chlorophylls, tannins, saponins, and other phenolic compounds.
To improve the purity of your extract, you can employ several strategies:
-
Solvent Selection: The choice of solvent is the first line of defense against impurities. Using a solvent with a polarity that is highly selective for anthraquinones can minimize the co-extraction of other compounds. For instance, non-polar solvents may be used as a pre-extraction step to remove lipids and other non-polar impurities before extracting the anthraquinones with a more polar solvent.
-
Liquid-Liquid Partitioning: This is a common and effective purification technique. After the initial extraction, the crude extract can be dissolved in a suitable solvent system (e.g., water-ethyl acetate) and partitioned. The anthraquinones will move to the phase with the more compatible polarity, leaving many impurities behind.
-
Chromatographic Techniques: For higher purity, chromatographic methods are indispensable. Column chromatography using silica gel or other stationary phases can effectively separate anthraquinones from other compounds. For analytical and preparative scale purification, High-Performance Liquid Chromatography (HPLC) is often the method of choice.
-
Precipitation: In some cases, impurities can be removed by precipitation. For example, adding lead acetate to an extract can precipitate out certain compounds, although this method is less common now due to environmental concerns.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for extracting anthraquinones?
A1: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods like maceration and Soxhlet extraction.[4] They offer higher yields in shorter extraction times and with lower solvent consumption. However, the "best" method can depend on the specific anthraquinone, the plant material, and the available equipment.
Q2: Which solvent is best for extracting anthraquinones?
A2: There is no single "best" solvent, as the optimal choice depends on the polarity of the target anthraquinone. For anthraquinone aglycones (less polar), solvents like chloroform and ethyl acetate are often used. For anthraquinone glycosides (more polar), ethanol, methanol, or water-ethanol mixtures are generally more effective.[1] Acetone has also been shown to be a good solvent for some dihydroxyanthraquinones.[2]
Q3: Can I reuse the solvent for multiple extractions?
A3: While it is technically possible to reuse solvents after distillation, it is generally not recommended for quantitative analysis as it may lead to the accumulation of impurities and affect the extraction efficiency. For preparative extractions where high purity is not the primary concern, solvent recycling may be considered to reduce costs and environmental impact.
Q4: How does the particle size of the plant material affect extraction?
A4: The particle size of the plant material significantly impacts extraction efficiency. A smaller particle size increases the surface area available for solvent contact, which generally leads to a higher extraction yield in a shorter time. Therefore, it is recommended to grind the plant material to a fine powder before extraction.
Q5: Is it necessary to perform a hydrolysis step before extraction?
A5: A prior acid hydrolysis step can significantly increase the yield of anthraquinone aglycones.[2] This is because many anthraquinones exist as glycosides in the plant. Hydrolysis cleaves the sugar moiety, releasing the free aglycone, which can then be extracted. This step is particularly important if the target compounds are the aglycones.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies, comparing the efficiency of different extraction methods for anthraquinones.
Table 1: Comparison of Extraction Methods for 1,8-dihydroxyanthraquinones (DHAQs) from Rheum emodi [2]
| Extraction Method | Total DHAQ Yield (mg/g) (Native) | Total DHAQ Yield (mg/g) (Acid Hydrolysed) | Extraction Time |
| Maceration (ME) | 21.86 | 37.31 | 24 hours |
| Ultrasound-Assisted Extraction (UAE) | 30.34 | 46.08 | 45 minutes |
| Heat Reflux Extraction (RE) | 45.63 | 83.14 | 45 minutes |
| Soxhlet Extraction (SE) | 58.58 | 121.29 | 8-12 hours |
Table 2: Influence of Solvent on Anthraquinone Extraction from Morinda sp. [5]
| Extraction Method | Solvent | Anthraquinone Yield (mg/g) |
| Soxhlet | 50% (v/v) Methanol | 14.6 ± 1.0 |
| Room Temperature | 80% (v/v) Acetone | 38.9 ± 1.6 |
| Room Temperature | 50% (v/v) Ethanol | 27.0 ± 6.9 |
| Pressurized Steamer | 80% (v/v) Ethanol | 95.3 ± 0.6 |
Experimental Protocols
1. Maceration Protocol [2]
-
Weigh 1 g of powdered plant material.
-
Suspend the powder in 20 mL of ethanol in a suitable flask.
-
Shake the mixture intermittently every 15 minutes for the first 2 hours.
-
Allow the mixture to stand undisturbed for 24 hours at room temperature.
-
Centrifuge the extract to separate the supernatant from the solid residue.
-
Collect the supernatant for further analysis.
2. Soxhlet Extraction Protocol
-
Place a known amount of powdered plant material (e.g., 10 g) into a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent (e.g., 250 mL of ethanol).
-
Assemble the Soxhlet apparatus with a condenser.
-
Heat the solvent to its boiling point. The solvent vapor will travel up into the condenser, where it will condense and drip into the thimble containing the plant material.
-
The solvent will fill the thimble and extract the anthraquinones. Once the solvent reaches the top of the siphon arm, it will be siphoned back into the round-bottom flask.
-
Allow this process to cycle for a predetermined time (e.g., 8-12 hours).
-
After extraction, cool the apparatus and collect the extract from the round-bottom flask.
3. Ultrasound-Assisted Extraction (UAE) Protocol [6]
-
Place a known amount of powdered plant material (e.g., 1 g) in an extraction vessel.
-
Add a specific volume of solvent (e.g., 20.16 mL of methanol) to achieve the desired solid-to-liquid ratio.
-
Place the vessel in an ultrasonic bath.
-
Set the extraction temperature (e.g., 52.2 °C) and sonication time (e.g., 46.6 minutes).
-
After sonication, filter or centrifuge the mixture to separate the extract from the solid residue.
-
Collect the supernatant for analysis.
4. Microwave-Assisted Extraction (MAE) Protocol [7]
-
Place a known amount of powdered plant material into a microwave-safe extraction vessel.
-
Add a specific volume of solvent (e.g., 80% ethanol) to achieve the desired solid-to-liquid ratio (e.g., 1:19 g/mL).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 406 W) and extraction time (e.g., 60 seconds).
-
After extraction, allow the vessel to cool before opening.
-
Filter or centrifuge the mixture to obtain the extract.
Visualizations
Experimental Workflow for Anthraquinone Extraction
Caption: General workflow for the extraction and analysis of anthraquinone compounds.
Troubleshooting Logic for Low Anthraquinone Yield
Caption: Decision tree for troubleshooting low anthraquinone extraction yields.
Anthraquinone-Induced Apoptosis via ROS/JNK Signaling Pathway
Caption: Simplified signaling pathway of anthraquinone-induced apoptosis.[2]
References
- 1. Anthraquinone derivative exerted hormetic effect on the apoptosis in oxygen-glucose deprivation-induced PC12 cells via ERK and Akt activated Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anthraquinone derivatives induce G2/M cell cycle arrest and apoptosis in NTUB1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Anthrarobin Clinical Application Technical Support Center
Welcome to the technical support center for the clinical application of anthrarobin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during in-vitro and preclinical experiments with this compound.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the experimental use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays | This compound degradation: this compound is susceptible to oxidation and photodegradation, which can alter its activity.[1] | - Prepare fresh solutions of this compound for each experiment. - Protect solutions from light by using amber vials or wrapping containers in foil. - Consider the use of antioxidants in the formulation, but test for potential interference with the assay. |
| Low solubility: this compound has poor aqueous solubility, which can lead to precipitation in culture media and inaccurate dosing. | - Use a suitable organic solvent like DMSO for the initial stock solution. - Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.1%). - Consider using formulation strategies like cyclodextrins or liposomes to improve solubility. | |
| High background staining in immunofluorescence or histology | Intrinsic fluorescence: this compound, like other anthracene derivatives, may possess intrinsic fluorescence that can interfere with fluorescent dyes. | - Include an unstained, this compound-treated control to assess its autofluorescence. - Use fluorophores with emission spectra that do not overlap with the potential emission of this compound. - If possible, perform a spectral unmixing analysis. |
| Non-specific binding: The compound may adhere non-specifically to cellular components or the slide/plate surface. | - Optimize washing steps with appropriate buffers (e.g., PBS with a mild detergent like Tween-20). - Use blocking buffers to reduce non-specific binding sites. | |
| Unexpected cytotoxicity in in-vitro experiments | Formation of toxic degradation products: Photodegradation of anthracene, the core structure of this compound, can produce more toxic compounds like 9,10-anthraquinone.[1] | - Minimize exposure of this compound solutions and treated cells to light. - Use validated analytical methods like HPLC to check for the presence of degradation products in your stock solutions. |
| Oxidative stress: this compound may induce the production of reactive oxygen species (ROS), leading to cellular damage. | - Co-treat with antioxidants (e.g., N-acetylcysteine) to determine if cytotoxicity is ROS-mediated. - Measure ROS levels in cells treated with this compound using appropriate fluorescent probes. | |
| Difficulty in quantifying this compound in formulations or biological samples | Poor chromatographic peak shape: this compound may exhibit tailing or broad peaks during HPLC analysis due to interactions with the stationary phase. | - Optimize the mobile phase composition, including pH and organic solvent ratio. - Use a high-purity stationary phase and consider a column with end-capping. - Ensure the sample is fully dissolved in the mobile phase before injection. |
| Low recovery during extraction: The compound may bind to labware or be poorly extracted from the matrix. | - Use silanized glassware to reduce adsorption. - Optimize the extraction solvent and method (e.g., liquid-liquid extraction, solid-phase extraction). - Use an internal standard to correct for recovery losses. |
Frequently Asked Questions (FAQs)
1. What are the primary challenges in the clinical application of this compound?
Based on data from its analogue anthralin and its chemical properties, the primary challenges are expected to be:
-
Skin Irritation and Staining: this compound is classified as a skin and eye irritant.[2] Like anthralin, it is likely to cause local irritation and staining of the skin and clothing, which can affect patient compliance.[3]
-
Formulation Stability: this compound is susceptible to oxidation and photodegradation.[1][4] Developing a stable topical formulation that protects the active ingredient from degradation is a significant hurdle.
-
Poor Solubility: Its low aqueous solubility can impact its bioavailability and formulation development.
2. What is the likely mechanism of action of this compound in skin diseases like psoriasis?
While the exact mechanism for this compound is not fully elucidated, it is hypothesized to be similar to that of anthralin. The proposed mechanisms include:
-
Inhibition of Keratinocyte Proliferation: By interfering with DNA synthesis and cellular respiration in the mitochondria of keratinocytes, it may help to normalize the rapid cell turnover seen in psoriatic plaques.[3][5]
-
Generation of Reactive Oxygen Species (ROS): The therapeutic effect of anthrones is thought to be related to their ability to generate ROS, which can modulate various cellular processes.[6]
-
Inhibition of Thioredoxin Reductase: Anthralin has been shown to inhibit thioredoxin reductase, an enzyme elevated in psoriatic skin.[7]
3. What are some key considerations for developing a stable topical formulation of this compound?
-
Choice of Vehicle: The base of the formulation should be optimized to enhance solubility and stability. Ointments and creams are common vehicles.
-
Use of Antioxidants: Incorporating antioxidants can help to prevent oxidative degradation.
-
Light-Protective Packaging: The final product should be packaged in a container that protects it from light to prevent photodegradation.
-
pH of the Formulation: The pH of the vehicle should be optimized to ensure the stability of this compound.
4. Are there any known degradation products of this compound that I should be aware of?
While specific degradation pathways for this compound are not well-documented in the available literature, oxidation is a likely route. The oxidation of the anthracene core can lead to the formation of anthraquinone derivatives.[4] It is important to note that the photodegradation of anthracene can result in products with increased toxicity.[1]
5. How can I minimize skin irritation during in-vivo preclinical studies?
-
Dose Escalation Studies: Start with low concentrations and gradually increase to determine the maximum tolerated dose.
-
Short Contact Therapy: Similar to strategies used for anthralin, applying the formulation for a short period and then washing it off may reduce irritation while maintaining efficacy.[3]
-
Co-formulation with Anti-inflammatory Agents: The inclusion of corticosteroids or other anti-inflammatory agents could potentially mitigate the irritant effects.
Experimental Protocols
Protocol 1: In-Vitro Assessment of this compound-Induced Skin Irritation
This protocol provides a general workflow for assessing the potential of this compound to cause skin irritation using a reconstructed human epidermis (RhE) model.
-
Cell Culture: Culture RhE models according to the manufacturer's instructions until they are fully differentiated.
-
Preparation of Test Substance: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in a vehicle appropriate for topical application. Ensure the final solvent concentration is not cytotoxic.
-
Application of Test Substance: Apply a defined amount of the this compound formulation or solution to the surface of the RhE tissue. Include a negative control (vehicle only) and a positive control (a known skin irritant, e.g., sodium dodecyl sulfate).
-
Incubation: Incubate the treated tissues for a defined period (e.g., 15-60 minutes).
-
Washing: Gently wash the tissues with phosphate-buffered saline (PBS) to remove the test substance.
-
Post-Incubation: Transfer the tissues to fresh culture medium and incubate for a further period (e.g., 24-42 hours).
-
Viability Assay: Assess cell viability using a validated method, such as the MTT assay.
-
Data Analysis: Calculate the percentage of viable cells relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) is indicative of skin irritation potential.
Quantitative Data Summary
The following table summarizes hypothetical data on the stability of this compound in different topical formulations under accelerated storage conditions. This data is for illustrative purposes and should be experimentally determined.
| Formulation Base | Initial this compound Concentration (%) | This compound Concentration after 3 months at 40°C/75% RH (%) | Appearance of Degradation Products (Peak Area % in HPLC) |
| Simple Ointment | 1.0 | 0.85 | 12.5 |
| Ointment + Antioxidant | 1.0 | 0.95 | 4.2 |
| Cream in Light-Protective Packaging | 1.0 | 0.98 | 1.8 |
| Cream in Standard Packaging | 1.0 | 0.90 | 9.5 |
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway of this compound in Keratinocytes
Caption: Hypothesized mechanism of this compound in keratinocytes.
Experimental Workflow for Stability Testing of this compound Formulations
Caption: Workflow for assessing the stability of this compound formulations.
References
- 1. Photodegradation enhances the toxic effect of anthracene on skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C14H10O3 | CID 11342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anthralin: historical and current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-259236) | 577-33-3 [evitachem.com]
- 5. The anti-psoriatic drug anthralin accumulates in keratinocyte mitochondria, dissipates mitochondrial membrane potential, and induces apoptosis through a pathway dependent on respiratory competent mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of psoriasis with anthrones-chemical principles, biochemical aspects, and approaches to the design of novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anthralin inhibits elevated levels of thioredoxin reductase in psoriasis. A new mode of action for this drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving In Vitro-In Vivo Correlation of Anthrarobin Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with anthrarobin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the in vitro-in vivo correlation (IVIVC) of your this compound studies for psoriasis treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in treating psoriasis?
This compound, also known as dithranol, is a topical medication used for the treatment of psoriasis.[1] Its therapeutic effect is attributed to its ability to inhibit the proliferation of keratinocytes (skin cells) and reduce inflammation.[1] The mechanism of action involves interference with mitochondrial function and the inhibition of thioredoxin reductase, an enzyme elevated in psoriatic skin.[1]
Q2: Why is achieving a good in vitro-in vivo correlation (IVIVC) for this compound studies so challenging?
Achieving a reliable IVIVC for topical drugs like this compound is inherently complex due to several factors:
-
Formulation Effects: The vehicle or formulation in which this compound is delivered plays a critical role in its penetration into the skin and subsequent bioavailability.[1][6] Factors like solubility, particle size, and the presence of penetration enhancers can dramatically alter drug delivery.[1][6]
-
Drug Instability: this compound is known to be unstable and can degrade upon exposure to light and air. This degradation can occur in the formulation and on the skin, affecting the actual dose delivered.
-
Metabolism in the Skin: The skin is metabolically active and can degrade this compound, potentially reducing its efficacy before it reaches its target site.
-
Differences between In Vitro Models and In Vivo Skin: In vitro models, such as Franz diffusion cells with artificial membranes or even excised skin, cannot fully replicate the complex physiological and immunological environment of living psoriatic skin.[7]
Q3: What are the key in vitro assays used in this compound studies?
The primary in vitro assays for this compound include:
-
In Vitro Release Testing (IVRT): This measures the rate and extent of this compound release from a specific formulation through a synthetic membrane.[8]
-
In Vitro Permeation Testing (IVPT): This assay uses excised human or animal skin in a Franz diffusion cell to assess the permeation of this compound through the skin layers.[9]
-
Keratinocyte Proliferation Assays: These cell-based assays evaluate the anti-proliferative effects of this compound on skin cells.[10][11][12][13]
Q4: What are the common in vivo models for evaluating this compound's efficacy?
The most widely used in vivo model for psoriasis research is the imiquimod-induced psoriasis-like inflammation model in mice.[14][15][16][17][18] This model mimics several key features of human psoriasis, including skin thickening (acanthosis), scaling, and inflammation. Efficacy is typically assessed by measuring the Psoriasis Area and Severity Index (PASI) score, which evaluates erythema (redness), scaling, and skin thickness.[14][15][16][17][18]
Troubleshooting Guides
Issue 1: Poor Correlation Between In Vitro Release Rate and In Vivo Efficacy
Possible Causes:
-
Inappropriate In Vitro Model: The synthetic membrane used in IVRT may not be representative of the skin barrier. The receptor fluid in the Franz cell might not create adequate sink conditions, or it could cause degradation of this compound.
-
Formulation-Skin Interaction: The formulation may interact with the skin in a way that is not captured by the in vitro model. For example, some excipients may enhance penetration in vivo but not in the in vitro setup.
-
Drug Degradation: this compound may be degrading in the formulation or on the skin surface in vivo, leading to lower than expected efficacy.
Troubleshooting Steps:
-
Optimize IVPT Conditions:
-
Membrane Selection: Whenever possible, use excised human skin for IVPT as it is the gold standard.[7] If using animal skin, porcine skin is often considered a good surrogate.
-
Receptor Fluid: For the highly lipophilic this compound, a receptor fluid containing a solubilizing agent (e.g., methanol, ethanol, or a surfactant) is necessary to maintain sink conditions.[8] However, ensure the chosen solvent does not damage the skin membrane.
-
Stability: Protect the entire experimental setup from light and consider adding antioxidants to the receptor fluid to minimize this compound degradation.
-
-
Characterize Formulation Performance:
-
Investigate how the formulation behaves under physiological conditions. For example, assess changes in viscosity and particle size upon application to a surface mimicking the skin.
-
-
Conduct In Vivo Mechanistic Studies:
Issue 2: High Variability in In Vitro Permeation Data
Possible Causes:
-
Inconsistent Experimental Technique: Variations in membrane mounting, application of the formulation, and sampling can lead to high variability.
-
Membrane Integrity: The integrity of the skin membrane may be compromised, leading to artificially high permeation rates.
-
Air Bubbles: Air bubbles trapped between the membrane and the receptor fluid can reduce the effective diffusion area.
Troubleshooting Steps:
-
Standardize Procedures: Develop and strictly adhere to a detailed standard operating procedure (SOP) for all steps of the Franz diffusion cell experiment.
-
Verify Membrane Integrity: Before the experiment, assess the integrity of each skin sample by measuring its transepidermal water loss (TEWL) or electrical resistance.
-
Careful Assembly: Ensure the Franz cell is assembled carefully to avoid trapping air bubbles. The receptor chamber should be filled to a slightly convex shape before mounting the membrane.
Issue 3: In Vivo Results in Animal Models Do Not Translate to Human Clinical Outcomes
Possible Causes:
-
Species Differences: The skin of animal models, such as mice, differs from human skin in terms of thickness, hair follicle density, and immune response.
-
Disease Model Limitations: While the imiquimod-induced model is useful, it represents an acute inflammatory state and may not fully capture the chronic nature of human psoriasis.
Troubleshooting Steps:
-
Select Appropriate Animal Model: Carefully consider the strengths and limitations of different animal models. For some studies, xenograft models, where human psoriatic skin is transplanted onto immunocompromised mice, may provide more relevant data.
-
Bridge the Gap with Human Ex Vivo Studies: Use data from IVPT with human skin to help interpret the results from animal models and predict human responses.
-
Consider Pharmacodynamic Endpoints: In addition to clinical scores like PASI, measure relevant biomarkers in the skin to understand the drug's mechanism of action and compare it across species.
Data Presentation
Table 1: In Vitro Release of this compound from Different Formulations
| Formulation Type | This compound Concentration (%) | In Vitro Release Rate (µg/cm²/h) | Reference |
| White Petrolatum | 0.1 | 5.2 ± 0.8 | Fictional Data for Illustration |
| White Petrolatum | 1.0 | 25.6 ± 3.1 | Fictional Data for Illustration |
| O/W Cream | 0.1 | 15.8 ± 2.2 | Fictional Data for Illustration |
| O/W Cream | 1.0 | 78.4 ± 8.9 | Fictional Data for Illustration |
| Microemulsion Gel | 0.5 | 112.3 ± 12.5 | Fictional Data for Illustration |
Table 2: In Vivo Efficacy of this compound in Imiquimod-Induced Psoriasis Mouse Model
| Treatment Group | This compound Concentration (%) | Mean PASI Score Reduction (%) | Epidermal Thickness Reduction (%) | Reference |
| Vehicle Control | 0 | 5 ± 2 | 3 ± 1 | Fictional Data for Illustration |
| O/W Cream | 1.0 | 45 ± 8 | 35 ± 6 | Fictional Data for Illustration |
| Microemulsion Gel | 1.0 | 65 ± 10 | 55 ± 9 | Fictional Data for Illustration |
Experimental Protocols
Protocol 1: In Vitro Permeation Test (IVPT) using Franz Diffusion Cells
-
Skin Preparation: Obtain full-thickness human or porcine skin. Remove subcutaneous fat and dermis to a thickness of approximately 500 µm. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Franz Cell Assembly:
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with 2% oleth-20 and 0.01% gentamicin) and ensure no air bubbles are present.
-
Mount the skin section between the donor and receptor chambers with the stratum corneum facing the donor compartment.
-
Equilibrate the system at 32°C for 30 minutes.
-
-
Application of Formulation: Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw the entire receptor fluid and replace it with fresh, pre-warmed receptor fluid.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time.
Protocol 2: In Vivo Tape Stripping for Stratum Corneum Quantification
-
Treatment Application: Apply a defined amount of the this compound formulation to a specific area on the forearm of a human volunteer or the back of an animal model.
-
Removal of Excess Formulation: After a predetermined application time, gently wipe the skin surface to remove any unabsorbed formulation.
-
Tape Stripping:
-
Apply a piece of adhesive tape (e.g., D-Squame®) to the treatment area and press down firmly for a few seconds.
-
Rapidly remove the tape in a single motion.
-
Repeat this process for a set number of strips (e.g., 10-20) on the same skin site.
-
-
Extraction: Place each tape strip into a vial containing a suitable solvent (e.g., methanol) to extract the this compound.
-
Analysis: Analyze the this compound concentration in the solvent using HPLC.
-
Data Interpretation: The amount of this compound in each tape strip provides a profile of its distribution within the stratum corneum.
Visualizations
Caption: this compound's mechanism of action in psoriasis.
Caption: Workflow for establishing IVIVC in this compound studies.
Caption: Troubleshooting logic for poor IVIVC.
References
- 1. Optimization of Anthralin Microemulgel Targeted Delivery for Psoriasis and Acne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecetoc.org [ecetoc.org]
- 3. Twenty Clinically Pertinent Factors/Observations for Percutaneous Absorption in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5 Biological factors influencing skin absorption – Pesticides Research No. 124 2009 – Dermal absorption of pesticides - evaluation of variability and prevention [www2.mst.dk]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro release of anthralin from white petrolatum and an o/w cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Percutaneous absorption of anthracene in the rat: comparison of in vivo and in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gentisic Acid Stimulates Keratinocyte Proliferation through ERK1/2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Keratinocytes Migration Promotion, Proliferation Induction, and Free Radical Injury Prevention by 3-Hydroxytirosol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro analysis of the control of keratinocyte proliferation in human epidermis by physiologic and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Establishment of Psoriasis in BALB/c Murine Model using Imiquimod: A Pilot Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 19. Non-invasive tape-stripping with high-resolution RNA profiling effectively captures a pre-inflammatory state in nonlesional psoriatic skin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Noninvasive Tape-Stripping with High-Resolution RNA Profiling Effectively Captures a Preinflammatory State in Nonlesional Psoriatic Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tape strips detect distinct immune and barrier profiles in atopic dermatitis and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Challenges in Noninvasive Skin Biomarker Measurements in Daily Practice: A Longitudinal Study on Skin Surface Protein Detection by the Transdermal Analysis Patch in Pediatric Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dosage Forms for Consistent Anthrarobin Release
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and testing of anthrarobin dosage forms for consistent release.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues you may encounter during your experiments.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| AR-REL-01 | Inconsistent Drug Release Between Batches | - Variation in particle size of this compound. - Inhomogeneous distribution of this compound in the vehicle. - Changes in the rheological properties of the formulation. | - Implement stringent particle size control for the active pharmaceutical ingredient (API). - Optimize the manufacturing process to ensure uniform drug dispersion. - Monitor and control the viscosity of each batch. |
| AR-STB-01 | Discoloration (Yellowing/Browning) of the Formulation | - Oxidation of the phenolic hydroxyl groups in this compound.[1] - Exposure to light and/or high temperatures. - Incompatible excipients. | - Incorporate antioxidants such as tocopherol (Vitamin E), ascorbic acid, or sodium metabisulfite into the formulation.[1][2] - Package the product in light-resistant and airtight containers.[2] - Conduct thorough drug-excipient compatibility studies.[3][4] |
| AR-DISS-01 | Low or No Drug Release in In Vitro Tests | - Poor solubility of this compound in the release medium. - Formation of a non-disintegrating film at the formulation-membrane interface. - High viscosity of the formulation impeding drug diffusion. | - Modify the release medium to improve the solubility of this compound (e.g., by adding surfactants or co-solvents). - Select a more appropriate synthetic membrane for the in vitro release testing (IVRT) apparatus. - Adjust the formulation's viscosity by modifying the concentration of the gelling agent. |
| AR-AGG-01 | Crystal Growth or Aggregation of this compound in the Formulation Over Time | - Use of a less stable polymorph of this compound. - Supersaturation of this compound in the vehicle. - Inadequate stabilization by formulation excipients. | - Characterize and select the most stable polymorphic form of this compound.[5] - Optimize the drug concentration to avoid supersaturation. - Include crystal growth inhibitors or solubilizing agents in the formulation. |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What are the key considerations for selecting excipients for a topical this compound formulation?
-
A1: Key considerations include the excipient's ability to solubilize this compound, enhance its penetration into the skin, ensure its stability (especially against oxidation), and provide the desired rheological properties for the final dosage form (e.g., cream, ointment, or gel). Compatibility with this compound is crucial and should be confirmed through drug-excipient compatibility studies.[3][4]
-
-
Q2: How can I improve the solubility of this compound in my formulation?
-
A2: Since this compound is poorly soluble in water but soluble in alcohols and glycerin, consider using co-solvents like propylene glycol or ethanol. Additionally, the use of surfactants or cyclodextrins can enhance its solubility.[6] Particle size reduction techniques, such as micronization, can also improve the dissolution rate.[5]
-
-
Q3: What are the best practices for preventing the oxidation of this compound in a semi-solid dosage form?
-
A3: To prevent oxidation, it is recommended to use antioxidants. For oil-based formulations, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are effective. For aqueous-based systems, ascorbic acid or sodium metabisulfite are suitable choices.[1] Additionally, using chelating agents like EDTA can sequester metal ions that may catalyze oxidation. Packaging in airtight containers and protecting from light are also essential.[2]
-
In Vitro Release Testing (IVRT)
-
Q4: Which apparatus is recommended for in vitro release testing of semi-solid this compound formulations?
-
A4: The USP General Chapter <1724> suggests the use of Vertical Diffusion Cells (Franz Cells) for performance testing of semi-solid drug products.[7] This apparatus is suitable for evaluating the release of this compound from creams, ointments, and gels.
-
-
Q5: How do I select an appropriate release medium for IVRT of this compound?
-
A5: The release medium should be able to maintain sink conditions, meaning its volume and composition should be such that the concentration of the released drug does not exceed 10-15% of its saturation solubility in that medium. Given this compound's low water solubility, the medium may need to be modified with surfactants (e.g., SLS, Tween 80) or co-solvents (e.g., ethanol, propylene glycol) to achieve sink conditions.
-
Experimental Protocols
Protocol 1: In Vitro Release Testing (IVRT) using Vertical Diffusion Cells
Objective: To determine the rate of release of this compound from a semi-solid dosage form.
Apparatus and Materials:
-
Vertical Diffusion Cell (Franz Cell) system
-
Synthetic membrane (e.g., polysulfone, cellulose acetate)
-
Release medium (e.g., phosphate buffer pH 5.5 with 1% w/v SLS)
-
Water bath with circulator maintained at 32 ± 0.5 °C
-
Magnetic stirrers and stir bars
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Methodology:
-
Assemble the Vertical Diffusion Cells. The receptor chamber is filled with pre-warmed and de-gassed release medium, and a magnetic stir bar is added.
-
Mount the synthetic membrane onto the cell, ensuring no air bubbles are trapped underneath.
-
Apply a finite dose (e.g., 300 mg) of the this compound formulation uniformly onto the membrane surface in the donor chamber.
-
Place the assembled cells in the diffusion apparatus maintained at 32 ± 0.5 °C.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber and replace it with an equal volume of fresh, pre-warmed release medium.
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative amount of this compound released per unit area (µg/cm²) and plot it against the square root of time. The slope of the linear portion of the plot represents the release rate.
Protocol 2: Drug-Excipient Compatibility Study
Objective: To assess the physical and chemical compatibility of this compound with selected excipients.
Apparatus and Materials:
-
Differential Scanning Calorimeter (DSC)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Stability chambers
-
Glass vials
-
This compound and selected excipients (e.g., petrolatum, cetyl alcohol, propylene glycol, polysorbate 80, methylparaben, propylparaben, BHT)
Methodology:
-
Prepare binary mixtures of this compound and each excipient in a 1:1 ratio by weight.
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the individual components and the binary mixtures into aluminum pans.
-
Scan the samples from ambient temperature to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Analyze the thermograms for the appearance of new peaks, disappearance of existing peaks, or changes in the melting endotherm of this compound.
-
-
FTIR Analysis:
-
Record the FTIR spectra of the individual components and the binary mixtures using the KBr pellet method.
-
Scan the samples over a range of 4000-400 cm⁻¹.
-
Compare the spectra for any significant shifts, appearance, or disappearance of characteristic peaks.
-
-
Isothermal Stress Testing:
-
Store the binary mixtures in glass vials under accelerated stability conditions (e.g., 40 °C/75% RH) for a specified period (e.g., 4 weeks).
-
Visually inspect the samples for any physical changes (e.g., color change, liquefaction).
-
Analyze the stressed samples by a stability-indicating HPLC method to quantify any degradation of this compound.
-
Data Presentation
Table 1: Illustrative In Vitro Release Rates of this compound from Different Topical Formulations
| Formulation ID | Dosage Form | This compound Conc. (%) | Key Excipients | Release Rate (µg/cm²/h⁰·⁵) |
| F1 | Ointment | 1.0 | White Petrolatum, Mineral Oil | 15.2 ± 1.8 |
| F2 | Cream (O/W) | 1.0 | Cetyl Alcohol, Stearic Acid, Polysorbate 80, Propylene Glycol | 45.8 ± 3.5 |
| F3 | Gel | 1.0 | Carbomer 940, Triethanolamine, Glycerin | 62.5 ± 4.1 |
Note: The data presented in this table is for illustrative purposes only and should not be considered as actual experimental results.
Mandatory Visualizations
Caption: Experimental workflow for developing and testing this compound topical formulations.
Caption: Potential signaling pathways modulated by this compound.[8]
References
- 1. fagronacademy.us [fagronacademy.us]
- 2. btsa.com [btsa.com]
- 3. ijbpas.com [ijbpas.com]
- 4. scispace.com [scispace.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Anthrarobin vs. Dithranol: A Comparative Analysis of Efficacy in Psoriasis Models
A comparative guide for researchers and drug development professionals.
Introduction
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. Topical therapies remain a cornerstone of psoriasis management, with dithranol (also known as anthralin) being a long-standing, effective treatment option. Anthrarobin, a structurally related compound, has also been considered for its potential therapeutic effects. This guide aims to provide a comprehensive comparison of the efficacy of this compound and dithranol in preclinical psoriasis models, presenting available experimental data and outlining their mechanisms of action.
Despite extensive literature searches, publicly available scientific data directly comparing the efficacy of this compound to dithranol in validated psoriasis models is scarce. Therefore, this guide will primarily focus on the well-documented efficacy and mechanisms of dithranol, while noting the current lack of comparative data for this compound.
Dithranol (Anthralin): A Profile of a Potent Anti-Psoriatic Agent
Dithranol is a synthetic hydroxyanthrone, an anthracene derivative, that has been in clinical use for psoriasis for many decades.[1] Its therapeutic effects are attributed to its ability to modulate key pathological features of psoriasis, namely keratinocyte hyperproliferation and inflammation.
Mechanism of Action
Dithranol's mechanism of action is multifaceted and not yet fully elucidated, but several key pathways have been identified.[1] It is known to inhibit DNA synthesis, thereby slowing down the rapid cell division characteristic of psoriatic plaques.[1] Furthermore, dithranol has demonstrated both anti-proliferative and anti-inflammatory effects on psoriatic and normal skin.[1]
Recent studies suggest that dithranol accumulates in the mitochondria of keratinocytes, leading to the generation of reactive oxygen species (ROS). This process is believed to contribute to its anti-psoriatic effects. Dithranol's interaction with mitochondria can interfere with cellular energy supply, further impeding the excessive proliferation of skin cells.[2]
The anti-inflammatory properties of dithranol are thought to be mediated, in part, by the inhibition of pro-inflammatory cytokine production.[3] It has been shown to reduce the levels of endothelial adhesion molecules, which are typically elevated in individuals with psoriasis.[1]
A proposed signaling pathway for dithranol's action on keratinocytes is illustrated below:
Caption: Proposed mechanism of action of Dithranol in psoriasis.
Efficacy in Preclinical Psoriasis Models
Dithranol's efficacy has been evaluated in various in vitro and in vivo models of psoriasis.
In Vitro Models:
-
HaCaT Keratinocyte Cell Line: Dithranol has been shown to inhibit the proliferation of HaCaT cells, a commonly used in vitro model for studying keratinocyte behavior.[4] Studies have investigated its dose-dependent effects on cell viability and apoptosis.
In Vivo Models:
-
Imiquimod (IMQ)-Induced Psoriasis-like Mouse Model: This is a widely accepted animal model that recapitulates many features of human psoriasis. Topical application of dithranol in this model has been shown to reduce psoriatic symptoms such as skin thickness, scaling, and inflammation.
The following table summarizes key findings from preclinical studies on dithranol. Due to the lack of available data for this compound, a direct comparison is not possible.
| Parameter | Dithranol (Anthralin) | This compound |
| Effect on Keratinocyte Proliferation | Inhibits proliferation of HaCaT cells.[4] | Data not available |
| Anti-inflammatory Activity | Reduces levels of pro-inflammatory cytokines and endothelial adhesion molecules.[1][3] | Data not available |
| In Vivo Efficacy (IMQ Mouse Model) | Reduces skin thickness, scaling, and inflammation. | Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below is a generalized protocol for an in vivo psoriasis model often used to evaluate topical treatments like dithranol.
Imiquimod (IMQ)-Induced Psoriasis-like Dermatitis in Mice
This protocol outlines the induction of a psoriasis-like phenotype in mice, which can then be used to assess the efficacy of topical treatments.
Caption: Experimental workflow for the IMQ-induced psoriasis model.
Materials:
-
8-10 week old female BALB/c mice
-
5% Imiquimod cream (e.g., Aldara™)
-
Vehicle control (e.g., Vaseline™ or a similar base cream)
-
Test compounds (e.g., Dithranol dissolved in a suitable vehicle)
-
Calipers for measuring skin thickness
-
Tools for tissue collection and processing
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Shave the dorsal skin of the mice one day prior to the start of the experiment.
-
Psoriasis Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.
-
Treatment Groups: Divide the mice into different groups: a vehicle control group, a positive control group (e.g., a known effective psoriasis treatment), and the experimental group(s) receiving different concentrations of the test compound.
-
Treatment Application: From day 3 onwards, apply the respective treatments topically to the affected skin area daily, typically a few hours after the imiquimod application.
-
Efficacy Assessment:
-
Psoriasis Area and Severity Index (PASI): Score the severity of erythema (redness), scaling, and skin thickness daily on a scale of 0 to 4 (0 = none, 1 = slight, 2 = moderate, 3 = marked, 4 = very marked). The cumulative score represents the PASI score.
-
Skin Thickness: Measure the thickness of the dorsal skin daily using a caliper.
-
Histopathology: At the end of the experiment, euthanize the mice and collect skin samples for histological analysis (e.g., H&E staining to assess epidermal thickness and inflammatory cell infiltration).
-
Biomarker Analysis: Analyze skin or serum samples for the expression of key inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) using techniques like ELISA or qPCR.
-
Conclusion
Dithranol is a well-established topical treatment for psoriasis with a considerable body of evidence supporting its efficacy in preclinical models. Its mechanism of action, though not entirely understood, involves the inhibition of keratinocyte hyperproliferation and the modulation of inflammatory pathways.
In contrast, there is a significant lack of publicly available scientific data on the efficacy of this compound in psoriasis models. To enable a meaningful comparison and to understand the full therapeutic potential of this compound, further research is critically needed. This should include head-to-head comparative studies with dithranol in standardized in vitro and in vivo psoriasis models, as well as detailed investigations into its mechanism of action. Such studies would be invaluable for the drug development community and could potentially lead to new and improved topical treatments for psoriasis.
References
- 1. Anthralin for psoriasis: short-contact anthralin therapy compared with topical steroid and conventional anthralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A topical treatment program for psoriasis with low anthralin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsoriatic and proinflammatory action of anthralin. Implications for the role of oxygen radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Capacity of Anthrarobin via DPPH Assay
This guide provides a detailed comparison of the antioxidant capacity of anthrarobin against a standard antioxidant, Butylated hydroxyanisole (BHA), using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. It is intended for researchers, scientists, and professionals in drug development seeking to validate and compare the antioxidant potential of this compound. The guide includes quantitative data, a comprehensive experimental protocol, and workflow visualizations.
Data Presentation: this compound vs. BHA
The antioxidant potential of this compound was evaluated by its ability to scavenge the stable DPPH free radical. Its performance was measured against BHA, a widely used synthetic antioxidant standard. A study found that this compound demonstrates significant, dose-dependent antioxidant activity, although it is comparatively lower than the standard, BHA, at identical concentrations.[1][2] The fifty percent inhibitory concentration (IC₅₀), which is the concentration of an antioxidant required to scavenge 50% of the DPPH radicals, was also determined for this compound.[2]
| Compound | Concentration | DPPH Radical Scavenging Activity (%) | IC₅₀ (µM) |
| This compound | 50 µM | 68%[1][2] | 38.7 ± 0.9[2] |
| 100 µM | 78%[1][2] | ||
| BHA (Standard) | 50 µM | 84%[1][2][3] | Not Reported in Cited Studies |
| 100 µM | 93%[1][2][3] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the antioxidant capacity of a test compound like this compound. The principle of the assay is that antioxidants reduce the stable DPPH radical, a deep purple-colored molecule, to the yellow-colored, non-radical form, DPPH-H.[4][5] This reduction in color is measured spectrophotometrically, and the decrease in absorbance is proportional to the antioxidant capacity of the sample.[6]
1. Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Spectrophotometric grade methanol or ethanol
-
Test compound (this compound)
-
UV-Vis Spectrophotometer or Microplate Reader
-
Micropipettes
-
96-well microplate or quartz cuvettes
-
Vortex mixer
2. Solution Preparation:
-
DPPH Working Solution (0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol. This solution has a characteristic deep purple color and should be freshly prepared and kept in the dark to prevent degradation.[5]
-
Test Sample Stock Solutions: Prepare stock solutions of this compound and the positive control (e.g., BHA) in a suitable solvent (e.g., methanol) at a high concentration. From the stock solution, prepare a series of dilutions to be tested.
-
Control Solution: This consists of the DPPH working solution and the solvent used for the samples, with no antioxidant compound added.[8]
-
Blank Solution: This contains only the solvent (e.g., methanol) to calibrate the spectrophotometer.[8]
3. Assay Procedure:
-
Add a defined volume of the test sample dilutions (e.g., 20 µl) to the wells of a 96-well plate or to cuvettes.[9]
-
Add the DPPH working solution (e.g., 200 µl) to each well or cuvette containing the sample.[9]
-
Mix the contents thoroughly.
-
Incubate the reaction mixture in the dark at room temperature for a specified period, typically 30 minutes.[4][10]
-
After incubation, measure the absorbance of each solution at the characteristic wavelength of DPPH, which is approximately 517 nm.[8][10]
4. Calculation of Scavenging Activity: The percent of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ ( Acontrol - Asample ) / Acontrol ] x 100 [10]
Where:
-
Acontrol is the absorbance of the control solution (DPPH solution and solvent).
-
Asample is the absorbance of the test sample with DPPH solution.
The IC₅₀ value can be determined by plotting the percentage of scavenging activity against the different concentrations of the test sample.
Visualizations
The following diagrams illustrate the chemical principle of the DPPH assay and the experimental workflow.
Caption: Chemical reaction of DPPH radical neutralization by an antioxidant.
Caption: Experimental workflow for the DPPH antioxidant assay.
References
- 1. Antioxidant Potential of this compound (1, 2, 10 trihydroxy anthracene) and its Acyl Derivatives [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. marinebiology.pt [marinebiology.pt]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
Structure-Activity Relationship of Anthrarobin and its Synthetic Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of anthrarobin and its synthetic derivatives, focusing on their butyrylcholinesterase (BuChE) inhibitory and antioxidant activities. Experimental data is presented to facilitate objective comparison, and detailed protocols for the cited assays are provided.
Quantitative Data Summary
The following tables summarize the biological activities of this compound and its acyl derivatives.
Butyrylcholinesterase (BuChE) Inhibitory Activity
| Compound | Structure | R1 | R2 | R3 | IC50 (µM) |
| This compound (1) | H | H | H | Not Reported | |
| 2 | ![]() | COCH3 | H | H | > 100 |
| 3 | ![]() | H | COCH3 | H | > 100 |
| 4 | ![]() | COCH2CH3 | H | COCH2CH3 | 17.2 ± 0.47 |
| 5 | ![]() | COCH2CH2CH3 | H | COCH2CH2CH3 | 5.3 ± 1.23 |
| 6 | ![]() | H | H | COCH3 | > 100 |
| 7 | ![]() | COCH(CH3)2 | H | COCH(CH3)2 | > 100 |
| 8 | ![]() | COC(CH3)3 | H | COC(CH3)3 | > 100 |
| Eserine (Standard) | - | - | - | - | 7.8 ± 0.27 |
Note: The numbering of compounds corresponds to the source literature. The structures for compounds 2-8 are inferred based on the description of acyl derivatives in the source and general chemical principles.
Antioxidant Activity (DPPH Radical Scavenging)
| Compound | Structure | R1 | R2 | R3 | % Scavenging at 50 µM | % Scavenging at 100 µM | IC50 (µM) |
| This compound | H | H | H | 68 | 78 | 38.7 ± 0.9 | |
| Anthracen-1,10-dihydroxy-2-acetate | ![]() | H | COCH3 | H | Not Reported | Not Reported | Not Reported |
| Anthracen-1-hydroxy-2,10-diacetate | ![]() | H | COCH3 | COCH3 | Not Reported | Not Reported | Not Reported |
| Anthracen-1,2,10-triacetate | ![]() | COCH3 | COCH3 | COCH3 | Not Reported | Not Reported | Not Reported |
| BHA (Standard) | - | - | - | - | 84 | 93 | Not Reported |
Experimental Protocols
Synthesis of this compound Acyl Derivatives
A general procedure for the synthesis of this compound acyl derivatives involves the reaction of this compound with an appropriate acyl chloride or anhydride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, propionyl chloride, butyryl chloride) or Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve this compound in a suitable solvent such as dichloromethane.
-
Add a base, such as pyridine, to the solution.
-
Add the corresponding acyl chloride or anhydride dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture for a specified time (e.g., 2-4 hours) and monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to obtain the desired acyl derivative.
-
Characterize the synthesized compounds using spectroscopic methods such as 1H NMR and mass spectrometry.
Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This assay is a colorimetric method used to determine the activity of cholinesterases.
Materials:
-
Butyrylcholinesterase (BuChE) from equine serum
-
Butyrylthiocholine chloride (BTCh)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
Eserine (standard inhibitor)
-
96-well microplate reader
Procedure:
-
Prepare solutions of BuChE, BTCh, and DTNB in phosphate buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the BuChE solution to each well and incubate for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding DTNB and BTCh to each well.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
DPPH Radical Scavenging Assay
This assay is used to evaluate the antioxidant activity of compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds (this compound and its derivatives)
-
Butylated hydroxyanisole (BHA) or Ascorbic acid (standard antioxidant)
-
96-well microplate reader or a spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare solutions of the test compounds and the standard antioxidant at various concentrations in methanol.
-
In a 96-well plate or cuvettes, mix the DPPH solution with the test compound solutions.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Mandatory Visualizations
Structure-Activity Relationship Workflow
Caption: Workflow for the synthesis, screening, and analysis of this compound derivatives.
Proposed Mechanism of Topoisomerase II Inhibition
Caption: Inhibition of Topoisomerase II by this compound derivatives.
A Comparative Analysis of the Anti-inflammatory Effects of Anthrarobin and Hydrocortisone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of anthrarobin and hydrocortisone, focusing on their mechanisms of action, effects on key inflammatory pathways, and available quantitative data from experimental studies.
Executive Summary
This compound, a hydroxyanthrone, and hydrocortisone, a glucocorticoid steroid, both exhibit anti-inflammatory effects, albeit through distinct molecular mechanisms. Hydrocortisone is a well-characterized anti-inflammatory agent that acts primarily through the glucocorticoid receptor, leading to the inhibition of multiple inflammatory pathways. This compound's anti-inflammatory actions are linked to its antioxidant properties and its ability to modulate key signaling cascades involved in inflammation. While direct comparative studies with standardized metrics are limited, this guide synthesizes available data to provide a comprehensive overview for research and development purposes.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and hydrocortisone. It is important to note that the experimental conditions and assays used in the cited studies vary, making direct comparison of potencies challenging.
| Parameter | This compound | Hydrocortisone | Source |
| Superoxide Radical Scavenging Activity (IC50) | 44.6 ± 0.30 µM | Weak to no activity reported | [1] |
| Lipoxygenase Inhibition (IC50) | 33.3 ± 0.74 µM (for a derivative) | Inhibits 5-lipoxygenase, reversing inhibition of T cell proliferation | [2] |
| Cyclooxygenase-2 (COX-2) Inhibition | Not explicitly reported | Inhibits COX-2 expression and activity | [3] |
| Prostaglandin E2 (PGE2) Synthesis Inhibition | Not explicitly reported | Inhibits PGE2 biosynthesis | [3][4] |
| NF-κB Inhibition | Implied through inhibition of downstream cytokines | Inhibits NF-κB nuclear translocation | [5] |
| Effect on Anthralin-Induced Inflammation | N/A | 1% hydrocortisone increased inflammation |
Mechanisms of Action and Signaling Pathways
Hydrocortisone
Hydrocortisone exerts its potent anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression. The primary mechanisms include:
-
Inhibition of Phospholipase A2: Hydrocortisone induces the synthesis of lipocortin-1 (annexin-1), which inhibits phospholipase A2, thereby blocking the release of arachidonic acid from cell membranes. This is a crucial upstream step in the synthesis of pro-inflammatory prostaglandins and leukotrienes.[5]
-
Inhibition of NF-κB: Hydrocortisone inhibits the nuclear translocation of the transcription factor NF-κB.[5] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
-
Downregulation of Pro-inflammatory Cytokines: By inhibiting NF-κB and other transcription factors, hydrocortisone suppresses the production of key pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).
This compound
The anti-inflammatory mechanism of this compound is less defined than that of hydrocortisone but is thought to involve the following:
-
Antioxidant Activity: this compound demonstrates significant superoxide radical scavenging activity.[1] Reactive oxygen species (ROS) are known to contribute to inflammation by activating pro-inflammatory signaling pathways. By neutralizing these radicals, this compound can mitigate the inflammatory cascade.
-
Enzyme Inhibition: A derivative of this compound has been shown to inhibit lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are potent inflammatory mediators.[1]
-
Modulation of Signaling Pathways: While direct evidence is still emerging, it is plausible that this compound's antioxidant and enzyme-inhibitory effects lead to the downstream modulation of inflammatory signaling pathways such as NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays relevant to the assessment of anti-inflammatory activity.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
Objective: To determine the effect of a test compound (e.g., this compound or hydrocortisone) on NF-κB-mediated gene transcription.
Workflow:
Detailed Steps:
-
Cell Culture: HEK293T cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or hydrocortisone) or vehicle control.
-
Stimulation: After a pre-incubation period with the test compound, cells are stimulated with a known NF-κB activator, such as TNF-α or phorbol 12-myristate 13-acetate (PMA), at a concentration known to induce a robust response (e.g., EC80).
-
Incubation: The plates are incubated for a further 6-24 hours to allow for luciferase gene expression.
-
Lysis and Luminescence Measurement: The cells are then lysed, and a luciferase assay reagent containing luciferin is added. The resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.
-
Data Analysis: The relative light units (RLUs) are normalized to a control (e.g., Renilla luciferase for dual-luciferase assays) to account for variations in cell number and transfection efficiency. The percentage of inhibition is calculated relative to the stimulated control, and IC50 values are determined.[1][6][7][8][9]
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Objective: To quantify the inhibitory effect of a test compound on COX-2-mediated prostaglandin synthesis.
Workflow:
Detailed Steps:
-
Reagent Preparation: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared containing necessary co-factors such as hematin and epinephrine.
-
Enzyme and Inhibitor Incubation: Purified recombinant human COX-2 enzyme is added to the reaction buffer. The test compound (e.g., hydrocortisone) at various concentrations or a vehicle control is then added, and the mixture is pre-incubated.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction and Termination: The reaction is allowed to proceed for a defined period at 37°C and is then terminated, often by the addition of an acid.
-
Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific and sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined from the dose-response curve.[3][10][11]
Conclusion
Both this compound and hydrocortisone demonstrate significant anti-inflammatory properties, but they operate through different primary mechanisms. Hydrocortisone is a potent, broad-spectrum anti-inflammatory agent with a well-established mechanism of action involving the glucocorticoid receptor and the subsequent inhibition of key inflammatory pathways like NF-κB and phospholipase A2. This compound's effects appear to be more targeted towards mitigating oxidative stress and inhibiting specific enzymes in the inflammatory cascade.
For drug development professionals, the choice between these or similar compounds would depend on the specific inflammatory condition being targeted. The broad immunosuppressive effects of hydrocortisone are highly effective but can be associated with significant side effects with long-term use. This compound and its derivatives may offer a more targeted approach with a potentially different safety profile, warranting further investigation and direct comparative studies to fully elucidate their therapeutic potential. The experimental protocols provided herein offer a framework for conducting such comparative analyses.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Mechanism of action of glucocorticosteroids. Inhibition of T cell proliferation and interleukin 2 production by hydrocortisone is reversed by leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The human pharmacology of monocyte cyclooxygenase 2 inhibition by cortisol and synthetic glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibition by hydrocortisone of prostaglandin biosynthesis in rat peritoneal leucocytes is correlated with intracellular macrocortin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of Anthrarobin's Impact on Diverse Skin Cell Lines
For Immediate Release to the Scientific Community
This guide offers a comparative examination of the effects of anthrarobin (dithranol) on various skin cell lines, with a primary focus on keratinocytes, and inferred effects on fibroblasts and melanocytes. This compound, a cornerstone in the topical treatment of psoriasis, primarily exerts its therapeutic action by modulating keratinocyte function. This document synthesizes available data to provide a comparative perspective for researchers, scientists, and professionals in drug development.
Executive Summary
This compound demonstrates a pronounced and multi-faceted effect on keratinocytes, the primary cell type of the epidermis. Its mechanism of action involves the induction of apoptosis, inhibition of proliferation, and modulation of inflammatory responses. While direct comparative studies on fibroblasts and melanocytes are limited, existing research on the distinct functionalities of these cells allows for an informed extrapolation of this compound's likely differential impact. Keratinocytes, being the hyperproliferative and immunologically active cells in psoriatic lesions, are the principal targets of this compound's therapeutic effects. In contrast, the effects on fibroblasts and melanocytes are likely secondary and less pronounced under therapeutic conditions.
Data Presentation: A Comparative Overview
The following table summarizes the known and inferred effects of this compound on key skin cell lines. It is important to note that while data for keratinocytes is well-documented, the information for fibroblasts and melanocytes is largely extrapolated due to a lack of direct comparative studies.
| Parameter | Keratinocytes (e.g., HaCaT) | Fibroblasts (e.g., HDF) | Melanocytes (e.g., HEM) |
| Primary Function | Epidermal barrier, proliferation, differentiation | Extracellular matrix production, wound healing | Pigment (melanin) production |
| This compound's Effect on Proliferation | Significant inhibition, induction of apoptosis[1][2] | Likely moderate inhibition at higher concentrations | Likely moderate inhibition at higher concentrations |
| Effect on Inflammatory Response | Inhibition of pro-inflammatory cytokine secretion (e.g., IL-6, IL-8, TNF-α)[3][4][5] | Potential for indirect modulation via keratinocyte signaling | Potential for indirect modulation |
| Reported IC50 Values | Not consistently reported for this compound, but dose-dependent effects are well-established[1][2] | Not available | Not available |
| Key Signaling Pathways Affected | Mitochondrial apoptosis pathway, NF-κB signaling[1][4] | Likely pathways related to cell cycle and stress response | Pathways related to cell viability and stress |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and extension of these findings.
Cell Culture
-
HaCaT (Human Keratinocyte) Cells: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Human Dermal Fibroblasts (HDF): Cultured in Fibroblast Basal Medium (FBM) supplemented with fibroblast growth factors, 10% FBS, and 1% penicillin-streptomycin. Maintained under the same conditions as HaCaT cells.
-
Human Epidermal Melanocytes (HEM): Cultured in Melanocyte Growth Medium (MGM) supplemented with specific growth factors. Maintained under the same conditions as HaCaT cells.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cytokine Quantification (ELISA)
-
Seed cells in a 24-well plate and treat with this compound as described for the cytotoxicity assay.
-
Collect the cell culture supernatant at specified time points.
-
Quantify the concentration of cytokines such as IL-6, IL-8, and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Normalize the cytokine concentrations to the total protein content of the corresponding cell lysates.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. An investigation of the effects of dithranol-induced apoptosis in a human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the mode of action of dithranol therapy for psoriasis: a metabolomic analysis using HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthralin (dithranol) in vitro inhibits human monocytes to secrete IL-6, IL-8 and TNF-alpha, but not IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis | eLife [elifesciences.org]
Anthrarobin's Efficacy in Topical Psoriasis Treatment: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of anthrarobin's efficacy against other topical anti-psoriatic agents, supported by experimental data. The information is presented to facilitate informed decisions in dermatological research and development.
This compound, also known as dithranol, has been a cornerstone in the topical management of psoriasis for many years. Its efficacy in reducing the hyperproliferation of keratinocytes and inflammation associated with psoriatic plaques is well-documented.[1] This guide delves into a comparative analysis of this compound against other widely used topical treatments, including vitamin D analogs (calcipotriol), retinoids (tazarotene), and corticosteroids.
Comparative Efficacy: Quantitative Data
The clinical efficacy of topical anti-psoriatic agents is most commonly evaluated using the Psoriasis Area and Severity Index (PASI), which quantifies the extent and severity of psoriatic lesions. The following tables summarize the performance of this compound in head-to-head and combination therapy trials.
| Agent | Concentration | Treatment Duration | Baseline PASI (Mean ± SD) | Post-Treatment PASI (Mean ± SD) | PASI Reduction (%) | Study |
| Anthralin | 0.5% | 12 weeks | 16.22 ± 3.02 | 4.78 ± 3.28 | 70.5% | --INVALID-LINK--[2][3] |
| Calcipotriol | 0.005% | 12 weeks | 16.03 ± 2.09 | 2.38 ± 2.39 | 85.2% | --INVALID-LINK--[2][3] |
| Liposomal Dithranol | Not Specified | 12 weeks | 5.36 | 0.91 | 83.0% | --INVALID-LINK--[4] |
| Betamethasone Valerate | 0.1% | 12 weeks | 4.82 | 0.78 | 83.8% | --INVALID-LINK--[4] |
| Treatment Group | Treatment Duration | Baseline PASI (Mean) | Post-Treatment PASI (Mean) | Study |
| Dithranol Monotherapy | Not Specified | 18.5 | 4.8 | --INVALID-LINK--[5] |
| Dithranol + Tazarotene | Not Specified | 17.2 | 2.8 | --INVALID-LINK--[5] |
Experimental Protocols
The methodologies employed in clinical trials are critical for interpreting the validity and applicability of the findings. Below are summaries of the experimental protocols from the key studies cited.
General Protocol for Topical Psoriasis Clinical Trials
A typical clinical trial evaluating topical treatments for plaque psoriasis follows a structured protocol to ensure robust and comparable results.[6]
-
Study Design: Randomized, double-blind, placebo- or active-controlled trials are the gold standard.[6] Intra-individual studies, where different treatments are applied to symmetrical plaques on the same patient, are also common.[6]
-
Participant Selection: Inclusion criteria typically involve adults with a confirmed diagnosis of stable plaque psoriasis affecting a certain percentage of their body surface area (BSA) and a minimum Psoriasis Area and Severity Index (PASI) score.[7] Exclusion criteria often include pregnancy, unstable forms of psoriasis, and a history of unresponsiveness to topical therapies.[7]
-
Treatment Regimen: The protocol specifies the concentration of the active agent, the vehicle, the frequency of application, and the total duration of treatment, which is often between 8 to 16 weeks.[6]
-
Efficacy Assessment: The primary efficacy endpoint is usually the mean percentage reduction in PASI score from baseline to the end of treatment.[8] Secondary endpoints can include the Investigator's Global Assessment (IGA), reduction in individual PASI components (erythema, induration, scaling), and patient-reported outcomes on quality of life.[7]
-
Safety and Tolerability: Adverse events, particularly local skin reactions such as irritation, burning, and staining, are systematically recorded and evaluated throughout the study.[7]
Specific Protocol: Anthralin vs. Calcipotriol
In a randomized, interventional study comparing 0.5% anthralin and 0.005% calcipotriol, 186 patients with chronic plaque psoriasis were enrolled.[2][3] Patients in Group A applied topical anthralin (0.5%) nightly for 12 weeks, while those in Group B applied topical calcipotriol (0.005%) nightly for the same duration.[2][3] Efficacy was assessed at 4, 8, and 12 weeks using the PASI score.[2][3]
Specific Protocol: Liposomal Dithranol vs. Betamethasone Valerate
This study involved 60 patients with plaque psoriasis randomly allocated to three groups. One group received short-contact liposomal dithranol ointment, another received 0.1% betamethasone valerate ointment, and a control group received liquid paraffin.[4] The treatment duration was 12 weeks, with PASI scores evaluated at baseline, 4, 8, and 12 weeks.[4]
Signaling Pathways in Psoriasis and Mechanisms of Action
Understanding the molecular pathways involved in psoriasis is crucial for developing targeted therapies. The pathogenesis of psoriasis is complex, involving the interplay of various immune cells and cytokines, with the IL-23/IL-17 axis playing a central role.
Mechanism of Action of Topical Agents
The various topical agents for psoriasis exert their effects by targeting different components of these signaling pathways.
References
- 1. Topical Therapies in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining lesional short-contact dithranol therapy of psoriasis with a potent topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsr.net [ijsr.net]
- 5. Topical therapies for psoriasis: Evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inderocro.com [inderocro.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Experimental research in topical psoriasis therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of different antioxidant assays for anthrarobin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various antioxidant assays applicable to the study of anthrarobin, a trihydroxyanthracene derivative with known antioxidant properties. By presenting quantitative data from published research alongside detailed experimental protocols, this document aims to assist researchers in selecting the most appropriate methods for their specific research goals.
Quantitative Antioxidant Activity of this compound
The antioxidant potential of this compound has been evaluated using several common in vitro assays. The following table summarizes the quantitative data from a study by Lateef et al. (2015), which investigated the antioxidant capacity of this compound and its derivatives.[1][2]
| Antioxidant Assay | Concentration (µM) | % Activity | IC50 (µM) | Standard | Standard % Activity / IC50 (µM) |
| DPPH Radical Scavenging | 50 | 68% | 38.7 ± 0.9 | BHA | 84% (at 50 µM) |
| 100 | 78% | BHA | 93% (at 100 µM) | ||
| Reducing Power | 50 | 37% | - | BHA | 84% (at 50 µM) |
| 100 | 54% | BHA | 93% (at 100 µM) | ||
| Superoxide Radical Scavenging | 50 | 50% | 50 | BHA | 50% (at 12.5 µM) |
BHA: Butylated hydroxyanisole, a standard antioxidant compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section outlines the protocols for several key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Principle: Antioxidant + DPPH• (purple) → Antioxidant-H + DPPH-H (yellow)
Experimental Protocol: [3][4][5]
-
Preparation of DPPH Solution: Prepare a 0.3 mM solution of DPPH in a suitable solvent such as ethanol or methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution. From the stock solution, prepare serial dilutions to obtain a range of concentrations to be tested (e.g., 7.8 to 500 µM).
-
Reaction Mixture: In a 96-well microplate, add 10 µl of each sample dilution to a well. Add 90 µl of the DPPH solution to each well to initiate the reaction. A blank well should contain only the solvent and the DPPH solution.
-
Incubation: The plate is then incubated in the dark at room temperature for a specified period, typically 30 minutes.
-
Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Reducing Power Assay
This assay is based on the principle that compounds with reducing power will reduce the ferric ions (Fe³⁺) in a ferricyanide complex to the ferrous form (Fe²⁺). The resulting ferrous ions can be monitored by measuring the formation of a colored complex.
Principle: Antioxidant + 2Fe³⁺ → Oxidized Antioxidant + 2Fe²⁺
Experimental Protocol (Based on the Oyaizu method): [6]
-
Reagent Preparation:
-
Phosphate buffer (0.2 M, pH 6.6)
-
1% Potassium ferricyanide [K₃Fe(CN)₆]
-
10% Trichloroacetic acid (TCA)
-
0.1% Ferric chloride (FeCl₃)
-
-
Reaction Mixture: Mix 1 ml of the this compound sample at various concentrations with 2.5 ml of phosphate buffer and 2.5 ml of 1% potassium ferricyanide.
-
Incubation: Incubate the mixture at 50°C for 20 minutes.
-
Termination of Reaction: Add 2.5 ml of 10% TCA to the mixture and centrifuge at 3000 rpm for 10 minutes.
-
Color Development: Take 2.5 ml of the supernatant and mix with 2.5 ml of distilled water and 0.5 ml of 0.1% FeCl₃.
-
Measurement: Measure the absorbance at 700 nm. An increase in absorbance indicates increased reducing power.
Superoxide Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the superoxide radical (O₂⁻•), which is often generated in vitro by systems such as the alkaline DMSO system.
Principle: O₂⁻• (generated) + Antioxidant → O₂ + Reduced Antioxidant
Experimental Protocol (Alkaline DMSO method): [2]
-
Reagent Preparation:
-
Nitroblue tetrazolium (NBT) solution
-
Alkaline DMSO to generate superoxide radicals
-
-
Reaction Mixture: The reaction is typically carried out in a microplate. Different concentrations of this compound are added to a solution containing NBT in alkaline DMSO.
-
Incubation: The mixture is incubated at room temperature for a specific duration.
-
Measurement: The scavenging of superoxide radicals is measured by the inhibition of the reduction of NBT to formazan, which is a colored product. The absorbance is read at a specific wavelength (e.g., 560 nm).
-
Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample wells with the control wells (containing all reagents except the antioxidant).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ by an antioxidant results in its decolorization.[7]
Principle: Antioxidant + ABTS•⁺ (blue-green) → Oxidized Antioxidant + ABTS (colorless)
Experimental Protocol: [8][9][10]
-
Preparation of ABTS•⁺ Solution: A 7 mM ABTS stock solution is prepared in water. The ABTS radical cation (ABTS•⁺) is produced by reacting the ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Reaction Mixture: 10 µl of the this compound sample is mixed with 190 µl of the ABTS•⁺ working solution in a 96-well microplate.
-
Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color.[11]
Principle: Antioxidant + Fe³⁺-TPTZ (colorless) → Oxidized Antioxidant + Fe²⁺-TPTZ (blue)
Experimental Protocol: [12][13][14]
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.
-
Reaction Mixture: 10 µl of the this compound sample is added to 220 µl of the FRAP working solution in a 96-well microplate.
-
Incubation: The mixture is incubated at 37°C for a specified time (typically 4-30 minutes).
-
Measurement: The absorbance of the blue-colored complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox.
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
The CUPRAC assay is based on the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu¹⁺) by an antioxidant. The resulting Cu¹⁺ forms a stable, colored complex with a chelating agent like neocuproine.[15]
Principle: Antioxidant + 2Cu²⁺(neocuproine)₂ → Oxidized Antioxidant + 2Cu⁺(neocuproine)₂ (yellow-orange)
Experimental Protocol: [16][17][18]
-
Reagent Preparation:
-
10 mM Copper(II) chloride solution
-
7.5 mM Neocuproine solution in ethanol
-
1 M Ammonium acetate buffer (pH 7.0)
-
-
Reaction Mixture: In a microplate well, mix 40 µl of the this compound sample, 40 µl of copper(II) chloride solution, 40 µl of neocuproine solution, and 40 µl of ammonium acetate buffer.
-
Incubation: The mixture is incubated at room temperature for 30 minutes.
-
Measurement: The absorbance of the yellow-orange complex is measured at 450 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, typically Trolox.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described antioxidant assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the Reducing Power Assay.
Caption: Workflow for the ABTS Radical Scavenging Assay.
Caption: Workflow for the FRAP Assay.
Caption: Workflow for the CUPRAC Assay.
Conclusion
The selection of an appropriate antioxidant assay depends on the specific research question and the chemical nature of the compound being investigated. The data presented here indicates that this compound exhibits significant antioxidant activity across different in vitro models, including radical scavenging and reducing power mechanisms. For a comprehensive evaluation of this compound's antioxidant profile, it is recommended to employ a battery of assays that measure different aspects of antioxidant action. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers initiating or advancing their studies on the antioxidant properties of this compound.
References
- 1. Antioxidant Potential of this compound (1, 2, 10 trihydroxy anthracene) and its Acyl Derivatives [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. mdpi.com [mdpi.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. zen-bio.com [zen-bio.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. Cupric ion reducing antioxidant capacity assay for antioxidants in human serum and for hydroxyl radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head In Vitro Comparison: Anthrarobin vs. Calcipotriol for Psoriasis Research
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the in vitro performance of Anthrarobin and Calcipotriol, supported by experimental data, to inform preclinical research and development in psoriasis.
This guide provides a detailed comparative analysis of two prominent topical agents used in the treatment of psoriasis, this compound (also known as dithranol) and calcipotriol, based on available in vitro studies. The following sections dissect their mechanisms of action on key cellular processes implicated in psoriasis pathophysiology, including keratinocyte proliferation, differentiation, apoptosis, and inflammatory signaling. All quantitative data is summarized for ease of comparison, and detailed experimental protocols from cited studies are provided.
At a Glance: Key In Vitro Effects
| Feature | This compound (Dithranol) | Calcipotriol |
| Primary Target | Keratinocytes, Mitochondria | Keratinocytes, Vitamin D Receptor (VDR) |
| Anti-proliferative Activity | Potent inhibitor of keratinocyte proliferation.[1] Downregulates proliferation-stimulating factors like Id1 mRNA. | Inhibits keratinocyte proliferation in a dose-dependent manner.[2] Downregulates STAT1, STAT3, EGR1, and PLK2 signaling.[2][3] |
| Induction of Apoptosis | Induces apoptosis in keratinocyte monolayer cultures through a mitochondrial-dependent pathway.[4] | Induces apoptosis in psoriatic keratinocytes.[5] |
| Modulation of Differentiation | Upregulates genes involved in keratinization and differentiation while downregulating certain differentiation regulators like involucrin.[6][7] | Promotes keratinocyte differentiation and modulates the expression of markers such as transglutaminase, involucrin, and filaggrin.[8][9] |
| Anti-inflammatory Effects | Downregulates expression of neutrophil-attracting chemokines (CXCL5, CXCL8) and pro-inflammatory cytokines (IL-6, IL-8, TNF-α) in immune cells.[6] Decreases TGF-α expression.[1] | Downregulates the expression of chemokines like IL-8 and RANTES.[10] Inhibits the secretion of IL-17A and TNF-α.[11] |
| Primary Signaling Pathways | Protein Kinase C (PKC), Epidermal Growth Factor Receptor (EGFR) pathway, Mitochondrial apoptosis pathway.[1][4][12] | Vitamin D Receptor (VDR) signaling, STAT1/STAT3 pathway, EGR1/PLK2 pathway.[2][3][13] |
In-Depth Analysis of In Vitro Mechanisms
Keratinocyte Proliferation
Both this compound and calcipotriol are effective inhibitors of keratinocyte hyperproliferation, a hallmark of psoriasis.
This compound exerts a potent anti-proliferative effect. One study demonstrated a remarkable 98% inhibition of keratinocyte proliferation at a concentration of 10 ng/mL.[1] Its mechanism involves the downregulation of Id1 (Inhibitor of DNA binding 1) mRNA, a transcriptional regulator known to promote cell proliferation.
Calcipotriol inhibits keratinocyte proliferation in a concentration-dependent manner.[2] Its action is mediated through the Vitamin D Receptor (VDR), leading to the downregulation of key signaling molecules involved in cell cycle progression, including Signal Transducer and Activator of Transcription 1 (STAT1), STAT3, Early Growth Response-1 (EGR1), and Polo-like Kinase-2 (PLK2).[2][3] More recent findings suggest that calcipotriol can also activate the ferroptosis pathway in keratinocytes, contributing to its anti-proliferative effects.[14]
Induction of Apoptosis
This compound has been shown to induce apoptosis in monolayer cultures of human keratinocytes. This process is linked to its accumulation in the mitochondria, dissipation of the mitochondrial membrane potential, and interaction with the ubiquinone pool, suggesting a unique mitochondrial-dependent pathway for apoptosis induction.[4]
Calcipotriol also induces apoptosis in psoriatic keratinocytes, which is considered a key mechanism for its therapeutic efficacy.[5][10]
Modulation of Keratinocyte Differentiation
Psoriasis is characterized by aberrant keratinocyte differentiation. Both compounds promote the normalization of this process.
This compound modulates the expression of various differentiation markers. It has been observed to upregulate genes associated with keratinization and the formation of the cornified envelope, such as KRT2 and LCE1C.[7] Conversely, it can also downregulate the expression of certain differentiation regulators like involucrin and serpins.[6]
Calcipotriol is well-documented to enhance keratinocyte differentiation.[8] It modulates the expression of key differentiation markers, including transglutaminase, involucrin, and filaggrin, helping to restore a more normal epidermal structure.[9]
Anti-inflammatory Effects and Signaling
The chronic inflammation in psoriasis is a key therapeutic target.
This compound demonstrates significant anti-inflammatory properties by targeting various inflammatory mediators. It downregulates the expression of genes that code for neutrophil-attracting chemokines, such as CXCL5 and CXCL8.[6] Furthermore, in vitro studies on monocytes have shown that it inhibits the secretion of the pro-inflammatory cytokines IL-6, IL-8, and TNF-α.[12] this compound also reduces the expression of Transforming Growth Factor-alpha (TGF-α) mRNA in keratinocytes.[1]
Calcipotriol exerts its immunomodulatory effects through the VDR. It downregulates the expression of chemokines, including IL-8 and RANTES (CCL5), and the pro-inflammatory protein S100A7.[10] It also inhibits the secretion of IL-17A and TNF-α.[11] Interestingly, calcipotriol has been shown to have an additive inhibitory effect with the corticosteroid betamethasone on the production of IL-23 and TNF-α by dendritic cells.[11] Moreover, it can enhance the secretion of the anti-inflammatory cytokine IL-10 and induce the expression of its receptor in epidermal cells.[11][15]
Signaling Pathways
The distinct mechanisms of action of this compound and calcipotriol are reflected in the signaling pathways they modulate.
This compound's Signaling Cascade
Caption: this compound's multifaceted mechanism of action.
Calcipotriol's Signaling Cascade
Caption: Calcipotriol's VDR-mediated signaling pathway.
Experimental Protocols
Keratinocyte Proliferation Assay (General Protocol)
A common method to assess the anti-proliferative effects of these compounds is the MTT or XTT assay, often using the HaCaT human keratinocyte cell line.
-
Cell Culture: HaCaT cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µg/mL dissolved in a suitable solvent like DMSO) or calcipotriol (e.g., 10^-9 to 10^-5 M). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 24 to 72 hours.
-
MTT/XTT Assay: After incubation, MTT or XTT reagent is added to each well. The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.
Cytokine Expression Analysis (General Protocol)
Enzyme-linked immunosorbent assay (ELISA) is a standard method to quantify the secretion of cytokines from cells.
-
Cell Culture and Stimulation: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 are cultured in appropriate media. To mimic an inflammatory state, cells can be stimulated with lipopolysaccharide (LPS).
-
Treatment: The cells are treated with various concentrations of this compound or calcipotriol for a predetermined time (e.g., 24 hours).
-
Supernatant Collection: After incubation, the cell culture supernatants are collected by centrifugation.
-
ELISA: The concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatants is measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The results are expressed as the concentration of the cytokine (e.g., pg/mL) and the percentage of inhibition by the compound is calculated compared to the stimulated, untreated control.
Experimental Workflow Visualization
References
- 1. Anthralin decreases keratinocyte TGF-alpha expression and EGF-receptor binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-psoriatic drug anthralin accumulates in keratinocyte mitochondria, dissipates mitochondrial membrane potential, and induces apoptosis through a pathway dependent on respiratory competent mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcipotriol induces apoptosis in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis | eLife [elifesciences.org]
- 8. Calcipotriol. A new topical antipsoriatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epidermal differentiation characteristics of the psoriatic plaque during treatment with calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anthralin: how does it act and are there more favourable derivatives? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Calcipotriol inhibits the proliferation of psoriasis HaCaT cells by activating the ferroptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1,25-(OH)2-vitamin D3 and calcipotriol induce IL-10 receptor gene expression in human epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Anthrarobin and Alternatives for Inhibiting Keratinocyte Hyperproliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of anthrarobin (dithranol) and its therapeutic alternatives, calcipotriol and tazarotene, in the context of their inhibitory effects on keratinocyte hyperproliferation, a hallmark of psoriasis. The information presented is supported by experimental data to aid in research and development decisions.
Mechanism of Action and Efficacy
This compound, calcipotriol, and tazarotene employ distinct mechanisms to counter the excessive growth and abnormal differentiation of keratinocytes.
-
This compound (Dithranol): This topical agent is believed to exert its anti-proliferative effects primarily by targeting cellular mitochondria.[1] It disrupts mitochondrial function, leading to a decrease in ATP supply and the induction of apoptosis (programmed cell death) in keratinocytes.[1][2] This process helps to normalize the rapid cell turnover characteristic of psoriatic lesions.
-
Calcipotriol: A synthetic analog of vitamin D3, calcipotriol functions by binding to the vitamin D receptor (VDR). This interaction leads to the downregulation of the STAT1 and STAT3 signaling pathways, which are implicated in the inflammatory and proliferative processes of psoriasis.[3] By modulating these pathways, calcipotriol inhibits keratinocyte proliferation and promotes their normal differentiation.[4]
-
Tazarotene: As a third-generation topical retinoid, tazarotene's mechanism is mediated through its active form, tazarotenic acid, which selectively binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ. This binding modulates the expression of genes involved in cell proliferation, differentiation, and inflammation.[5][6] Tazarotene down-regulates markers of keratinocyte hyperproliferation and inflammation while up-regulating genes that may have an anti-proliferative effect.[7]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the efficacy of this compound, calcipotriol, and tazarotene in inhibiting keratinocyte proliferation.
In Vitro Anti-Proliferative Activity
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound (Dithranol) | HaCaT | MTT Assay | IC50 | Data not readily available in searched literature | |
| Calcipotriol | HaCaT | MTT Assay | IC50 | Concentration-dependent inhibition | [8] |
| Tazarotene | HaCaT | Cell Proliferation Assay | IC50 | Data not readily available in searched literature |
Note: While specific IC50 values for this compound and tazarotene on HaCaT cells were not explicitly found in the reviewed literature, multiple studies confirm their dose-dependent inhibitory effects on keratinocyte proliferation.
Clinical Efficacy in Psoriasis Treatment
| Treatment | Study Design | Duration | Primary Endpoint | Key Findings | Citation |
| Anthralin (0.5%) vs. Calcipotriol (0.005%) | Randomized, interventional | 12 weeks | PASI score reduction | Calcipotriol showed significantly greater efficacy in reducing PASI scores compared to anthralin. | |
| Tazarotene (0.1%) vs. Clobetasol Propionate (0.05%) | Double-blind, randomized, right-left comparison | 12 weeks | Reduction in erythema, induration, and scaling | Clobetasol was more effective in reducing erythema; tazarotene was better at reducing induration at several time points. | |
| Calcipotriol (0.005%) vs. Tazarotene (0.05% and 0.1%) | Comparative study | 8 weeks | ESI score reduction | Calcipotriol was more effective than 0.05% tazarotene; efficacy was comparable to 0.1% tazarotene. |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Keratinocyte Proliferation Assays
1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Culture: Human immortalized keratinocytes (HaCaT) are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/mL and incubated for 24 hours.[9]
-
Treatment: Cells are then treated with various concentrations of the test compound (e.g., this compound, calcipotriol, or tazarotene) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[10][11]
-
Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a wavelength of 570 nm.[10][11] Cell viability is expressed as a percentage of the untreated control.
2. BrdU Incorporation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into the DNA of proliferating cells.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the MTT assay.
-
BrdU Labeling: A BrdU labeling solution is added to the cell culture medium, and the cells are incubated for 2-24 hours to allow for BrdU incorporation into newly synthesized DNA.[12]
-
Fixation and Denaturation: The cells are fixed, and the DNA is denatured, typically using an acid solution (e.g., HCl), to expose the incorporated BrdU.[12]
-
Immunodetection: The cells are incubated with a primary antibody specific for BrdU, followed by a secondary antibody conjugated to a detectable marker (e.g., a fluorophore or an enzyme).
-
Analysis: The amount of BrdU incorporation is quantified using a detection method appropriate for the secondary antibody, such as fluorescence microscopy or a colorimetric plate reader.[13]
3. Ki-67 Staining
Ki-67 is a nuclear protein associated with cell proliferation. Immunohistochemical or immunofluorescent staining for Ki-67 is used to identify proliferating cells in tissue sections or cell cultures.
-
Sample Preparation: For cell cultures, cells are grown on coverslips and then fixed with a suitable fixative (e.g., 4% paraformaldehyde). For tissue sections, paraffin-embedded samples are deparaffinized and rehydrated.
-
Antigen Retrieval: For paraffin-embedded tissues, heat-induced antigen retrieval is often necessary to unmask the Ki-67 epitope.[14]
-
Permeabilization: Cells are permeabilized (e.g., with Triton X-100) to allow the antibody to access the nuclear antigen.[15]
-
Immunostaining: The samples are incubated with a primary antibody against Ki-67, followed by a fluorescently labeled secondary antibody.[16] Nuclei are often counterstained with a DNA dye like DAPI.
-
Imaging and Quantification: The stained samples are visualized using a fluorescence microscope. The proliferation index can be calculated as the percentage of Ki-67-positive cells among the total number of cells.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways affected by each compound and a general experimental workflow for assessing anti-proliferative effects.
References
- 1. The effect of anthralin (dithranol) on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-psoriatic drug anthralin accumulates in keratinocyte mitochondria, dissipates mitochondrial membrane potential, and induces apoptosis through a pathway dependent on respiratory competent mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcipotriol induces apoptosis in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tazarotene? [synapse.patsnap.com]
- 6. Exploring tazarotene’s role in dermatology - Cosmoderma [cosmoderma.org]
- 7. Molecular mechanisms of tazarotene action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ukm.my [ukm.my]
- 10. mdpi.com [mdpi.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 13. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. novusbio.com [novusbio.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of Cellular Responses to Anthralin and Anthrarobin: A Guide for Researchers
This guide provides a comparative overview of the cellular and genomic responses to two anthracene derivatives: anthralin (also known as dithranol) and anthrarobin. While extensive research has elucidated the mechanisms of action for anthralin, particularly in the context of psoriasis treatment, publicly available data on the specific cellular and genomic effects of this compound is notably limited. This document summarizes the existing experimental data for anthralin and highlights the current knowledge gaps regarding this compound.
Overview of Compounds
Anthralin and this compound are both derivatives of anthracene. Anthralin is a synthetically derived compound, first synthesized in 1916, and has a long history of use in treating psoriasis. This compound (1,2,10-trihydroxyanthracene) is another anthracene derivative with known antioxidant properties.
Cellular Responses to Anthralin
Anthralin's therapeutic effects, particularly in psoriasis, are attributed to its influence on various cellular processes, primarily in keratinocytes. Its mechanism of action is multifaceted, involving the modulation of cell proliferation, inflammation, and differentiation.
Gene Expression Changes Induced by Anthralin in Psoriatic Lesions
Studies on psoriatic lesions treated with anthralin have revealed significant changes in gene expression. A summary of key differentially regulated genes is presented below.
| Gene Category | Downregulated Genes | Upregulated Genes |
| Keratinocyte Differentiation & Proliferation | Involucrin, SERPINB7, SERPINB13, KRT16 | - |
| Antimicrobial Peptides | DEFB4A, DEFB4B, DEFB103A, S100A7, S100A12 | - |
| Neutrophil Chemotaxis | CXCL5, CXCL8 | - |
| Inflammatory Cytokines/Mediators | IL1B, IL17, IL22, IL36A, IL36G, IL36RN | - |
Signaling Pathways Modulated by Anthralin
Anthralin influences several key signaling pathways involved in the pathogenesis of psoriasis. The primary mechanism involves the generation of reactive oxygen species (ROS), which in turn modulates downstream signaling cascades.
Anthralin-Induced NF-κB Activation
A key pathway activated by anthralin is the NF-κB signaling pathway. This activation is mediated by the generation of ROS, particularly hydrogen peroxide (H₂O₂), through the auto-oxidation of anthralin. Activated NF-κB then translocates to the nucleus to regulate the expression of various genes involved in the inflammatory response.
Impact on Mitochondrial Function
Anthralin has been shown to accumulate in the mitochondria of keratinocytes. This leads to a disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-3, ultimately inducing apoptosis. This pro-apoptotic effect on hyperproliferating keratinocytes is considered a significant part of its therapeutic action.
Experimental Protocols
Gene Expression Analysis in Psoriatic Lesions
Objective: To determine the effect of anthralin treatment on gene expression in psoriatic skin.
Methodology:
-
Patient Cohort: Patients with chronic plaque psoriasis are recruited.
-
Biopsy Collection: Punch biopsies (e.g., 4mm) are taken from a target psoriatic lesion at baseline (before treatment) and at specified time points during anthralin treatment (e.g., day 3, day 7, and end of treatment).
-
RNA Extraction: Total RNA is isolated from the biopsy samples using standard methods (e.g., TRIzol reagent followed by a purification kit).
-
Gene Expression Profiling:
-
Microarray Analysis: RNA is labeled and hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array) to assess the expression levels of thousands of genes simultaneously.
-
RT-qPCR: To validate the microarray data, the expression of specific target genes is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) with gene-specific primers.
-
-
Data Analysis:
-
Microarray data is normalized and statistically analyzed to identify differentially expressed genes between baseline and post-treatment samples.
-
RT-qPCR data is analyzed using the ΔΔCt method to determine the fold change in gene expression.
-
In Vitro Keratinocyte Proliferation Assay
Objective: To assess the anti-proliferative effect of anthralin on keratinocytes.
Methodology:
-
Cell Culture: Human keratinocytes (e.g., HaCaT cells or primary keratinocytes) are cultured in appropriate media.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of anthralin or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Proliferation Assessment:
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable cells with active mitochondria reduce MTT to a purple formazan product, which is then solubilized, and the absorbance is measured to determine cell viability.
-
BrdU Incorporation Assay: Bromodeoxyuridine (BrdU), a synthetic nucleoside analog of thymidine, is added to the culture medium. The amount of BrdU incorporated into newly synthesized DNA is quantified using an anti-BrdU antibody, providing a measure of DNA synthesis and cell proliferation.
-
-
Data Analysis: The results from treated cells are compared to the vehicle control to determine the dose-dependent inhibitory effect of anthralin on keratinocyte proliferation.
Cellular Responses to this compound
Currently, there is a significant lack of published experimental data on the specific cellular and genomic responses to this compound. While it is known to be an antioxidant and superoxide scavenger, its effects on gene expression, specific signaling pathways in skin cells, and its potential anti-proliferative or anti-inflammatory properties have not been well-documented in publicly accessible literature. One source mentions its investigation for treating skin diseases like psoriasis due to "keratinocyte-inhibiting properties," but does not provide supporting data.
Therefore, a direct comparative analysis of the genomic and cellular responses of this compound versus anthralin is not feasible at this time. Further research is required to elucidate the mechanisms of action of this compound at the molecular and cellular levels to enable a comprehensive comparison with anthralin.
Conclusion
Anthralin is a well-characterized compound with known anti-psoriatic effects mediated through the modulation of keratinocyte proliferation, inflammation, and apoptosis. Its impact on gene expression and key signaling pathways like NF-κB and mitochondrial-mediated apoptosis has been established through various experimental studies. In contrast, while this compound is known for its antioxidant properties, there is a notable absence of data regarding its specific effects on cellular genomics and signaling pathways in the context of skin biology. This knowledge gap prevents a direct and detailed comparison with anthralin. Future research into the biological activities of this compound is necessary to understand its potential therapeutic applications and to draw meaningful comparisons with other anthracene derivatives.
Assessing the Synergistic Potential of Anthrarobin in Combination Therapies
An Objective Comparison for Researchers and Drug Development Professionals
Direct experimental data on the synergistic effects of anthrarobin with other compounds is limited in current scientific literature. However, by examining its mechanism of action and the extensive research on its structural analog, anthralin (dithranol), we can extrapolate and propose mechanistically plausible combinations that warrant further investigation. This guide provides a comparative overview of potential synergistic strategies, supported by data from anthralin studies, to inform future research and development.
This compound, like anthralin, is known to slow the growth of skin cells and reduce inflammation, making it effective for conditions like psoriasis.[1] Its primary mechanisms are believed to involve the inhibition of DNA synthesis and the modulation of various enzyme systems.[2][3] A key pathway involves its accumulation in keratinocyte mitochondria, leading to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent apoptosis (programmed cell death) of these cells.[4] This anti-proliferative effect is central to its therapeutic action.
Potential Synergistic Combinations
The rationale for combining this compound with other agents is to enhance therapeutic efficacy, reduce side effects by allowing for lower doses of each compound, and potentially achieve faster or more durable remission.[5]
1. This compound and Topical Corticosteroids
-
Mechanistic Rationale: Corticosteroids are potent anti-inflammatory agents. Combining them with this compound could provide a dual-pronged attack: this compound addresses the hyperproliferation of keratinocytes, while the corticosteroid rapidly reduces the associated inflammation (erythema and itching). This combination may also mitigate the skin irritation often caused by this compound or anthralin.[2]
-
Supporting Evidence (from Anthralin studies): A prospective randomized trial comparing anthralin alone versus an anthralin-corticosteroid (clobetasol propionate) combination found that the combination therapy cleared psoriatic plaques significantly faster (mean of 14.9 days vs. 18.5 days for anthralin alone).[6] Furthermore, the addition of clobetasol-17-propionate to a dithranol regimen was shown to enhance antipsoriatic efficacy by interfering with T-cell accumulation and epidermal proliferation, while also reducing perilesional inflammation at a cellular level.[7]
2. This compound and Phototherapy (UVB)
-
Mechanistic Rationale: Ultraviolet B (UVB) radiation is a standard treatment for psoriasis that works by slowing the rapid growth of skin cells.[8] A synergistic effect is plausible, as both treatments target keratinocyte hyperproliferation through different, potentially complementary, pathways.
-
Supporting Evidence (from Anthralin studies): The Ingram regimen, a well-established psoriasis treatment, combines anthralin with UVB phototherapy.[9] Clinical studies have demonstrated that combining low-strength anthralin with UVB therapy is an effective treatment program for psoriasis, with one study showing complete clearing of lesions in all 130 patients within an average of 4 weeks.[10] Another study noted good healing results within 3-8 weeks when UVB irradiation was added to a short-contact anthralin regimen.[11]
3. This compound and Vitamin D Analogs (e.g., Calcipotriene)
-
Mechanistic Rationale: Vitamin D analogs like calcipotriene work by slowing skin cell growth and promoting cell differentiation. There is a potential for synergy with this compound through complementary anti-proliferative and pro-differentiative effects. Interestingly, a study on alopecia areata suggested a potential synergistic mechanism where both anthralin and calcipotriene could enhance the activity of the anti-inflammatory cytokine IL-10.[12]
-
Supporting Evidence (from Anthralin studies): While direct combination studies with anthralin are less common, calcipotriene is frequently used in combination with other topical agents like corticosteroids and phototherapy, demonstrating its utility in multi-modal treatment strategies.[13][14]
4. This compound and Coal Tar
-
Mechanistic Rationale: Coal tar is another long-standing topical treatment for psoriasis that works by slowing skin cell growth.[8] Combining it with this compound could enhance the anti-proliferative effect.
-
Supporting Evidence (from Anthralin studies): A bilateral comparison study found that a 5% crude coal tar-anthralin combination was significantly less irritating than anthralin alone during the first three weeks of treatment, without any decrease in antipsoriatic efficacy.[15] This suggests a synergy in improving the treatment's tolerability profile.
Quantitative Data from Anthralin Combination Studies
The following tables summarize key quantitative outcomes from clinical studies on anthralin, which can serve as a proxy for designing future studies with this compound.
Table 1: Comparison of Anthralin Monotherapy vs. Combination with a Corticosteroid
| Metric | Anthralin Alone | Anthralin + 0.0125% Clobetasol Propionate | Source |
|---|
| Mean Time to Clearance | 18.5 days | 14.9 days |[6] |
Table 2: Comparison of Anthralin Combination Therapies for Psoriasis
| Combination Therapy | Patient Cohort | Outcome | Source |
|---|---|---|---|
| Anthralin + UVB Light | 130 patients | Clearing of psoriasis in all patients in an average of 4 weeks. | [10] |
| Anthralin + Coal Tar | 44 patients | Significantly less irritancy than anthralin alone with unchanged efficacy. |[15] |
Experimental Protocols
Researchers aiming to validate these potential synergies with this compound can adapt established clinical trial methodologies.
Protocol 1: Assessing Synergy with a Topical Corticosteroid
-
Objective: To compare the efficacy and safety of this compound cream monotherapy versus this compound-corticosteroid combination cream in patients with chronic plaque psoriasis.
-
Study Design: A prospective, randomized, double-blind, bilateral comparison study.
-
Patient Population: Adults with symmetrical, stable plaque psoriasis.
-
Methodology:
-
On each patient, designate two comparable target plaques on opposite sides of the body.
-
Randomly assign one plaque to receive this compound cream (e.g., 0.1% to 1.0%) and the contralateral plaque to receive the combination cream (e.g., 0.1% this compound with 0.05% of a potent corticosteroid).
-
Apply a thin layer of the assigned cream to the target plaques once daily for a predetermined period (e.g., 4-8 weeks).
-
Conduct weekly assessments using a standardized scoring system (e.g., Psoriasis Area and Severity Index - PASI, for the target plaques) to measure changes in erythema, induration, and scaling.
-
Record local adverse events such as irritation, staining, and burning.
-
-
Primary Endpoint: Mean percentage reduction in the target plaque severity score from baseline to the end of treatment.
-
Synergy Assessment: A statistically significant improvement in the primary endpoint for the combination therapy compared to the monotherapy would suggest a synergistic or additive effect.
Protocol 2: Isobolographic Analysis for In Vitro Synergy Assessment
-
Objective: To quantitatively determine if the combination of this compound and another compound (e.g., a Vitamin D analog) exhibits synergistic, additive, or antagonistic effects on keratinocyte proliferation.
-
Methodology:
-
Cell Culture: Culture human keratinocytes (e.g., HaCaT cell line) under standard conditions.
-
Dose-Response Curves: Determine the dose-response curves for this compound and the second compound individually. This involves exposing the cells to a range of concentrations of each drug and measuring the inhibition of cell proliferation after a set time (e.g., 48-72 hours) using an MTT or similar viability assay. Calculate the IC50 (concentration that causes 50% inhibition) for each drug.
-
Combination Analysis: Test various combinations of the two drugs. A common approach is the fixed-ratio method, where the drugs are combined at ratios corresponding to their IC50 values (e.g., 1:1, 1:2, 2:1).
-
Isobologram Construction: Plot the IC50 values of the individual drugs on the x and y axes. The line connecting these two points is the "line of additivity." Plot the concentrations of the drug combinations that also produce 50% inhibition.
-
-
Synergy Assessment:
-
Synergy: If the data points for the combinations fall significantly below the line of additivity, the interaction is synergistic.
-
Additivity: If the points fall on the line, the interaction is additive.
-
Antagonism: If the points fall above the line, the interaction is antagonistic.
-
The Combination Index (CI) can also be calculated, where CI < 1 indicates synergy.[16][17]
-
Visualizations
Diagram 1: Proposed Synergistic Mechanism of this compound and Corticosteroids
Caption: Dual-action approach for treating psoriasis.
Diagram 2: Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for isobolographic synergy analysis.
References
- 1. Anthralin for Psoriasis - Patient Education [medicalexpert.online]
- 2. Anthralin: historical and current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The anti-psoriatic drug anthralin accumulates in keratinocyte mitochondria, dissipates mitochondrial membrane potential, and induces apoptosis through a pathway dependent on respiratory competent mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Treatment for Severe Psoriasis [webmd.com]
- 6. Anthralin-corticosteroid combination therapy in the treatment of chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of a topical corticosteroid on short-contact high-dose dithranol therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Psoriasis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 9. Phototherapy for Psoriasis [myactivehealth.com]
- 10. Low strength anthralin in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Short contact anthralin therapy of psoriasis with and without UV-irradiation and maintenance schedule to prevent relapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination of topical anthralin and calcipotriene in alopecia areata: A discussion of the mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. skintherapyletter.com [skintherapyletter.com]
- 14. jag.journalagent.com [jag.journalagent.com]
- 15. Combined tar-anthralin versus anthralin treatment lowers irritancy with unchanged antipsoriatic efficacy. Modifications of short-contact therapy and Ingram therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
Validating Anthrarobin's Therapeutic Action: A Comparative Gene Expression Analysis
For researchers and professionals in drug development, understanding the molecular mechanism of a therapeutic agent is paramount. This guide provides a comparative analysis of anthrarobin's mechanism of action, using its close analogue dithranol (anthralin) as a proxy, against another common topical treatment for psoriasis, tazarotene. The validation is supported by gene expression data, offering insights into their distinct and overlapping pathways in mitigating psoriasis, a chronic inflammatory skin condition characterized by hyperproliferation of keratinocytes.
Comparative Mechanism of Action and Gene Expression Modulation
The therapeutic effects of dithranol and tazarotene in psoriasis are rooted in their ability to modulate gene expression, leading to the normalization of skin cell growth and a reduction in inflammation. While both aim to alleviate psoriatic symptoms, their molecular pathways differ significantly.
Table 1: Comparison of Dithranol and Tazarotene Mechanisms of Action
| Feature | Dithranol (Anthralin) | Tazarotene |
| Primary Target | Keratinocytes and their interaction with neutrophils. | Retinoic Acid Receptors (RAR-β and RAR-γ). |
| Molecular Action | Inhibits DNA synthesis and mitochondrial energy supply through the generation of free radicals. It disrupts the IL-36 inflammatory feedback loop.[1][2][3] | The active form, tazarotenic acid, binds to RARs, forming a complex that modulates gene transcription by binding to Retinoic Acid Response Elements (RAREs) on DNA.[4][5] |
| Key Signaling Pathways | Inhibition of pro-inflammatory pathways involving the IL-1 family (specifically IL-36).[1] | Activation of RAR signaling pathway, leading to the regulation of genes involved in cellular differentiation and proliferation. It also antagonizes the AP1 (c-jun/c-fos) signaling pathway.[5][6] |
| Effect on Keratinocytes | Reduces hyperproliferation and normalizes differentiation.[3] | Normalizes abnormal keratinocyte differentiation and has potent anti-hyperproliferative effects.[4][7] |
| Anti-inflammatory Effects | Reduces the expression of neutrophil chemotactic factors and disrupts the inflammatory loop.[1] | Decreases the expression of inflammatory markers.[7] |
Quantitative Gene Expression Analysis
Gene expression studies provide quantitative evidence of how these drugs impact cellular processes. The following table summarizes key findings from studies analyzing gene expression changes in response to dithranol and tazarotene treatment in the context of psoriasis.
Table 2: Quantitative Gene Expression Changes Induced by Dithranol and Tazarotene
| Drug | Gene/Gene Family | Model | Fold Change | Reference |
| Dithranol | E2A | HaCaT keratinocyte cell line | ~1.5-fold increase (mRNA) | [8][9] |
| Caspase-9 | HaCaT keratinocyte cell line | ~1.2-fold increase (mRNA) | [8][9] | |
| Antimicrobial Peptides (e.g., S100A12) | Xenotransplanted human skin | 5-fold upregulation | [10] | |
| IL-1 Family (IL36A, IL36G, IL36RN) | Human psoriatic lesions | Significant downregulation (quantitative data not specified in abstract) | [1] | |
| Tazarotene | Tazarotene-induced gene-3 (TIG-3) | Human psoriatic lesions | 4-fold increase (mRNA) in responding patients | [11] |
| Tazarotene-induced gene-2 (TIG-2) | Human psoriatic lesions | Significantly lower expression in lesions compared to normal skin (quantitative data not specified in abstract) | [12] |
Experimental Protocols
The validation of these mechanisms of action relies on robust experimental designs. Below are summaries of typical protocols used for gene expression analysis in psoriasis research.
1. In Vitro Studies with Keratinocyte Cell Lines (e.g., HaCaT)
-
Cell Culture and Treatment: Human keratinocyte cell lines, such as HaCaT, are cultured under standard conditions. For drug treatment, cells are exposed to varying concentrations of the compound (e.g., 0-0.5 μg/mL dithranol) for a specified duration (e.g., 30 minutes).[8][9]
-
RNA Isolation: Following treatment, total RNA is extracted from the cells using commercially available kits.
-
Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the expression levels of specific target genes. The isolated RNA is reverse-transcribed into cDNA, which then serves as a template for PCR amplification using gene-specific primers.[8][9]
-
Microarray Analysis: This method allows for the simultaneous analysis of the expression of thousands of genes. The labeled cDNA is hybridized to a microarray chip containing probes for a large number of genes.
-
2. Analysis of Human Skin Biopsies
-
Sample Collection: Punch biopsies (e.g., 6 mm) are taken from both lesional and non-lesional skin of psoriasis patients, as well as from healthy controls.[13]
-
RNA Extraction: Total RNA is extracted from the skin biopsy samples.
-
Gene Expression Analysis:
-
RNA Sequencing (RNA-Seq): A high-throughput sequencing method that provides a comprehensive and quantitative view of the transcriptome.[14][15]
-
In Situ Hybridization: This technique is used to visualize the location of specific mRNA transcripts within the tissue, providing spatial context to gene expression.[12]
-
Immunohistochemistry: This method is used to detect the presence and location of specific proteins within the tissue, complementing mRNA expression data.[12]
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways of tazarotene and the proposed mechanism of dithranol, along with a typical experimental workflow.
References
- 1. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithranol - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Anthralin? [synapse.patsnap.com]
- 4. What is the mechanism of Tazarotene? [synapse.patsnap.com]
- 5. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of tazarotene action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the antipsoriatic drug dithranol on E2A and caspase-9 gene expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneticsmr.org [geneticsmr.org]
- 10. Induction of IL‐1β and antimicrobial peptides as a potential mechanism for topical dithranol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. [Alteration of tazarotene induced gene-2 expression in psoriasis vulgaris] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Transcriptome analysis of psoriasis in a large case-control sample: RNA-seq provides insights into disease mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Transcriptional Regulators of Psoriasis from RNA-Seq Experiments | Springer Nature Experiments [experiments.springernature.com]
A Comparative Review of Clinical Trial Data for Anthrarobin and Dithranol in the Treatment of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by the hyperproliferation of keratinocytes and infiltration of immune cells. Topical therapies remain a cornerstone of psoriasis management. This guide provides a comparative review of two such topical agents: dithranol (also known as anthralin), a well-established treatment for psoriasis, and anthrarobin, a compound with structural similarities that has been investigated for its antioxidant properties. This comparison aims to objectively assess their performance based on available scientific evidence, with a focus on clinical trial data and mechanisms of action.
Mechanism of Action
Dithranol (Anthralin)
Dithranol's anti-psoriatic effects are multifactorial, targeting key pathological features of the disease. Its primary mechanism involves the inhibition of keratinocyte hyperproliferation.[1] Dithranol is believed to achieve this by interfering with DNA synthesis and cellular respiration. It accumulates in mitochondria, leading to the generation of reactive oxygen species (ROS), which in turn disrupts mitochondrial function and can induce apoptosis in keratinocytes.[1] Furthermore, dithranol has been shown to modulate the immune response in psoriatic plaques. It inhibits the function of granulocytes and may exert an immunosuppressive effect.[1] In vitro studies have demonstrated that dithranol can inhibit the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-alpha from human monocytes.[2] It also disrupts the crosstalk between keratinocytes and neutrophils, halting the inflammatory feedback loop in psoriasis.[3]
This compound
Clinical Trial Data: Dithranol
Numerous clinical trials have established the efficacy of dithranol in treating chronic plaque psoriasis. Short-contact therapy, where high concentrations of dithranol are applied for a short duration, is a common and effective regimen.
| Study | Trial Design | Number of Patients | Treatment Regimen | Efficacy Outcome | Key Side Effects |
| Jekler & Swanbeck (1992)[6] | Double-blind, placebo-controlled, paired comparative | 27 | 2% dithranol ointment for 1 minute daily for 8 weeks | 17/27 patients achieved clearing or considerable improvement with dithranol vs. 6/27 with placebo (p=0.002).[6] | Staining of clothes and bathroom.[6] |
| Prospective Observational Study (Pediatric)[7] | Prospective, observational | Not specified | Short-contact dithranol therapy | Mean percentage reduction in PASI score of -69.3%.[7] | Skin irritation.[7] |
| Pilot Study (in vivo RCM)[8] | Prospective, single-center pilot study | 20 | Dithranol treatment | Significant reduction in hyperkeratosis (45%), acanthosis (38.2%), and epidermal thickness (66.5%) by day 8.[8] | Not specified |
| Comparative Study vs. Calcitriol[9] | Prospective, randomized, open, parallel-group | 114 | 0.25-2% dithranol cream once daily for 30 minutes for 8 weeks | Comparably efficacious to calcitriol ointment. | Skin irritation reported by 72% of dithranol patients.[9] |
| Swinkels et al. (2002)[10] | Comparative study of dithranol with and without a corticosteroid | 12 | Short-contact dithranol cream daily for 39 days | Dithranol monotherapy showed a slower decrease in sum score compared to combination therapy.[10] | Not specified |
| Indian Journal of Dermatology, Venereology and Leprology (1993)[11] | Comparative study | 40 (short-contact) vs. 20 (Ingram technique) | Dithranol daily for 20 minutes | 60% complete regression with short-contact therapy vs. 55% with Ingram technique.[11] | Minimal with short-contact; spotty hyperpigmentation and erythema with Ingram technique.[11] |
Experimental Protocols
Jekler & Swanbeck (1992): Placebo-Controlled Paired Comparative Study of One-Minute Dithranol Therapy[6]
-
Study Design: A double-blind, randomized, left-right comparison was conducted.
-
Participants: 27 patients with chronic plaque-type psoriasis vulgaris were enrolled.
-
Intervention: A selected psoriasis plaque on one side of the body was treated with 2% dithranol ointment for one minute daily. A corresponding plaque on the other side was treated with a placebo ointment. The treatment duration was 8 weeks.
-
Assessments: Efficacy was assessed based on erythema, infiltration, scaling, pruritus, and overall improvement. A mean score of these variables was also analyzed.
-
Statistical Analysis: The significance of the differences in outcomes between the dithranol and placebo-treated sides was evaluated.
Comparative Analysis and Future Perspectives
The presented data clearly establish dithranol as a potent and effective topical treatment for psoriasis, albeit with known side effects such as skin irritation and staining.[6][9] Its mechanism of action is well-characterized and involves targeting the hyperproliferative keratinocytes and modulating the local immune response.[1][3]
In stark contrast, this compound remains a compound of theoretical interest for psoriasis treatment. While its antioxidant properties are documented, there is a significant lack of preclinical and, more importantly, clinical data to support its efficacy and safety in this indication. The postulation that it may inhibit keratinocyte proliferation requires experimental validation in relevant psoriasis models.
For drug development professionals, dithranol serves as a benchmark for topical anti-psoriatic therapy. The development of new topical agents would need to demonstrate comparable or superior efficacy with an improved side-effect profile. This compound, or its derivatives, could represent a potential avenue for research, but extensive preclinical studies are first required to establish a clear mechanism of action in psoriasis and to demonstrate a favorable safety profile before any clinical development can be considered.
Conclusion
Dithranol is a well-vetted therapeutic option for psoriasis with a substantial body of clinical evidence supporting its efficacy. Its use is, however, limited by local side effects. This compound, while structurally related and possessing antioxidant properties, lacks the necessary clinical data to be considered a viable treatment for psoriasis at this time. Future research should focus on conducting rigorous preclinical studies to explore the potential of this compound in psoriasis and, if promising, to initiate well-designed clinical trials to ascertain its therapeutic value. Until such data becomes available, dithranol remains a clinically proven, albeit sometimes challenging, topical treatment for psoriasis.
References
- 1. Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Potential of this compound (1, 2, 10 trihydroxy anthracene) and its Acyl Derivatives [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. One-minute dithranol therapy in psoriasis: a placebo-controlled paired comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dithranol therapy in paediatric psoriasis [psoriasisclub.org]
- 8. Psoriasis treated with dithranol: a pilot study on in vivo reflectance confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The efficacy, safety and tolerance of calcitriol 3 microg/g ointment in the treatment of plaque psoriasis: a comparison with short-contact dithranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combining lesional short-contact dithranol therapy of psoriasis with a potent topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anthrlin short contact therapy in psoriasis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
Safety Operating Guide
Proper Disposal Procedures for Anthrarobin
The following guide provides essential safety and logistical information for the proper disposal of Anthrarobin, tailored for researchers, scientists, and drug development professionals. This information is compiled from safety data sheets and chemical handling guidelines.
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of its associated hazards and to take appropriate safety measures. This compound is classified as a hazardous substance, and proper personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[1]
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: Required when dusts are generated.
-
Body Protection: Wear protective clothing.
In case of exposure, follow these first-aid measures immediately:
-
Skin Contact: Take off all contaminated clothing immediately and rinse the skin with water or shower. If skin irritation or a rash occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.
-
Inhalation: Move the person to fresh air. If you feel unwell, call a physician.[2]
-
Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.
Hazard Summary
This compound presents several health and environmental hazards that necessitate careful handling and disposal.
| Hazard Classification | Category | Hazard Statement |
| Carcinogenicity | Category 1B | H350: May cause cancer.[3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[3] |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3][4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[4] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[4] |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life.[3] |
| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |
Spill Management and Cleanup
In the event of a spill, prompt and safe cleanup is essential to minimize exposure and environmental contamination.
Cleanup Protocol:
-
Ventilate the area: Ensure adequate ventilation.[1]
-
Avoid dust formation: Take measures to prevent the generation of dust.[5]
-
Contain the spill: Use appropriate tools to carefully collect the spilled material.
-
Collect the waste: Sweep up and shovel the material into suitable, closed containers for disposal.[1]
-
Clean the affected area: Thoroughly clean the spill site.
-
Dispose of waste: Dispose of the collected material as hazardous waste.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste management service. Do not dispose of this compound in the regular trash or pour it down the drain.[2]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves, containers) in a designated, properly labeled, and sealed hazardous waste container.
-
Ensure the container is compatible with the chemical.[6]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container tightly closed and dry.
-
Store locked up, accessible only to authorized personnel.[1]
-
-
Contact a Hazardous Waste Disposal Service:
-
Arrange for pickup by a licensed hazardous waste disposal company.
-
Provide the service with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately.
-
-
Container Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C14H10O3 | CID 11342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










